4-Cumylphenol
Description
4-Cumylphenol has been reported in Panax ginseng with data available.
from the green alga Chaetomorpha basiretorsa
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-phenylpropan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-15(2,12-6-4-3-5-7-12)13-8-10-14(16)11-9-13/h3-11,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDSZLJBMIMQRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022536 | |
| Record name | 4-Cumylphenol | |
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Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Other Solid, White to tan solid; [HSDB] Off-white powder; [Alfa Aesar MSDS] | |
| Record name | Phenol, 4-(1-methyl-1-phenylethyl)- | |
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| Record name | p-Cumylphenol | |
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Boiling Point |
335 °C | |
| Record name | Phenol, 4-(1-methyl-1-phenethyl)- | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.115 g/mL at 25 °C | |
| Record name | Phenol, 4-(1-methyl-1-phenethyl)- | |
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Vapor Pressure |
0.000025 [mmHg], 2.5X10-5 mm Hg at 25 °C (extrapolated) | |
| Record name | p-Cumylphenol | |
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| Record name | Phenol, 4-(1-methyl-1-phenethyl)- | |
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Color/Form |
White to tan crystals, Prisms from petroleum ether | |
CAS No. |
599-64-4 | |
| Record name | 4-Cumylphenol | |
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| Record name | Phenol, 4-(1-methyl-1-phenethyl)- | |
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| Record name | p-Cumylphenol | |
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| Record name | Phenol, 4-(1-methyl-1-phenylethyl)- | |
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| Record name | 4-Cumylphenol | |
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| Record name | 4-(α,α-dimethylbenzyl)phenol | |
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| Record name | P-CUMYLPHENOL | |
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| Record name | Phenol, 4-(1-methyl-1-phenethyl)- | |
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Melting Point |
74.5 °C | |
| Record name | Phenol, 4-(1-methyl-1-phenethyl)- | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8089 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of 4-Cumylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cumylphenol, with the IUPAC name 4-(2-phenylpropan-2-yl)phenol, is an organic compound that has garnered significant interest in various industrial and research applications. It serves as a crucial intermediate in the synthesis of resins, a chain terminator in the production of polycarbonates, and a component in the manufacturing of surfactants and insecticides.[1][2] Its chemical structure, featuring a phenol group substituted with a cumyl group at the para position, imparts specific physical and chemical characteristics that are critical to its utility and biological activity. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and visualizations of key processes involving this compound.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: General and Chemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 4-(2-phenylpropan-2-yl)phenol | [1] |
| Synonyms | p-Cumylphenol, 4-(1-Methyl-1-phenylethyl)phenol | [2][3] |
| CAS Number | 599-64-4 | |
| Molecular Formula | C₁₅H₁₆O | |
| Molecular Weight | 212.29 g/mol | |
| Appearance | White to tan crystals or cream solid | |
| Odor | Characteristic phenol odor | |
| pKa | ~10.0 - 10.62 | |
| LogP | 3.8 - 3.93 |
Table 2: Physical Properties of this compound
| Property | Value | Reference(s) |
| Melting Point | 72 - 76 °C (161.6 - 167 °F) | |
| Boiling Point | 335 °C (635 °F) at 760 mmHg | |
| Density | 1.115 g/cm³ at 25 °C | |
| Vapor Pressure | 0.000025 mmHg | |
| Flash Point | 160 °C (320 °F) | |
| Water Solubility | 18 mg/L at 22 °C | |
| Solubility in Organic Solvents | Soluble in DMSO and Methanol (Slightly). At 30°C: Methanol (59.3 g/54.6g ), Acetone (25.3 g/54.6g ), Benzene (2.4 g/54.6g ), Ethane (29.2 g/54.6g ), Carbon Tetrachloride. |
Experimental Protocols
This section details the methodologies for determining the key physical and chemical properties of this compound. These protocols are based on established analytical techniques and can be adapted for specific laboratory settings.
Determination of Melting Point
The melting point of this compound can be determined using the capillary method with a melting point apparatus.
Principle: A small, finely powdered sample of the crystalline solid is heated in a capillary tube, and the temperature range over which the substance melts is observed.
Procedure:
-
Ensure the this compound sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Place the capillary tube in the heating block of a melting point apparatus.
-
Heat the block rapidly to a temperature about 10-15 °C below the expected melting point (approximately 72-76 °C).
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Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).
-
The melting point range is reported as T1 - T2.
Determination of Boiling Point
The boiling point of this compound can be determined using a Thiele tube or a distillation apparatus.
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Procedure (Thiele Tube Method):
-
Place a small amount of this compound into a small test tube.
-
Invert a sealed capillary tube and place it into the test tube containing the sample.
-
Attach the test tube to a thermometer.
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Place the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).
-
Heat the side arm of the Thiele tube gently.
-
Observe a steady stream of bubbles emerging from the inverted capillary tube as the temperature rises.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Determination of Density
The density of solid this compound can be determined by the buoyancy method (Archimedes' principle).
Principle: A solid immersed in a fluid experiences an upward buoyant force equal to the weight of the fluid displaced. This results in an apparent loss of weight of the solid.
Procedure:
-
Weigh a sample of this compound in the air (W_air).
-
Select an inert liquid of known density (ρ_liquid) in which this compound is insoluble.
-
Suspend the solid sample from a balance and immerse it completely in the inert liquid.
-
Record the apparent weight of the sample while immersed (W_liquid).
-
The density of this compound (ρ_solid) is calculated using the formula: ρ_solid = (W_air / (W_air - W_liquid)) * ρ_liquid
Determination of Solubility
The solubility of this compound in a given solvent can be determined by the shake-flask method followed by quantitative analysis.
Principle: A saturated solution is prepared by allowing excess solute to equilibrate with the solvent. The concentration of the solute in the saturated solution is then determined.
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent (e.g., water) in a flask.
-
Seal the flask and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant.
-
Determine the concentration of this compound in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The solubility is expressed as the mass of solute per volume or mass of solvent.
Determination of pKa
The acid dissociation constant (pKa) of the phenolic hydroxyl group in this compound can be determined by spectrophotometric titration.
Principle: The protonated (phenol) and deprotonated (phenolate) forms of this compound have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength as a function of pH, the pKa can be determined.
Procedure:
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa range (~9-11).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Add a small, constant amount of the this compound stock solution to each buffer solution.
-
Measure the UV-Vis absorbance spectrum of each solution.
-
Select a wavelength where the absorbance difference between the acidic and basic forms is maximal.
-
Plot the absorbance at this wavelength against the pH of the solutions.
-
The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, corresponding to the point where the concentrations of the acidic and basic forms are equal.
Visualizations
The following diagrams illustrate key experimental workflows and biological interactions involving this compound.
Synthesis of this compound
The industrial synthesis of this compound typically involves the Friedel-Crafts alkylation of phenol with α-methylstyrene.
Caption: Workflow for the synthesis of this compound via Friedel-Crafts alkylation.
Quantification of this compound in a Biological Matrix
This workflow outlines a common procedure for the quantitative analysis of this compound in a biological sample, such as prawn tissue, using gas chromatography-mass spectrometry (GC-MS).
Caption: Experimental workflow for the quantification of this compound.
Binding of this compound to Estrogen-Related Receptor Gamma (ERRγ)
This compound has been identified as a ligand for the orphan nuclear receptor ERRγ. This diagram illustrates the binding interaction within the ligand-binding pocket.
Caption: Interaction of this compound with the ERRγ ligand-binding pocket.
References
An In-depth Technical Guide to 4-(2-phenylpropan-2-yl)phenol (Bisphenol A)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(2-phenylpropan-2-yl)phenol, more commonly known as Bisphenol A (BPA), is a high-production-volume industrial chemical primarily used in the synthesis of polycarbonate plastics and epoxy resins. Its widespread use in consumer products, including food and beverage containers, has led to ubiquitous human exposure.[1] This guide provides a comprehensive technical overview of BPA, including its chemical and physical properties, industrial synthesis, and established analytical methodologies for its detection and quantification. A significant focus is placed on its toxicological profile, particularly its mechanism as an endocrine-disrupting chemical (EDC) through interaction with nuclear hormone receptors. Detailed signaling and metabolic pathways are illustrated, and representative experimental protocols are provided to support research and development activities.
Chemical and Physical Properties
BPA is a colorless solid organic compound belonging to the diphenylmethane and bisphenol groups.[2] It is characterized by two hydroxyphenyl groups. Its solubility in water is very low, but it is soluble in common organic solvents.[2][3]
| Property | Value | Reference(s) |
| IUPAC Name | 4-(2-(4-hydroxyphenyl)propan-2-yl)phenol | [4] |
| Synonyms | Bisphenol A, 4,4'-(Propane-2,2-diyl)diphenol, 2,2-Bis(4-hydroxyphenyl)propane | |
| CAS Number | 80-05-7 | |
| Molecular Formula | C₁₅H₁₆O₂ | |
| Molar Mass | 228.29 g/mol | |
| Appearance | White to light brown solid (flakes or powder) | |
| Odor | Mild phenolic, medicinal | |
| Melting Point | 155-159 °C | |
| Boiling Point | 250–252 °C (at 13 Torr) | |
| Water Solubility | 120-300 mg/L | |
| pKa | 9.6 | |
| Log Kow (Octanol-Water Partition Coefficient) | 3.3 |
Synthesis
The industrial production of Bisphenol A is primarily achieved through the acid-catalyzed condensation of two equivalents of phenol with one equivalent of acetone. This reaction is highly atom-efficient, with water being the only significant byproduct. Strong acids like hydrochloric acid (HCl) or solid acid resins such as sulfonated polystyrene are used as catalysts. An excess of phenol is typically used to drive the reaction to completion and minimize the formation of byproducts.
Industrial Synthesis Workflow
Caption: Industrial synthesis workflow for Bisphenol A.
Experimental Protocol: Laboratory Scale Synthesis
-
Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas inlet tube.
-
Reagents: Charge the flask with phenol (e.g., 0.4 moles) and acetone (e.g., 0.1 moles). The molar ratio of phenol to acetone should be approximately 4:1 to optimize the yield of the desired p,p'-isomer.
-
Catalysis: Warm the mixture to 50°C with stirring. Bubble dry hydrogen chloride (HCl) gas, serving as the acid catalyst, through the mixture for approximately 8 hours.
-
Temperature Control: Maintain the reaction temperature below 70°C throughout the HCl addition to suppress the formation of isomeric byproducts.
-
Precipitation & Filtration: As the reaction proceeds, Bisphenol A will precipitate out of the solution. After the reaction is complete, cool the mixture and filter the solid product.
-
Purification:
-
Wash the crude product with toluene to remove unreacted phenol.
-
Recrystallize the washed product from aqueous ethanol to yield purified Bisphenol A.
-
-
Characterization: Confirm the identity and purity of the synthesized product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination.
Toxicological Profile: Endocrine Disruption
BPA is a well-documented endocrine-disrupting chemical (EDC). Its primary mechanism of toxicity involves mimicking the endogenous hormone 17β-estradiol and interacting with nuclear hormone receptors, principally the estrogen receptors ERα and ERβ. Although its binding affinity for these receptors is significantly lower than that of estradiol, the high levels of human exposure can lead to biological effects. BPA can also act as an anti-androgen and can interfere with thyroid hormone signaling.
Estrogen Receptor (ER) Signaling Pathway
BPA functions as a xenoestrogen by binding to ERα and ERβ. This binding initiates a cascade of molecular events normally triggered by estradiol. Upon binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, and dimerizes. The activated receptor-ligand complex translocates to the nucleus, where it binds to Estrogen Response Elements (EREs) on the DNA, modulating the transcription of target genes. This can lead to inappropriate cell proliferation, apoptosis, or migration, contributing to the development and progression of hormone-sensitive cancers.
Caption: BPA-mediated disruption of estrogen receptor signaling.
Metabolism and Excretion
In humans, ingested BPA is rapidly metabolized, primarily in the liver and gastrointestinal tract. The main metabolic pathway is glucuronidation, a Phase II detoxification process. The enzyme UDP-glucuronosyltransferase (specifically UGT2B15 in the liver) conjugates BPA with glucuronic acid, forming BPA-glucuronide. This conjugate is more water-soluble and biologically inactive, allowing for efficient excretion from the body, primarily through urine. A minor pathway involves sulfation. The biological half-life of BPA in adults is short, estimated to be around two to five hours.
Metabolic Pathway of Bisphenol A
Caption: Primary metabolic pathway of Bisphenol A in humans.
Analytical Methodologies
The accurate quantification of BPA in various matrices, such as food, water, and biological fluids, is crucial for risk assessment. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used method due to its high sensitivity and selectivity.
Workflow for BPA Quantification via LC-MS/MS
Caption: General workflow for BPA analysis by LC-MS/MS.
Experimental Protocol: Quantification of BPA in Water by LC-MS/MS
-
Standard Preparation:
-
Prepare a stock solution of BPA (1 mg/mL) in acetonitrile.
-
Prepare a stock solution of an internal standard, such as deuterated BPA (BPA-d₁₆), at the same concentration.
-
Create a series of working standard solutions by serially diluting the stock solution with a water/acetonitrile mixture to generate a calibration curve (e.g., 5.0 to 100.0 ng/mL). Spike each standard with the internal standard to a final concentration of 100 ng/mL.
-
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol followed by ultrapure water.
-
Pass a known volume of the water sample (e.g., 100 mL), spiked with the internal standard, through the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the retained BPA and internal standard with a small volume of methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing a modifier like formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Analysis Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions:
-
BPA: Precursor ion m/z 227 → Product ions m/z 133 (quantifier) and m/z 212 (qualifier).
-
BPA-d₁₆ (Internal Standard): Precursor ion m/z 241 → Product ion m/z 223.
-
-
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the BPA peak area to the internal standard peak area against the concentration of the standards.
-
Determine the concentration of BPA in the samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
4-(2-phenylpropan-2-yl)phenol (Bisphenol A) remains a chemical of significant scientific and regulatory interest due to its extensive use and its established activity as an endocrine disruptor. A thorough understanding of its chemical properties, synthesis, metabolic fate, and mechanism of action is essential for professionals in toxicology, environmental science, and drug development. The methodologies outlined in this guide for its synthesis and analysis provide a foundation for further research into its biological effects and for the monitoring of human and environmental exposure. Continued investigation is necessary to fully elucidate the risks associated with low-dose exposure and to develop safer alternatives.
References
- 1. Bisphenol A - Wikipedia [en.wikipedia.org]
- 2. Bisphenol-A glucuronidation in human liver and breast: Identification of UDP-glucuronosyltransferases (UGTs) and influence of genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Mechanisms of Bisphenol A (BPA) Contributing to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bisphenol A degradation pathway [eawag-bbd.ethz.ch]
An In-depth Technical Guide to 4-Cumylphenol (CAS Number: 599-64-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Cumylphenol (CAS 599-64-4), a significant chemical intermediate. This document collates critical data on its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an examination of its toxicological profile, with a particular focus on its role as an endocrine-disrupting chemical. All quantitative data is presented in structured tables for ease of comparison, and key processes and pathways are visualized through detailed diagrams.
Chemical Identification and Properties
This compound, systematically named 4-(2-phenylpropan-2-yl)phenol, is a substituted phenolic compound. It is a solid at room temperature and sees extensive use in the industrial manufacturing of polymers and other chemical products.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value |
| Molecular Formula | C₁₅H₁₆O |
| Molecular Weight | 212.29 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 72-75 °C |
| Boiling Point | 335 °C |
| Density | 1.115 g/cm³ |
| Flash Point | 160 °C |
| Water Solubility | 18 mg/L at 22 °C |
| LogP | 3.8 at 22 °C |
| Vapor Pressure | 4.98E-05 mmHg at 25°C |
Spectroscopic Data
The structural identification of this compound is corroborated by various spectroscopic methods. The key quantitative data from these analyses are summarized in the following tables.
Table 2: ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available | - | - | - |
Table 3: ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| Data not available | - |
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Description of Vibration |
| Data not available | - |
Table 5: Mass Spectrometry (MS) Data
| m/z Ratio | Relative Intensity (%) | Proposed Fragment Ion |
| 212 | Data not available | [M]⁺ (Molecular ion) |
| 197 | Data not available | [M - CH₃]⁺ |
| 103 | Data not available | Fragment details |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are designed to be followed in a laboratory setting by trained professionals.
Synthesis of this compound
This compound is typically synthesized via the acid-catalyzed alkylation of phenol with α-methylstyrene.[1]
Experimental Workflow: Synthesis of this compound
Caption: A step-by-step workflow for the laboratory synthesis of this compound.
Materials:
-
Phenol (188g, 2 mol)
-
α-methylstyrene (118g, 1 mol)
-
Solid acid catalyst (e.g., H₂SO₄-SiO₂, 0.94g)
-
Toluene (300 ml)
-
Aqueous sodium bicarbonate solution
-
Deionized water
-
Hexane
Procedure:
-
Under a nitrogen atmosphere, charge a reactor with phenol, toluene, and the solid acid catalyst.
-
Heat the mixture to 85°C with stirring.
-
Once the temperature is stable, add α-methylstyrene dropwise over a period of 1 hour.
-
After the addition is complete, maintain the reaction at 85°C for an additional 20-40 minutes.
-
Cool the reaction mixture and filter to remove the solid acid catalyst.
-
Wash the filtrate with an aqueous solution of sodium bicarbonate, followed by two washes with deionized water.
-
Remove the toluene from the organic phase via rotary evaporation.
-
Recrystallize the crude product from a 1:1 (v/v) mixture of hexane and toluene.
-
Isolate the resulting white crystals by filtration and dry under vacuum.
Analytical Methodology: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the identification and quantification of this compound.
Experimental Workflow: GC-MS Analysis of this compound
Caption: A generalized workflow for the analysis of this compound using GC-MS.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injector: Splitless mode.
-
Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, then ramped to 265°C at 15°C/min, and held for 13 minutes.
-
Mass Spectrometer: Capable of electron impact (EI) ionization.
-
Ionization Energy: 70 eV.
-
Mass Scan Range: m/z 50-450.
Procedure:
-
Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., methanol).
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The compound is separated from other components in the mixture based on its boiling point and interaction with the column's stationary phase.
-
The eluted compound is introduced into the mass spectrometer, where it is ionized.
-
The resulting ions are separated based on their mass-to-charge ratio, generating a mass spectrum.
-
The retention time from the GC and the fragmentation pattern from the MS are used to identify and quantify this compound.
Toxicological Profile and Endocrine Disruption
This compound is recognized as an endocrine-disrupting chemical (EDC), with studies indicating its potential to interfere with the body's hormonal systems.
Acute Toxicity
| Route of Exposure | Species | Value |
| Oral | Rat | LD50: >300 - 2000 mg/kg |
| Dermal | Rabbit | LD50: >2000 mg/kg |
Data from safety data sheets and toxicological databases.
Endocrine Disruption Mechanisms
This compound is known to exhibit anti-androgenic activity and is suspected of interacting with the estrogen receptor signaling pathway.
Estrogen Receptor Signaling Pathway Interference
Caption: A diagram illustrating the potential mechanism of endocrine disruption by this compound via the estrogen receptor pathway.
Androgen Receptor Antagonism
Caption: A diagram showing how this compound may act as an antagonist to the androgen receptor, thereby inhibiting normal androgen signaling.
Applications and Industrial Relevance
This compound is a versatile chemical intermediate with several key industrial applications:
-
Polymer Industry: It is used as a chain terminator in the production of polycarbonates and as a modifier for phenolic and epoxy resins.[2]
-
Surfactants: It serves as a precursor in the synthesis of non-ionic surfactants.
-
Biocides: It exhibits fungicidal properties and is used in some formulations for wood preservation and as an antimicrobial agent in lubricants.[2]
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It should be used in a well-ventilated area. It is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[3] In case of fire, use extinguishing media appropriate for the surrounding environment.
This technical guide is intended for informational purposes for a professional audience and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional consultation.
References
A Technical Guide to the Molecular Weight of 4-Cumylphenol
This technical guide provides a comprehensive overview of the molecular weight of 4-Cumylphenol, tailored for researchers, scientists, and professionals in drug development. This document outlines the compound's chemical properties, experimental protocols for molecular weight determination, and a logical visualization of its molecular weight calculation.
Core Properties of this compound
This compound, also known as 4-(2-Phenylisopropyl)phenol, is an organic compound with the chemical formula C₁₅H₁₆O.[1] It is a solid at room temperature and sees use as a chain terminator in the production of polycarbonates and in the manufacturing of phenolic resins.
Table 1: Quantitative Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆O | [1][2] |
| Average Molecular Weight | 212.29 g/mol | [1][3] |
| Monoisotopic Mass | 212.120115 Da | |
| CAS Number | 599-64-4 |
Table 2: Atomic Composition and Molecular Weight Calculation
| Element | Symbol | Atomic Count | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon | C | 15 | 12.011 | 180.165 |
| Hydrogen | H | 16 | 1.008 | 16.128 |
| Oxygen | O | 1 | 15.999 | 15.999 |
| Total | 32 | 212.292 |
Experimental Determination of Molecular Weight
The molecular weight of an organic compound like this compound is most accurately determined using mass spectrometry. This technique measures the mass-to-charge ratio (m/z) of ionized molecules. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly effective method for the analysis of this compound.
Experimental Protocol: Molecular Weight Determination by GC-MS
This protocol provides a generalized workflow for the determination of this compound's molecular weight.
-
Sample Preparation:
-
Dissolve a small, accurately weighed sample of this compound in a suitable volatile organic solvent, such as methanol or acetonitrile.
-
Prepare a series of dilutions to find an optimal concentration for analysis.
-
-
Gas Chromatography (GC) Separation:
-
Inject a small volume (typically 1 µL) of the prepared sample solution into the GC system.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.
-
The column separates this compound from any impurities based on its boiling point and interactions with the column's stationary phase.
-
-
Ionization:
-
As this compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
Electron Ionization (EI) is a common method where high-energy electrons bombard the molecule, causing it to lose an electron and form a positively charged molecular ion (M⁺).
-
-
Mass Analysis:
-
The ionized molecules are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection and Data Analysis:
-
A detector records the abundance of ions at each m/z value.
-
The resulting mass spectrum will show a peak corresponding to the molecular ion. For this compound, this will appear at an m/z of approximately 212.
-
The peak with the highest m/z value that is not an isotopic peak is typically the molecular ion peak, which directly indicates the molecular weight of the compound.
-
Visualization of Molecular Weight Calculation
The following diagrams illustrate the logical workflow for calculating the molecular weight of this compound from its chemical formula and the experimental workflow for its determination.
Caption: Molecular weight calculation workflow for this compound.
Caption: GC-MS workflow for determining the molecular weight of this compound.
References
Solubility of 4-Cumylphenol in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-Cumylphenol in various solvents. The document details experimental protocols for solubility determination and presents available quantitative data in a structured format to aid in research, development, and formulation activities.
Introduction to this compound
This compound, also known as p-Cumylphenol, is an organic compound with the chemical formula C₁₅H₁₆O. It is a phenolic compound substituted with a cumyl group at the para position of the hydroxyl group. It typically appears as a white to off-white crystalline solid at room temperature[1]. This compound serves as a crucial intermediate in the production of resins, as a chain terminator in the manufacturing of polycarbonates, and in the synthesis of surfactants and other specialty chemicals[1]. A thorough understanding of its solubility in different solvents is paramount for its purification, handling, and application in various chemical processes.
Quantitative Solubility Data
The solubility of this compound is influenced by the nature of the solvent, temperature, and pressure. The following tables summarize the available quantitative solubility data.
Table 1: Solubility of this compound in Organic Solvents at 30°C
| Solvent | Molar Mass ( g/mol ) | Temperature (°C) | Solubility (g / 100g of solvent) |
| Methanol | 32.04 | 30 | 59.3 |
| Acetone | 58.08 | 30 | 25.3 |
| Benzene | 78.11 | 30 | 2.4 |
| Carbon Tetrachloride | 153.82 | 30 | Data available, but specific value not cited in the provided text. |
Note: The data in this table is derived from a single source and should be used as a reference point. Further experimental verification is recommended.
Table 2: Aqueous Solubility of this compound
| Solvent | Molar Mass ( g/mol ) | Temperature (°C) | Solubility |
| Water | 18.02 | 22 | 18 mg/L[2] |
Table 3: Qualitative Solubility of this compound
| Solvent | Observation |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble[2][3] |
| Methanol | Slightly soluble |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is critical for many applications. The following are detailed methodologies for key experiments to quantify the solubility of this compound.
Isothermal Equilibrium Method
The isothermal equilibrium method, often referred to as the "shake-flask" method, is a standard and reliable technique for determining the solubility of a solid in a liquid.
Principle: An excess amount of the solid solute (this compound) is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated supernatant is then determined.
Apparatus:
-
Constant temperature water bath or shaker incubator
-
Sealed flasks or vials (e.g., screw-cap glass vials)
-
Analytical balance
-
Filtration device (e.g., syringe filters with appropriate membrane) or centrifuge
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, GC)
Procedure:
-
Preparation: Add an excess amount of finely powdered this compound to a known volume or mass of the solvent in a sealed container. The excess solid ensures that saturation is achieved.
-
Equilibration: Place the container in a constant temperature shaker bath. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the supernatant becomes constant.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure a clear supernatant, the sample can be centrifuged or filtered through a membrane filter that does not adsorb the solute. The filtration or centrifugation should be performed at the same temperature as the equilibration to avoid changes in solubility.
-
Analysis: Accurately withdraw an aliquot of the clear supernatant. Determine the concentration of this compound in the aliquot using a pre-validated analytical method.
Gravimetric Method
The gravimetric method is a straightforward approach for determining solubility, particularly when the solute is non-volatile.
Principle: A known volume or mass of the saturated solution is taken, the solvent is evaporated, and the mass of the remaining solute is determined.
Procedure:
-
Prepare a saturated solution of this compound using the isothermal equilibrium method described above.
-
Carefully withdraw a known volume or mass of the clear supernatant into a pre-weighed, clean, and dry container (e.g., an evaporating dish).
-
Evaporate the solvent under controlled conditions. This can be done in a fume hood at ambient temperature, on a water bath, or in a vacuum oven at a temperature below the decomposition point of this compound.
-
Once the solvent is completely removed, dry the container with the solid residue to a constant weight in an oven at an appropriate temperature.
-
Cool the container in a desiccator and weigh it on an analytical balance.
-
The mass of the dissolved this compound is the final weight of the container with the residue minus the initial weight of the empty container.
-
Calculate the solubility, typically expressed as grams of solute per 100 g of solvent or grams of solute per liter of solution.
UV/Vis Spectroscopic Method
This method is suitable if this compound exhibits significant absorbance in the ultraviolet or visible range in the chosen solvent.
Principle: The concentration of this compound in a saturated solution is determined by measuring its absorbance and relating it to a pre-established calibration curve according to the Beer-Lambert law.
Procedure:
-
Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the solvent of interest. Scan the solution using a UV-Vis spectrophotometer to find the wavelength at which the absorbance is highest.
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of this compound with known concentrations in the same solvent.
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration. This should yield a linear relationship that follows the Beer-Lambert law.
-
-
Prepare a Saturated Solution: Follow the isothermal equilibrium method (steps 1-3) to prepare a saturated solution of this compound.
-
Sample Measurement:
-
Withdraw a clear aliquot of the saturated supernatant.
-
Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculate Solubility:
-
Use the absorbance of the diluted sample and the equation of the calibration curve to determine the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to obtain the concentration of the original saturated solution, which represents the solubility of this compound.
-
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Logical workflow for solvent selection based on application.
References
Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 4-Cumylphenol
For Researchers, Scientists, and Drug Development Professionals
November 2025
Abstract
4-Cumylphenol (4-CP), a substituted phenolic compound, has garnered significant attention within the scientific community due to its widespread industrial applications and emerging concerns regarding its impact on biological systems. This technical guide provides a comprehensive and in-depth analysis of the molecular mechanisms through which this compound exerts its effects. By consolidating current research, this document details its interactions with key cellular targets, delineates its influence on critical signaling pathways, and presents a thorough overview of its toxicological and endocrine-disrupting properties. This guide is intended to serve as a critical resource for researchers, scientists, and professionals in drug development, offering a foundational understanding of 4-CP's biological activities to inform future research, risk assessment, and the development of potential therapeutic interventions.
Introduction
This compound is a high-production-volume chemical primarily used as an intermediate in the manufacturing of resins, insecticides, and lubricants, and as a chain terminator for polycarbonates. Its structural similarity to endogenous hormones, particularly estrogens, has raised concerns about its potential to disrupt normal endocrine function. This guide synthesizes the current body of knowledge on the mechanism of action of this compound, with a focus on its molecular interactions and the resultant downstream biological effects.
Endocrine Disruption: A Primary Mechanism of Action
The most well-characterized biological effect of this compound is its role as an endocrine-disrupting chemical (EDC). It primarily interferes with the signaling pathways of steroid hormone receptors, including estrogen receptors, androgen receptors, and the estrogen-related receptor gamma.
Interaction with Estrogen Receptors
This compound is a recognized xenoestrogen, meaning it can mimic the effects of estrogen by binding to estrogen receptors (ERs), ERα and ERβ. This interaction can trigger estrogenic signaling pathways, potentially leading to adverse effects on reproductive health and development.
Quantitative Data on Estrogen Receptor Binding:
| Compound | Receptor | Assay Type | IC50/Ki | Organism |
| p-Cumylphenol | Estrogen Receptor | Competitive Binding | Ki: 6.11 mM | Rat |
Experimental Protocol: Estrogen Receptor Competitive Binding Assay
A competitive binding assay is utilized to determine the affinity of a test compound for the estrogen receptor by measuring its ability to displace a radiolabeled estrogen, such as [³H]-17β-estradiol.
-
Materials: Rat uterine cytosol (as a source of estrogen receptors), [³H]-17β-estradiol, unlabeled 17β-estradiol (for standard curve), test compound (this compound), assay buffer (e.g., Tris-HCl with additives), scintillation cocktail, and a scintillation counter.
-
Procedure:
-
A fixed concentration of [³H]-17β-estradiol and estrogen receptor preparation are incubated with varying concentrations of the unlabeled test compound.
-
The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period (e.g., 18-24 hours) to reach equilibrium.
-
Unbound ligand is separated from the receptor-bound ligand using methods like dextran-coated charcoal adsorption or hydroxylapatite precipitation.
-
The amount of radioactivity in the bound fraction is quantified using a liquid scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.[1]
-
Anti-Androgenic Activity
In addition to its estrogenic effects, this compound has been identified as an antagonist of the androgen receptor (AR). By blocking the action of androgens like testosterone, it can disrupt male reproductive development and function.
Experimental Protocol: Androgen Receptor Reporter Gene Assay
This assay measures the ability of a chemical to inhibit the transcriptional activity of the androgen receptor in response to an androgen.
-
Cell Line: A mammalian cell line (e.g., Chinese Hamster Ovary (CHO) or PC3) stably or transiently transfected with an androgen receptor expression vector and a reporter plasmid containing an androgen-responsive element (ARE) linked to a reporter gene (e.g., luciferase).
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to attach.
-
Cells are then treated with a known androgen agonist (e.g., dihydrotestosterone, DHT) in the presence or absence of varying concentrations of this compound.
-
After an incubation period (e.g., 24 hours), the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
A decrease in reporter gene activity in the presence of this compound indicates antagonistic activity. The IC50 value, the concentration at which this compound inhibits 50% of the DHT-induced reporter activity, is then calculated.[2][3][4]
-
High-Affinity Binding to Estrogen-Related Receptor Gamma (ERRγ)
Recent studies have highlighted a significant interaction between this compound and the orphan nuclear receptor, Estrogen-Related Receptor Gamma (ERRγ). 4-α-Cumylphenol has been shown to bind to ERRγ with high affinity.[5] ERRγ is constitutively active and plays a role in the regulation of cellular energy metabolism.
Quantitative Data on ERRγ Binding:
| Compound | Receptor | Assay Type | IC50 | Organism |
| 4-α-Cumylphenol | Estrogen-Related Receptor Gamma (ERRγ) | Radioligand Binding Assay | 10.6 nM | Human |
Experimental Protocol: ERRγ Radioligand Binding Assay
This assay quantifies the binding affinity of a compound to ERRγ.
-
Materials: Purified ERRγ protein (e.g., GST-fusion protein), a radiolabeled ligand with known affinity for ERRγ (e.g., [³H]BPA or a specific synthetic ligand), unlabeled test compound (this compound), assay buffer, and a method to separate bound from free ligand (e.g., scintillation proximity assay or filter binding).
-
Procedure:
-
A constant concentration of the radiolabeled ligand and ERRγ protein are incubated with a range of concentrations of the unlabeled this compound.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The amount of radiolabeled ligand bound to the receptor is measured.
-
The IC50 value is determined from the competition curve, representing the concentration of this compound that displaces 50% of the radiolabeled ligand.
-
Figure 1: Signaling pathways affected by this compound.
Effects on Adipogenesis and Lipid Metabolism
Emerging evidence suggests that this compound can influence adipogenesis, the process of fat cell development, and lipid accumulation. This points to a potential role as an "obesogen," a chemical that can promote obesity.
Experimental Protocol: 3T3-L1 Adipocyte Differentiation Assay
The 3T3-L1 cell line is a well-established model for studying adipogenesis.
-
Cell Culture: 3T3-L1 preadipocytes are cultured to confluence.
-
Differentiation Induction: Two days post-confluence, differentiation is induced by treating the cells with a cocktail typically containing insulin, dexamethasone, and 3-isobutyl-1-methylxanthine (IBMX).
-
Treatment: Cells are exposed to varying concentrations of this compound throughout the differentiation period (typically 8-10 days).
-
Assessment of Adipogenesis:
-
Oil Red O Staining: Lipid droplets within the differentiated adipocytes are stained with Oil Red O. The stained lipid can be extracted and quantified spectrophotometrically to measure the extent of lipid accumulation.
-
Gene Expression Analysis: The expression of key adipogenic marker genes, such as peroxisome proliferator-activated receptor gamma (PPARγ) and fatty acid-binding protein 4 (FABP4), can be measured using quantitative real-time PCR (qRT-PCR).
-
Figure 2: Workflow for 3T3-L1 adipogenesis assay.
Genotoxicity and Metabolic Activation
The genotoxic potential of this compound, its ability to damage genetic material, is an area of active investigation. Studies often employ a battery of tests to assess different types of genetic damage.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
Experimental Protocol: Ames Test
-
Bacterial Strains: Several strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis operon are used.
-
Procedure:
-
The bacterial strains are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 mix).
-
The bacteria are then plated on a histidine-deficient medium.
-
Only bacteria that have undergone a reverse mutation (reversion) to regain the ability to synthesize histidine will grow and form colonies.
-
A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.
-
Micronucleus Test
The micronucleus test detects chromosomal damage by identifying the formation of micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
Experimental Protocol: In Vitro Micronucleus Test
-
Cell Line: A suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes).
-
Procedure:
-
Cells are exposed to a range of concentrations of this compound.
-
A cytokinesis blocker (e.g., cytochalasin B) is added to allow for the identification of cells that have completed one cell division.
-
Cells are harvested, fixed, and stained.
-
The frequency of binucleated cells containing micronuclei is scored under a microscope. A significant increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
-
Metabolic Activation (S9 Mix)
Many chemicals are not genotoxic themselves but can be converted into genotoxic metabolites by enzymes in the body. The S9 fraction, a supernatant from homogenized and centrifuged liver tissue (typically from rats), contains a mixture of metabolic enzymes and is used in in vitro assays to mimic this metabolic activation.
Experimental Protocol: Preparation and Use of S9 Mix
-
Preparation: The S9 fraction is prepared from the livers of animals pre-treated with enzyme-inducing agents (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone) to increase the activity of metabolic enzymes. The liver is homogenized, and the homogenate is centrifuged at 9000 x g to obtain the S9 supernatant.
-
Use in Assays: The S9 mix, containing the S9 fraction and necessary cofactors (e.g., NADP+, glucose-6-phosphate), is added to the in vitro test system (e.g., Ames test, micronucleus test) along with the test chemical. This allows for the assessment of the genotoxicity of both the parent compound and its potential metabolites.
Figure 3: Workflow for genotoxicity assessment of this compound.
Conclusion
This compound exhibits a multi-faceted mechanism of action in biological systems, primarily centered around its endocrine-disrupting properties. Its ability to interact with estrogen and androgen receptors, and with high affinity to ERRγ, underscores its potential to interfere with crucial hormonal signaling pathways. Furthermore, its emerging role as a potential obesogen and its genotoxic profile warrant further investigation. The experimental protocols and quantitative data summarized in this guide provide a robust framework for researchers to build upon, facilitating a more comprehensive understanding of the risks associated with this compound exposure and guiding the development of strategies to mitigate its potential adverse health effects. Continued research into the detailed signaling cascades and the long-term consequences of exposure is essential for a complete toxicological and pharmacological characterization of this prevalent industrial chemical.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 5. Direct Evidence Revealing Structural Elements Essential for the High Binding Ability of Bisphenol A to Human Estrogen-Related Receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Endocrine Disrupting Properties of 4-Cumylphenol
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
4-Cumylphenol (4-CP), a member of the alkylphenol chemical class, has garnered significant scientific attention due to its potential as an endocrine-disrupting chemical (EDC). This technical guide provides a comprehensive overview of the current understanding of 4-CP's endocrine-disrupting properties, with a focus on its interactions with estrogen, androgen, and other nuclear receptors. This document summarizes key quantitative data, details experimental methodologies for assessing its effects, and visualizes the implicated signaling pathways and experimental workflows to support further research and risk assessment. Evidence suggests that 4-CP primarily exerts its effects through interactions with the estrogen receptor (ER) and the estrogen-related receptor-gamma (ERRγ), while also exhibiting potential anti-androgenic activity. In vivo studies have confirmed its estrogenic potential. However, data on its effects on steroidogenesis and the thyroid system are less definitive and warrant further investigation.
Introduction to this compound and Endocrine Disruption
Endocrine-disrupting chemicals are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body that are responsible for the maintenance of homeostasis, reproduction, development, and/or behavior. This compound (CAS No. 599-64-4), with the chemical formula C₁₅H₁₆O, is utilized in the manufacturing of resins, and as an intermediate in the production of other chemicals. Its structural similarity to estradiol, a primary female sex hormone, forms the basis for its potential to interfere with the endocrine system. This guide will delve into the specific mechanisms and effects of 4-CP, providing a technical resource for the scientific community.
Quantitative Data on Endocrine Disrupting Activities of this compound
The endocrine-disrupting potential of this compound has been quantified through various in vitro assays. The following tables summarize the available data on its estrogenic, anti-androgenic, and other receptor-mediated activities.
Table 1: Estrogenic Activity of this compound
| Assay Type | Cell Line/System | Endpoint | Value | Reference |
| Reporter Gene Assay | T-47D | EC50 | 1.3 x 10⁻⁶ M | [1] |
| Uterotrophic Assay | Immature Rat | Lowest Effect Level (LEL) | 20 mg/kg/day | [2] |
Table 2: Androgen Receptor Activity of this compound
| Assay Type | Cell Line/System | Endpoint | Value | Reference |
| Reporter Gene Assay | AR-EcoScreen | IC50 (Antagonist) | > 1.0 x 10⁻⁵ M | [3] |
Note: Data for androgen receptor activity of this compound is limited. The referenced study screened numerous chemicals and found weak or no significant anti-androgenic activity for 4-CP at the tested concentrations.
Table 3: Estrogen-Related Receptor Gamma (ERRγ) Binding Affinity of this compound
| Assay Type | System | Endpoint | Value | Reference |
| Competitive Binding Assay | Human ERRγ | Strong Binding | - | [4] |
Note: While a specific IC50 value was not provided in the abstract, the study emphasizes the strong binding affinity of this compound to ERRγ.
Signaling Pathways Affected by this compound
This compound is known to interfere with key endocrine signaling pathways, primarily the estrogen and androgen pathways, and has a notable interaction with the estrogen-related receptor gamma.
Estrogen Receptor (ER) Signaling Pathway
This compound can act as an agonist for the estrogen receptor (ERα and ERβ). By mimicking estradiol, it can bind to ERs in the cytoplasm, leading to receptor dimerization, translocation to the nucleus, and binding to Estrogen Response Elements (EREs) on DNA. This initiates the transcription of estrogen-responsive genes, potentially leading to inappropriate physiological responses.
Estrogen Receptor (ER) Signaling Pathway Activation by this compound.
Androgen Receptor (AR) Antagonism Pathway
Some evidence suggests that this compound may act as an antagonist to the androgen receptor (AR). In this role, it would compete with endogenous androgens like testosterone for binding to the AR. This prevents the conformational change and nuclear translocation of the AR, thereby inhibiting the transcription of androgen-responsive genes, which could disrupt male sexual development and reproductive function.
Androgen Receptor (AR) Antagonism Pathway by this compound.
Experimental Protocols
The assessment of this compound's endocrine-disrupting properties relies on a suite of standardized in vitro and in vivo assays. Detailed methodologies for key experiments are provided below.
In Vitro Assays
This assay determines the ability of a test chemical to compete with a radiolabeled estrogen for binding to the ER.
Workflow for the Estrogen Receptor Competitive Binding Assay.
Detailed Method:
-
Preparation of Rat Uterine Cytosol: Uteri are collected from ovariectomized rats. The tissue is homogenized in a buffer (e.g., Tris-EDTA) and centrifuged at high speed to obtain the cytosolic fraction containing the estrogen receptors.
-
Incubation: A constant concentration of radiolabeled 17β-estradiol ([³H]-E₂) is incubated with the uterine cytosol in the presence of increasing concentrations of this compound. A control group with no competitor and a non-specific binding group with a large excess of unlabeled estradiol are included.
-
Separation: After incubation, bound and free [³H]-E₂ are separated. This is commonly achieved by adding dextran-coated charcoal, which adsorbs the free radioligand, followed by centrifugation.
-
Quantification: The radioactivity of the supernatant, which contains the [³H]-E₂ bound to the ER, is measured using a liquid scintillation counter.
-
Data Analysis: The percentage of specific binding of [³H]-E₂ is plotted against the concentration of this compound. The IC50 value, the concentration of 4-CP that inhibits 50% of the specific binding of [³H]-E₂, is then calculated.
This assay assesses the ability of a chemical to induce or inhibit gene expression mediated by the androgen receptor.
Workflow for the Androgen Receptor Reporter Gene Assay.
Detailed Method:
-
Cell Culture and Transfection: A suitable cell line that does not endogenously express AR (e.g., PC-3) is cultured. The cells are then transiently or stably transfected with two plasmids: one expressing the human androgen receptor and another containing a luciferase reporter gene under the control of an androgen-responsive element (ARE).
-
Compound Treatment: The transfected cells are exposed to various concentrations of this compound. To test for antagonistic activity, cells are co-treated with 4-CP and a known AR agonist, such as dihydrotestosterone (DHT).
-
Luciferase Assay: After an incubation period, the cells are lysed, and a luciferase substrate is added. The light produced by the enzymatic reaction, which is proportional to the level of gene expression, is measured using a luminometer.
-
Data Analysis: For agonistic activity, the luciferase activity is plotted against the 4-CP concentration to determine the EC50 value (the concentration that produces 50% of the maximal response). For antagonistic activity, the inhibition of DHT-induced luciferase activity is plotted against the 4-CP concentration to determine the IC50 value.
This assay uses the human adrenocortical carcinoma cell line (NCI-H295R) to assess the effects of chemicals on the production of steroid hormones, including testosterone and estradiol.
Workflow for the H295R Steroidogenesis Assay.
Detailed Method:
-
Cell Culture: H295R cells are cultured in a suitable medium until they reach a desired confluency.
-
Chemical Exposure: The cells are then exposed to a range of concentrations of this compound for a specified period (e.g., 48 hours). A solvent control and positive controls (e.g., forskolin to induce steroidogenesis, prochloraz to inhibit it) are included.
-
Medium Collection: After exposure, the cell culture medium is collected.
-
Hormone Measurement: The concentrations of testosterone and estradiol in the collected medium are quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The hormone concentrations from the 4-CP-treated groups are compared to the solvent control group to determine if the chemical significantly alters steroid hormone production.
In Vivo Assays
This assay is a well-established in vivo screening method for estrogenic activity. It measures the increase in uterine weight in immature or ovariectomized female rodents following exposure to a test chemical.
Detailed Method:
-
Animal Model: Immature female rats (e.g., around 20-21 days of age) are used.
-
Dosing: The animals are administered this compound daily for three consecutive days via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., treated with ethinyl estradiol) are included.
-
Necropsy and Uterine Weight Measurement: On the day after the last dose, the animals are euthanized, and their uteri are carefully excised and weighed (both wet and blotted weight).
-
Data Analysis: The uterine weights of the 4-CP-treated groups are statistically compared to the vehicle control group. A significant increase in uterine weight indicates estrogenic activity.
The Hershberger assay is an in vivo screening test for androgenic and anti-androgenic activity. It uses castrated male rats and measures the weight changes of androgen-dependent tissues.
Detailed Method:
-
Animal Model: Peripubertal male rats are castrated to remove the endogenous source of androgens.
-
Dosing: For assessing anti-androgenic activity, the castrated rats are treated with a constant dose of a potent androgen (e.g., testosterone propionate) along with various doses of this compound for 10 consecutive days. For assessing androgenic activity, the rats are treated with this compound alone.
-
Necropsy and Tissue Weight Measurement: On the day after the last dose, the animals are euthanized, and the weights of five androgen-dependent tissues are measured: the ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.
-
Data Analysis: For anti-androgenic activity, a significant decrease in the weights of these tissues in the co-treated groups compared to the group receiving only the androgen indicates an anti-androgenic effect. For androgenic activity, a significant increase in tissue weights compared to the castrated control group indicates an androgenic effect.
Other Potential Endocrine-Disrupting Mechanisms
While the primary focus has been on ER and AR interactions, this compound may also affect other endocrine pathways.
Steroidogenesis
As suggested by the utility of the H295R assay, 4-CP has the potential to interfere with the enzymes involved in the steroidogenic pathway, which could lead to altered levels of various steroid hormones. However, specific data on the effects of 4-CP on key steroidogenic enzymes such as CYP11A1, CYP17A1, 3β-HSD, 17β-HSD, and aromatase are currently limited and represent a significant data gap.
Thyroid Hormone System
Some phenolic compounds have been shown to interfere with the thyroid hormone system. Potential mechanisms of disruption include inhibition of thyroid peroxidase (TPO), which is essential for thyroid hormone synthesis, or interference with thyroid hormone transport and metabolism. Direct evidence for the effects of this compound on the thyroid system is scarce, and this remains an important area for future research.
In Vivo Evidence of Endocrine Disruption
In vivo studies provide crucial information on the physiological consequences of exposure to potential EDCs. For this compound, the uterotrophic assay has demonstrated its estrogenic activity in rodents.[2] Studies on other developmental endpoints, such as anogenital distance and nipple retention in offspring exposed in utero, which are sensitive markers of endocrine disruption, are needed to provide a more complete picture of its in vivo effects. The Hershberger assay would be valuable to confirm or refute the potential for anti-androgenic activity suggested by some in vitro data.
Conclusion and Future Directions
This compound is an endocrine-disrupting chemical with demonstrated estrogenic activity, both in vitro and in vivo. It also exhibits a strong binding affinity for the estrogen-related receptor gamma, the toxicological significance of which is an active area of research. While some in vitro evidence suggests potential anti-androgenic activity, this is not as well-established.
Significant data gaps remain, particularly concerning the quantitative effects of this compound on steroidogenesis and the thyroid hormone system. Further research, including comprehensive in vivo studies that examine a broader range of endocrine-sensitive endpoints across different life stages, is necessary to fully characterize the endocrine-disrupting potential of this compound and to inform a robust risk assessment for human health and the environment. This technical guide serves as a foundational resource to support these ongoing and future research efforts.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A Curated Database of Rodent Uterotrophic Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for androgen receptor activities in 253 industrial chemicals by in vitro reporter gene assays using AR-EcoScreen cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Investigating the Estrogenic Activity of 4-Cumylphenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Cumylphenol (4-CP), a member of the alkylphenol chemical class, has garnered scientific attention due to its potential endocrine-disrupting properties, specifically its ability to mimic the effects of estrogen. This technical guide provides a comprehensive overview of the estrogenic activity of this compound, synthesizing available quantitative data, detailing experimental protocols for key assays, and visualizing the pertinent biological pathways. Evidence from in vitro and in vivo studies demonstrates that this compound exhibits estrogenic activity, interacting with estrogen receptors and eliciting downstream physiological effects. This document serves as a core resource for researchers investigating the toxicological profile and mechanism of action of this compound.
Quantitative Data on Estrogenic Activity
The estrogenic potency of a compound is typically evaluated through a battery of in vitro and in vivo assays. The following tables summarize the available quantitative data for this compound, alongside comparative data for the well-characterized endocrine disruptor Bisphenol A (BPA) and the endogenous hormone 17β-estradiol (E2), to provide context for its relative activity.
| Compound | Assay Type | Endpoint | Cell Line/System | IC50 / EC50 | Relative Potency |
| This compound | Estrogen Receptor Binding (ERRγ) | Inhibition of [3H]BPA binding | Human ERRγ-LBD | 10.6 nM | As potent as BPA for ERRγ binding[1] |
| This compound | Uterotrophic Assay | Uterine weight increase | Ovariectomized mice | Active | - |
| Bisphenol A (BPA) | Estrogen Receptor Binding (ERRγ) | Inhibition of [3H]BPA binding | Human ERRγ-LBD | ~10 nM | - |
| Bisphenol A (BPA) | Estrogen Receptor Binding (ERα) | Inhibition of [3H]17β-estradiol binding | Human ERα | ~1030 nM | Weak binder |
| Bisphenol A (BPA) | Estrogen Receptor Binding (ERβ) | Inhibition of [3H]17β-estradiol binding | Human ERβ | ~900 nM | Weak binder |
| 17β-Estradiol (E2) | Estrogen Receptor Binding (ERα) | Inhibition of [3H]17β-estradiol binding | Rat Uterine Cytosol | ~0.4 nM (Ki) | High affinity |
| Compound | Assay Type | Endpoint | Cell Line | IC50 / EC50 | Relative Potency vs. E2 |
| This compound | Cell Proliferation | Increased cell number | MCF-7 | >12-fold higher than BPA | - |
| Bisphenol A (BPA) | Cell Proliferation (E-Screen) | Increased cell number | MCF-7 | 3.9 µM | Lower than E2 |
| 17β-Estradiol (E2) | Cell Proliferation (E-Screen) | Increased cell number | MCF-7 | ~1 pM | 1 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to characterize the estrogenic activity of compounds like this compound.
Estrogen Receptor (ER) Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.
Principle: The assay measures the displacement of a radiolabeled ligand (e.g., [³H]17β-estradiol) from the estrogen receptor by a test compound. The concentration of the test compound that inhibits 50% of the radiolabeled ligand binding is the IC50 value, which is inversely proportional to the binding affinity.
Detailed Methodology:
-
Receptor Source: Uterine cytosol from ovariectomized rats or recombinant human ERα or ERβ.
-
Radioligand: [³H]17β-estradiol at a concentration near its Kd (e.g., 0.5-1.0 nM).
-
Test Compound Preparation: A serial dilution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Tris-based buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).
-
Procedure:
-
Incubate a fixed amount of receptor protein (50-100 µg of uterine cytosol protein) with the radioligand and varying concentrations of the test compound or unlabeled 17β-estradiol (for standard curve) in the assay buffer.
-
Incubate at 4°C for 18-24 hours to reach equilibrium.
-
Separate bound from free radioligand using a method like dextran-coated charcoal (DCC) adsorption or hydroxylapatite precipitation.
-
Quantify the bound radioactivity by liquid scintillation counting.
-
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. The IC50 value is determined using non-linear regression analysis. The Relative Binding Affinity (RBA) is calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.
MCF-7 Cell Proliferation (E-Screen) Assay
This cell-based assay measures the proliferative effect of estrogenic compounds on the human breast cancer cell line MCF-7, which is estrogen-responsive.
Principle: MCF-7 cells proliferate in the presence of estrogens. The assay quantifies the increase in cell number after exposure to a test compound and compares it to the proliferation induced by 17β-estradiol.
Detailed Methodology:
-
Cell Line: MCF-7 human breast cancer cells.
-
Cell Culture: Maintain cells in a standard culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS). For the assay, switch to a phenol red-free medium containing charcoal-dextran stripped FBS to remove endogenous estrogens.
-
Procedure:
-
Seed a known number of cells (e.g., 2,500 cells/well) into 96-well plates.[2]
-
After a period of estrogen starvation (e.g., 72 hours), expose the cells to a range of concentrations of this compound, a positive control (17β-estradiol), and a solvent control (e.g., DMSO).
-
Incubate the plates for a defined period (typically 6 days) to allow for cell proliferation.
-
Quantify the final cell number using a suitable method, such as the sulforhodamine B (SRB) assay, which stains total cellular protein.
-
-
Data Analysis: The proliferative effect is calculated as the ratio of the cell number in the presence of the test compound to the cell number in the solvent control. The relative proliferative effect (RPE) can be calculated as a percentage of the maximal effect of 17β-estradiol. EC50 values are determined from the dose-response curves.
Yeast Estrogen Screen (YES) Assay
This is a reporter gene assay that utilizes genetically modified yeast to detect estrogenic compounds.
Principle: The yeast strain is engineered to contain the human estrogen receptor (hER) gene and an expression plasmid with estrogen response elements (EREs) linked to a reporter gene (e.g., lacZ, which codes for β-galactosidase). Binding of an estrogenic compound to the hER activates the transcription of the reporter gene, leading to a measurable signal.
Detailed Methodology:
-
Yeast Strain: Saccharomyces cerevisiae genetically modified to express hER and a reporter construct.
-
Assay Medium: A defined minimal medium containing a chromogenic substrate for β-galactosidase (e.g., chlorophenol red-β-D-galactopyranoside, CPRG).
-
Procedure:
-
Prepare serial dilutions of this compound in ethanol in a 96-well plate.
-
Allow the ethanol to evaporate.
-
Add the yeast culture suspended in the assay medium to each well.
-
Incubate the plate at 30-34°C for 48-72 hours.
-
Measure the color change resulting from the enzymatic conversion of the substrate using a spectrophotometer (e.g., at 540 nm for CPRG).
-
-
Data Analysis: Generate a dose-response curve by plotting the absorbance against the log of the test compound concentration to determine the EC50 value.
Rodent Uterotrophic Bioassay
This in vivo assay is a short-term screening test for estrogenic properties of chemicals, based on the measurement of uterine weight increase in rodents.[3]
Principle: The uterus is an estrogen-responsive tissue. In immature or ovariectomized female rodents with low endogenous estrogen levels, exposure to estrogenic compounds leads to a significant increase in uterine weight.
Detailed Methodology (Following OECD Test Guideline 440): [3]
-
Animal Model: Immature (post-weaning, prior to puberty) or young adult ovariectomized female rats or mice.[3]
-
Administration: Administer this compound daily for three consecutive days via oral gavage or subcutaneous injection. At least two dose levels should be tested, along with a vehicle control and a positive control (e.g., ethinyl estradiol).
-
Endpoint Measurement: Approximately 24 hours after the last dose, euthanize the animals and carefully dissect the uterus, trimming away fat and connective tissue. Record the wet weight of the uterus.
-
Data Analysis: A statistically significant increase in the mean uterine weight of a treated group compared to the vehicle control group indicates a positive estrogenic response.
Signaling Pathways and Mechanisms of Action
This compound, like other alkylphenols, is believed to exert its estrogenic effects primarily through interaction with estrogen receptors (ERs), which are members of the nuclear receptor superfamily. The activation of these receptors initiates a cascade of molecular events that ultimately leads to changes in gene expression and cellular responses.
Classical Genomic Estrogen Receptor Signaling Pathway
The primary mechanism of action for estrogenic compounds is the classical genomic pathway.
Caption: Classical genomic estrogen receptor signaling pathway initiated by this compound.
Description of the Pathway:
-
Ligand Binding: this compound diffuses across the cell membrane and binds to the ligand-binding domain of the estrogen receptor (ERα or ERβ), which is located in the cytoplasm or nucleus in an inactive state, complexed with heat shock proteins (HSPs).
-
Receptor Activation and HSP Dissociation: Ligand binding induces a conformational change in the ER, causing the dissociation of HSPs.
-
Dimerization: The activated ER-ligand complexes form homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ).
-
Nuclear Translocation and DNA Binding: The ER dimers translocate to the nucleus and bind to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.
-
Recruitment of Co-activators and Gene Transcription: The DNA-bound ER dimer recruits co-activator proteins, which then assemble the transcriptional machinery, leading to the transcription of target genes into messenger RNA (mRNA).
-
Protein Synthesis and Cellular Response: The mRNA is translated into proteins that mediate the physiological effects of estrogens, such as cell proliferation.
Experimental Workflow for Assessing Estrogenic Activity
A systematic approach is essential for characterizing the estrogenic potential of a chemical. The following workflow illustrates the logical progression of experiments from initial screening to in vivo validation.
Caption: A typical experimental workflow for investigating the estrogenic activity of a compound.
Conclusion
The available data from a combination of in vitro and in vivo assays strongly indicate that this compound possesses estrogenic activity. It binds to estrogen receptors, induces the proliferation of estrogen-responsive cells, and elicits a uterotrophic response in animal models. Notably, some evidence suggests that this compound may be a more potent estrogenic agent than the widely studied Bisphenol A. A comprehensive understanding of its estrogenic profile requires further head-to-head comparative studies against reference estrogens across a full suite of validated assays. The detailed protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to design and execute such investigations, contributing to a more complete risk assessment of this environmental contaminant.
References
4-Cumylphenol: A Technical Guide to its Natural Occurrence and Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cumylphenol (4-CP), scientifically known as 4-(1-methyl-1-phenylethyl)phenol, is a synthetic alkylphenol that has garnered significant attention due to its classification as a high-production-volume chemical and its potential endocrine-disrupting properties. While its primary origin is industrial, 4-CP has been detected in various environmental and biological matrices. This technical guide provides a comprehensive overview of the natural occurrence and diverse sources of this compound, detailing its presence in living organisms, its formation as an industrial byproduct, and its role as a potential metabolite. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development by consolidating quantitative data, experimental methodologies, and relevant biological pathways.
Natural Occurrence of this compound
The presence of this compound in the natural world is not widespread and is primarily documented in a few specific organisms. Its detection in these instances may be a result of bioaccumulation from environmental sources rather than endogenous production.
In Flora
This compound has been reported in the plant species Panax ginseng (Korean ginseng) and the green alga Chaetomorpha basiretorsa. While its presence has been confirmed, specific quantitative data on the concentration of this compound in these plant and algal species are not extensively available in the current scientific literature. However, studies on Panax ginseng have quantified the total phenolic content in various parts of the plant, with the leaves generally exhibiting the highest concentrations[1][2][3]. Further research is required to isolate and quantify the specific contribution of this compound to this total phenolic content.
In Fauna
The occurrence of this compound has been quantified in the tissues of the freshwater prawn, Macrobrachium rosenbergii. This finding highlights the potential for bioaccumulation of this compound in aquatic organisms.
Table 1: Quantitative Data on this compound in Natural Sources
| Organism/Matrix | Concentration Range (ng/g wet weight) | Reference |
| Prawn (Macrobrachium rosenbergii) muscle tissue | 0.00–1.96 | [4] |
| Panax ginseng | Data not available | - |
| Chaetomorpha basiretorsa | Data not available | - |
Industrial Sources and Environmental Release
The primary source of this compound in the environment is industrial activity. It is a significant commercial chemical with various applications, leading to its release through manufacturing processes and the degradation of consumer products.
Industrial Synthesis and Byproduct Formation
This compound is intentionally synthesized for use as a chain terminator in the production of polycarbonate plastics and as a component in the manufacturing of phenolic resins and surfactants[5].
A major unintentional source of this compound is the cumene process, which is the dominant industrial method for synthesizing phenol and acetone. In this process, cumene is oxidized to cumene hydroperoxide, which is then cleaved under acidic conditions. This compound is formed as a byproduct during this acid-catalyzed cleavage.
The logical relationship of the cumene process leading to the formation of this compound is illustrated below.
This compound as a Metabolite and Degradation Product
While not a direct metabolite in the classical sense, this compound is structurally related to other high-production-volume chemicals, such as Bisphenol A (BPA), and can be considered a degradation product in certain contexts.
Relationship to Bisphenol A (BPA)
This compound is often studied alongside BPA due to their structural similarities and shared applications in the plastics industry. While there is no direct, well-documented metabolic pathway for the conversion of BPA to this compound in organisms, they are frequently found as co-contaminants in environmental samples. The degradation of certain industrial products may lead to the release of both compounds. The biodegradation of complex phenolic industrial streams by certain bacterial strains has been shown to break down this compound.
Biological Signaling Pathways
This compound is recognized as an endocrine-disrupting chemical due to its ability to interfere with hormonal signaling pathways. Its primary modes of action include mimicking estrogen and potentially activating other nuclear receptors.
Estrogenic Signaling Pathway
This compound exhibits estrogenic activity by binding to estrogen receptors (ERs), thereby initiating a signaling cascade that is normally triggered by endogenous estrogens like estradiol. This can lead to the activation of downstream targets, such as extracellular signal-regulated kinases (ERK), and influence cellular processes like proliferation.
The simplified signaling pathway for the estrogenic action of this compound is depicted below.
Adipogenesis and Potential PPARγ Involvement
Studies have demonstrated that this compound can induce lipid accumulation in adipocytes, suggesting a role in adipogenesis. This effect is similar to that of other known endocrine disruptors and raises the possibility of its interaction with the peroxisome proliferator-activated receptor-gamma (PPARγ), a master regulator of fat cell development. The activation of PPARγ by ligands initiates a transcriptional cascade leading to the expression of genes involved in lipid metabolism and storage. While direct binding and activation of PPARγ by this compound requires further definitive confirmation, its observed effects on lipid accumulation are consistent with the activation of this pathway.
The proposed signaling pathway for this compound-induced adipogenesis via PPARγ is outlined below.
Experimental Protocols
Accurate detection and quantification of this compound in various matrices are crucial for research and monitoring. The following sections detail a widely used methodology for the analysis of this compound in biological tissues.
Extraction of this compound from Prawn Tissue
This protocol is adapted from a validated method for the simultaneous determination of this compound and other alkylphenols in prawn muscle.
5.1.1. Materials and Reagents
-
Prawn tissue sample
-
Acetonitrile (HPLC grade)
-
Hexane (HPLC grade)
-
Sodium chloride (analytical grade)
-
Anhydrous sodium sulfate (analytical grade)
-
Internal standard (e.g., Biphenyl)
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Solid Phase Extraction (SPE) cartridges (e.g., Florisil)
-
Gas chromatograph-mass spectrometer (GC-MS)
5.1.2. Extraction Procedure
-
Homogenization: Weigh approximately 2 g of the prawn muscle tissue into a centrifuge tube.
-
Protein Denaturation: Add 2 mL of acetonitrile to the tube and vortex thoroughly to denature the proteins.
-
Salting Out: Add approximately 1 g of sodium chloride to the mixture to facilitate phase separation.
-
Ultrasonic Extraction: Place the tube in an ultrasonic bath and sonicate for 15 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the acetonitrile layer.
-
Lipid Removal: Transfer the acetonitrile supernatant to a new tube. Add an equal volume of hexane, vortex, and centrifuge to separate the layers. The upper hexane layer containing lipids is discarded. Repeat this step twice.
-
Drying and Concentration: Pass the acetonitrile extract through a funnel containing anhydrous sodium sulfate to remove any residual water. Concentrate the extract to near dryness using a rotary evaporator.
-
Reconstitution: Reconstitute the residue in a small volume of a suitable solvent (e.g., hexane) for GC-MS analysis.
The workflow for this extraction protocol is visualized below.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following parameters are a general guide and may require optimization based on the specific instrumentation used.
Table 2: GC-MS Instrumental Parameters for this compound Analysis
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp: 40°C, hold for 2 min; Ramp: 15°C/min to 265°C, hold for 13 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | To be determined based on the mass spectrum of this compound |
Conclusion
This compound is a synthetic compound with a notable presence in the environment due to its industrial importance. While its natural occurrence is limited and likely a consequence of bioaccumulation, its detection in organisms such as Panax ginseng and prawns warrants further investigation into its environmental fate and toxicological effects. The primary sources of this compound are its intentional synthesis for industrial applications and its formation as a byproduct in the cumene process for phenol and acetone production. As an endocrine-disrupting chemical, this compound can interfere with critical biological signaling pathways, including estrogenic and potentially adipogenic pathways. The standardized analytical methods, such as ultrasound-assisted extraction followed by GC-MS, are essential for the accurate monitoring of this compound in environmental and biological samples. This technical guide provides a foundational understanding of the origins and biological implications of this compound, highlighting the need for continued research to fully elucidate its impact on ecosystems and human health.
References
- 1. Analysis of Polyphenol Compounds in Different Parts of Ginseng (Panax ginseng C.A. Meyer) Produced in China by HPLC [spkx.net.cn]
- 2. mdpi.com [mdpi.com]
- 3. Investigation of Phenolic, Flavonoid, and Vitamin Contents in Different Parts of Korean Ginseng (Panax ginseng C.A. Meyer) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous identification and quantification of this compound, 2,4-bis-(dimethylbenzyl)phenol and bisphenol A in prawn Macrobrachium rosenbergii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C15H16O | CID 11742 - PubChem [pubchem.ncbi.nlm.nih.gov]
Biodegradation Pathways of 4-Cumylphenol in the Environment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Cumylphenol (4-CP), a branched alkylphenol, is an environmental contaminant of emerging concern due to its endocrine-disrupting properties and potential for bioaccumulation.[1] Understanding its fate in the environment, particularly its biodegradation, is crucial for assessing its environmental risk and developing remediation strategies. This technical guide provides a comprehensive overview of the current scientific understanding of the microbial degradation of this compound. While specific studies on the complete biodegradation pathway of 4-CP are limited, this guide synthesizes information from research on the degradation of structurally similar alkylphenols by relevant microbial genera, including Rhodococcus, Sphingomonas, and Pseudomonas. Plausible metabolic pathways, including meta-cleavage and ipso-hydroxylation, are detailed, along with the key enzymes potentially involved. This guide also presents detailed experimental protocols for studying 4-CP biodegradation, from the isolation and cultivation of degrading microorganisms to the analytical methods for metabolite identification.
Introduction
This compound (4-(1-methyl-1-phenylethyl)phenol) is a high-production-volume chemical used in the manufacturing of resins, insecticides, lubricants, and as a chain terminator for polycarbonates.[2] Its release into the environment through various waste streams is a growing concern.[2] Due to its chemical structure, 4-CP is relatively resistant to degradation and has a high potential for bioaccumulation in aquatic organisms.[1] Furthermore, it has been identified as an endocrine-disrupting chemical, potentially interfering with the hormonal systems of wildlife and humans.[1]
Microbial degradation is a key process for the removal of such persistent organic pollutants from the environment. Several bacterial genera, notably Rhodococcus, Sphingomonas, and Pseudomonas, are well-known for their versatile metabolic capabilities in degrading a wide range of aromatic compounds, including phenols and alkylphenols. This guide will explore the likely biodegradation pathways of this compound by these microorganisms, drawing parallels from the degradation of other branched alkylphenols.
Proposed Biodegradation Pathways of this compound
Direct evidence for the complete biodegradation pathway of this compound is not yet fully elucidated in the scientific literature. However, based on the degradation of other alkylphenols by various bacteria, two primary pathways are proposed: a meta-cleavage pathway and an ipso-hydroxylation pathway .
Proposed Meta-Cleavage Pathway by Rhodococcus sp.
Studies on the degradation of 4-ethylphenol by Rhodococcus species have revealed a catabolic pathway involving the meta-cleavage of the aromatic ring. It is plausible that a similar pathway is employed for the degradation of this compound.
The proposed pathway is initiated by the hydroxylation of the aromatic ring to form a catechol derivative. This initial step is catalyzed by a multicomponent enzyme, likely an alkylphenol hydroxylase . The resulting 4-cumylcatechol then undergoes extradiol (meta) ring cleavage, catalyzed by a catechol 2,3-dioxygenase . Subsequent enzymatic reactions would further break down the ring cleavage product into intermediates that can enter the central metabolic pathways of the bacterium, such as the tricarboxylic acid (TCA) cycle.
Caption: Proposed meta-cleavage pathway for this compound degradation.
Proposed Ipso-Hydroxylation Pathway by Sphingomonas sp.
Research on the degradation of 4-nonylphenol isomers by Sphingomonas xenophaga has identified a novel pathway initiated by ipso-hydroxylation. This mechanism is particularly relevant for alkylphenols with a quaternary α-carbon in the alkyl chain, such as this compound.
In this proposed pathway, the degradation is initiated by the hydroxylation of the phenol ring at the C4 position, where the cumyl group is attached (ipso-position). This reaction, likely catalyzed by a monooxygenase , leads to the formation of a 4-alkyl-4-hydroxy-cyclohexa-2,5-dienone intermediate. This unstable intermediate can then undergo a rearrangement, leading to the cleavage of the C-C bond and the release of the cumyl group, ultimately forming hydroquinone. Hydroquinone can then be further degraded and funneled into central metabolism.
Caption: Proposed ipso-hydroxylation pathway for this compound degradation.
Quantitative Data on Alkylphenol Biodegradation
While specific quantitative data for the biodegradation of this compound is scarce, studies on other phenolic compounds provide insights into the potential degradation kinetics. The following tables summarize kinetic data for the degradation of phenol and 4-chlorophenol by Pseudomonas species, which are known to degrade a variety of phenolic compounds. This data can serve as a reference for designing and interpreting experiments on 4-CP degradation.
Table 1: Kinetic Parameters for Phenol Degradation by Pseudomonas putida
| Parameter | Value | Reference |
| Maximum Specific Growth Rate (μ_max) | 0.512 h⁻¹ | |
| Half-saturation Constant (K_s) | 78.38 mg/L | |
| Inhibition Constant (K_i) | 228.5 mg/L |
Table 2: Kinetic Parameters for Cometabolic Degradation of 4-Chlorophenol (4-CP) with Phenol by Pseudomonas putida LY1
| Initial Phenol Conc. (mg/L) | Initial 4-CP Conc. (mg/L) | Removal Time (h) | 4-CP Removal Efficiency | Reference |
| 20 - 400 | 15 | Not specified | Complete | |
| 20 - 400 | 40 | Not specified | Complete |
Experimental Protocols for Studying this compound Biodegradation
This section provides a general framework for the experimental study of this compound biodegradation.
Isolation and Enrichment of this compound-Degrading Microorganisms
Caption: Workflow for isolation of this compound-degrading microorganisms.
Protocol:
-
Sample Collection: Collect samples from environments likely to harbor 4-CP-degrading microorganisms, such as soil or sediment from industrial sites.
-
Enrichment: Inoculate a mineral salt medium (MSM) containing this compound as the sole carbon source with the environmental sample. Incubate at an appropriate temperature (e.g., 30°C) with shaking.
-
Isolation: After several transfers to fresh enrichment medium, perform serial dilutions of the culture and plate onto MSM-agar plates containing 4-CP.
-
Purification and Screening: Isolate distinct colonies and purify them by re-streaking. Screen the pure isolates for their ability to degrade 4-CP in liquid MSM.
-
Identification: Identify the most efficient degrading strains using molecular techniques such as 16S rRNA gene sequencing.
Biodegradation Experiments
Protocol:
-
Inoculum Preparation: Grow the isolated strain in a suitable rich medium (e.g., Luria-Bertani broth) to obtain sufficient biomass. Harvest the cells by centrifugation, wash with sterile MSM, and resuspend in MSM to a desired optical density (e.g., OD₆₀₀ = 1.0).
-
Biodegradation Assay: Inoculate flasks containing MSM with a known concentration of this compound (e.g., 10-100 mg/L) with the prepared inoculum. Include a sterile control (no inoculum) to check for abiotic degradation.
-
Incubation: Incubate the flasks under controlled conditions (e.g., 30°C, 150 rpm).
-
Sampling: Withdraw samples at regular time intervals.
-
Analysis: Analyze the samples for the remaining concentration of 4-CP and the formation of metabolites using HPLC or GC-MS.
Analytical Methods for Metabolite Identification
4.3.1. Sample Preparation
-
Centrifugation: Centrifuge the culture sample to separate the bacterial cells from the supernatant.
-
Extraction: Acidify the supernatant to pH 2-3 with HCl and perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen.
-
Derivatization (for GC-MS): For the analysis of polar metabolites, derivatize the dried extract to increase volatility (e.g., silylation with BSTFA).
4.3.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Oven Program: A temperature gradient program to separate compounds with different boiling points.
-
Ionization: Electron ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or time-of-flight (TOF).
-
Identification: Compare the mass spectra of the detected peaks with spectral libraries (e.g., NIST) and with authentic standards if available.
4.3.3. High-Performance Liquid Chromatography (HPLC) Analysis
-
Instrument: High-performance liquid chromatograph with a UV or diode-array detector (DAD).
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Monitor the absorbance at a wavelength where 4-CP and its expected metabolites absorb (e.g., 220 nm and 275 nm).
-
Quantification: Use a calibration curve prepared with authentic standards.
Conclusion
The biodegradation of this compound is a critical process in determining its environmental persistence and risk. While the complete metabolic pathways are still under investigation, evidence from the degradation of similar branched alkylphenols suggests that microorganisms, particularly from the genera Rhodococcus and Sphingomonas, likely degrade 4-CP via meta-cleavage or ipso-hydroxylation pathways. Further research is needed to isolate and characterize potent 4-CP-degrading microbial strains, definitively identify the metabolic intermediates, and quantify the degradation kinetics. The experimental protocols outlined in this guide provide a robust framework for conducting such research, which will be instrumental in developing effective bioremediation strategies for environments contaminated with this compound.
References
Methodological & Application
Application Notes: 4-Cumylphenol as a Polycarbonate Chain Terminator
Introduction
4-Cumylphenol is a monofunctional phenol derivative widely employed as a chain terminator in the synthesis of polycarbonates. Its primary role is to control the molecular weight of the polymer, a critical parameter that dictates the material's processing characteristics and final properties. By strategically incorporating this compound into the polymerization reaction, researchers and manufacturers can tailor the polycarbonate's melt viscosity, mechanical strength, and thermal stability to meet the demands of specific applications. These application notes provide a comprehensive overview of the use of this compound as a polycarbonate chain terminator, including its mechanism of action, experimental protocols for both interfacial and melt polymerization, and its effect on polymer properties.
Mechanism of Action
In polycarbonate synthesis, polymerization proceeds through the reaction of a diol, typically bisphenol A (BPA), with a carbonate precursor such as phosgene (in interfacial polymerization) or diphenyl carbonate (in melt transesterification). The growing polymer chains possess reactive end groups (hydroxyl or chloroformate groups). This compound, being a monofunctional phenol, can react with these active chain ends. This "end-capping" reaction terminates the further growth of that specific polymer chain. The bulky cumyl group of this compound also imparts specific properties to the resulting polycarbonate.
The termination reaction in an interfacial polymerization using phosgene is as follows:
Caption: Chain termination by this compound in interfacial polymerization.
In melt transesterification, this compound reacts with a phenyl carbonate end group of the growing polymer chain, releasing phenol as a byproduct.
Experimental Protocols
The following are generalized protocols for the synthesis of polycarbonate using this compound as a chain terminator. Researchers should optimize these protocols based on their specific equipment and desired polymer characteristics.
Interfacial Polymerization of Polycarbonate
This method involves the reaction of bisphenol A with phosgene at the interface of an aqueous alkaline solution and an organic solvent.
Materials:
-
Bisphenol A (BPA)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Phosgene (COCl₂) or a phosgene precursor like triphosgene
-
This compound
-
Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Hydrochloric acid (HCl)
-
Methanol
Procedure:
-
Preparation of Aqueous Phase: Dissolve Bisphenol A and the desired molar percentage of this compound in an aqueous solution of sodium hydroxide. The amount of this compound will determine the final molecular weight of the polycarbonate.
-
Preparation of Organic Phase: Prepare a solution of phosgene in dichloromethane.
-
Polymerization: Add the organic phase to the aqueous phase under vigorous agitation. Add a phase-transfer catalyst to the reaction mixture. The polymerization reaction occurs at the interface of the two immiscible liquids. Maintain the pH of the aqueous phase between 10 and 12.
-
Work-up: After the reaction is complete, separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid and then with deionized water until the washings are neutral.
-
Precipitation and Drying: Precipitate the polycarbonate by adding the dichloromethane solution to a non-solvent like methanol. Filter the precipitated polymer and dry it in a vacuum oven at an elevated temperature (e.g., 110-120°C) to a constant weight.
Caption: Workflow for interfacial polymerization of polycarbonate.
Melt Transesterification of Polycarbonate
This solvent-free method involves the reaction of bisphenol A with diphenyl carbonate at high temperatures under vacuum.
Materials:
-
Bisphenol A (BPA)
-
Diphenyl carbonate (DPC)
-
This compound
-
Transesterification catalyst (e.g., sodium hydroxide, tetrabutylammonium hydroxide)
Procedure:
-
Monomer and Terminator Charging: Charge the reactor with bisphenol A, diphenyl carbonate, and the desired molar percentage of this compound. The molar ratio of DPC to the total diols (BPA + this compound) is typically slightly above 1.
-
Melt and Pre-polymerization: Heat the mixture under a nitrogen atmosphere to melt the reactants (typically 180-220°C). Add the transesterification catalyst. The initial transesterification reaction produces phenol as a byproduct, which is removed by distillation.
-
Polycondensation: Gradually increase the temperature (up to 280-300°C) and reduce the pressure (to below 1 torr) to facilitate the removal of phenol and drive the polymerization to achieve the desired molecular weight.
-
Extrusion and Pelletization: Once the desired melt viscosity is reached, the molten polycarbonate is extruded and pelletized.
Data Presentation
The effectiveness of this compound as a chain terminator is evaluated by analyzing the molecular weight and thermal properties of the resulting polycarbonate. The following tables summarize the expected trends when increasing the concentration of this compound.
Table 1: Effect of this compound Concentration on Polycarbonate Molecular Weight
| This compound (mol%) | Number Average Molecular Weight (Mn, g/mol ) | Weight Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI = Mw/Mn) |
| 0.0 | > 50,000 | > 100,000 | ~2.0 - 2.5 |
| 0.5 | 35,000 - 45,000 | 70,000 - 90,000 | ~2.0 |
| 1.0 | 25,000 - 35,000 | 50,000 - 70,000 | ~2.0 |
| 2.0 | 15,000 - 25,000 | 30,000 - 50,000 | ~2.0 |
Note: These are representative values and the actual results will depend on the specific reaction conditions. One study on branched polycarbonates reported a number average molecular weight of 20,000 when 0.05 mol% of 4-tert-butylphenol, a similar chain-capping agent, was used.
Table 2: Effect of this compound on the Thermal Properties of Polycarbonate
| This compound (mol%) | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td, 5% weight loss, °C) |
| 0.0 | ~150 | > 450 |
| 0.5 | ~148 | > 450 |
| 1.0 | ~145 | > 450 |
| 2.0 | ~140 | > 450 |
Note: The glass transition temperature tends to decrease slightly with decreasing molecular weight. The decomposition temperature is generally not significantly affected by the presence of the chain terminator.
Mandatory Visualizations
Caption: Workflow for melt transesterification of polycarbonate.
Characterization Methods
Gel Permeation Chromatography (GPC): GPC is the primary technique used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polycarbonate. A suitable solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), is used to dissolve the polymer. The system is calibrated with polystyrene standards.
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polycarbonate. The analysis is typically performed under a nitrogen atmosphere with a heating rate of 10°C/min.
Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the polycarbonate by measuring the temperature at which weight loss occurs (decomposition temperature, Td). The analysis is usually carried out under a nitrogen atmosphere with a heating rate of 10°C/min.
This compound is an effective and widely used chain terminator for controlling the molecular weight of polycarbonates in both interfacial and melt polymerization processes. By carefully selecting the concentration of this compound, the final properties of the polycarbonate can be precisely tuned to meet the requirements of various applications. The protocols and data presented in these application notes provide a valuable resource for researchers and professionals working in the field of polymer synthesis and material development.
Application of 4-Cumylphenol in Phenolic Resin Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 4-cumylphenol in the production of phenolic resins. This compound is a substituted phenol used to modify the properties of phenolic resins, enhancing characteristics such as flexibility, impact strength, and solubility in organic solvents. Its bulky cumyl group provides a steric hindrance effect, influencing the cross-linking density and final properties of the cured resin.
Application Notes
This compound can be incorporated into both resol and novolac types of phenolic resins. In resol resins, it acts as a chain terminator, controlling the molecular weight and improving the flexibility of the cured product.[1] In novolac resins, it can be used to modify the polymer backbone, leading to resins with lower cross-linking density and enhanced solubility. The addition of this compound can impart the following properties to phenolic resins:
-
Improved Flexibility and Toughness: The bulky cumyl group disrupts the dense cross-linking typical of phenolic resins, leading to a less brittle material.
-
Enhanced Solubility: The incorporation of the nonpolar cumyl group increases the resin's solubility in organic solvents.
-
Controlled Reactivity: By acting as a chain terminator, this compound can be used to control the curing process and the final molecular weight of the resin.
-
Modified Thermal Properties: The introduction of this compound can alter the thermal degradation profile of the phenolic resin.
The selection of the appropriate concentration of this compound is crucial for achieving the desired properties. The following tables summarize the expected impact of varying this compound concentrations on the key properties of phenolic resins based on available literature.
Data Presentation
Table 1: Hypothetical Influence of this compound on the Thermal Properties of a Novolac Phenolic Resin
| This compound Content (wt%) | Glass Transition Temperature (Tg) (°C) | Onset of Decomposition (TGA, °C) | Char Yield at 600°C (%) |
| 0 | 170 | 350 | 60 |
| 5 | 165 | 345 | 58 |
| 10 | 160 | 340 | 55 |
| 20 | 150 | 330 | 50 |
Table 2: Hypothetical Effect of this compound on the Mechanical Properties of a Cured Resol Phenolic Resin
| This compound Content (wt%) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Impact Strength (kJ/m²) |
| 0 | 80 | 3.5 | 5 |
| 5 | 75 | 3.2 | 7 |
| 10 | 70 | 3.0 | 10 |
| 20 | 60 | 2.5 | 15 |
Table 3: Hypothetical Chemical Resistance of this compound Modified Phenolic Resin (Weight Change % after 24h Immersion)
| This compound Content (wt%) | 10% H₂SO₄ | 10% NaOH | Toluene |
| 0 | < 0.1 | < 0.5 | < 0.2 |
| 10 | < 0.1 | < 0.6 | < 0.5 |
| 20 | < 0.1 | < 0.8 | < 1.0 |
Experimental Protocols
Protocol 1: Synthesis of this compound Modified Novolac Resin
This protocol describes the synthesis of a novolac-type phenolic resin modified with this compound.
Materials:
-
Phenol
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Oxalic acid (catalyst)
-
Toluene (solvent)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Thermometer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Charge the three-necked flask with phenol, this compound (at the desired weight percentage of total phenols), and toluene.
-
Begin stirring and heat the mixture to 80°C until all solids are dissolved.
-
Add oxalic acid (typically 0.1-0.5% of the total phenol weight).
-
Slowly add formaldehyde solution to the flask over a period of 30 minutes, maintaining the temperature at 95-100°C.
-
After the addition is complete, continue to reflux the mixture for 2-3 hours.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with distilled water three times using a separatory funnel to remove unreacted formaldehyde and catalyst.
-
Remove the toluene solvent using a rotary evaporator under reduced pressure to obtain the solid novolac resin.
Protocol 2: Synthesis of this compound Modified Resol Resin
This protocol details the synthesis of a resol-type phenolic resin modified with this compound.
Materials:
-
Phenol
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Sodium hydroxide (50% aqueous solution, catalyst)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Thermometer
-
Heating mantle
Procedure:
-
Charge the flask with phenol and this compound (at the desired weight percentage of total phenols).
-
Heat the mixture to 60°C with stirring to melt the phenol.
-
Slowly add the sodium hydroxide solution as a catalyst. The amount is typically 1-3% of the total phenol weight.
-
Add the formaldehyde solution dropwise, maintaining the reaction temperature below 80°C.
-
After the addition is complete, heat the mixture to 85-90°C and maintain for 1-2 hours.
-
Cool the reaction mixture to obtain the liquid resol resin.
Protocol 3: Characterization of Modified Phenolic Resins
1. Thermal Analysis (TGA and DSC):
-
Thermogravimetric Analysis (TGA): Analyze the thermal stability and char yield of the cured resin. Heat a small sample (5-10 mg) from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the cured resin and the curing profile of the uncured resin. For Tg determination, heat a cured sample from room temperature to 250°C at a heating rate of 10°C/min. For curing analysis, heat an uncured sample at the same rate to observe the exothermic curing peak.
2. Mechanical Testing:
-
Prepare standard test specimens by casting the resin into molds and curing according to a defined schedule (e.g., 1 hour at 80°C, 1 hour at 120°C, and 2 hours at 160°C).
-
Perform flexural tests and impact tests according to relevant ASTM standards (e.g., ASTM D790 for flexural properties, ASTM D256 for Izod impact strength).
3. Chemical Resistance Testing:
-
Immerse pre-weighed, cured resin samples in various chemical reagents (e.g., 10% sulfuric acid, 10% sodium hydroxide, toluene) for a specified period (e.g., 24 hours) at room temperature.
-
After immersion, remove the samples, rinse with distilled water, dry, and reweigh to determine the percentage weight change.
Mandatory Visualizations
References
Application Notes and Protocols for the Use of 4-Cumylphenol in Surfactant Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-cumylphenol in the formulation of non-ionic surfactants. This document includes details on their synthesis, properties, and applications, alongside protocols for their characterization.
Introduction to this compound-Based Surfactants
This compound is an alkylphenol that serves as a hydrophobic starting block for the synthesis of non-ionic surfactants. Through ethoxylation, the reaction of this compound with ethylene oxide, a range of this compound ethoxylate surfactants can be produced. The length of the polyethylene oxide chain can be varied to fine-tune the surfactant's properties, such as its hydrophilicity, solubility, and performance in specific applications.[1] These surfactants are utilized in various industrial and research applications, including as emulsifiers, wetting agents, and dispersants.[2]
Synthesis of this compound Ethoxylates
The synthesis of this compound ethoxylates involves the base-catalyzed reaction of this compound with ethylene oxide. The general reaction is as follows:
This compound + n(C₂H₄O) → this compound-(OCH₂CH₂)n-OH
The degree of ethoxylation, 'n', determines the hydrophilic-lipophilic balance (HLB) of the surfactant, which in turn dictates its functionality. A higher 'n' value results in a more hydrophilic surfactant.
Data Presentation: Surfactant Performance
Table 1: Critical Micelle Concentration (CMC) and Surface Tension of Representative Non-ionic Surfactants
| Surfactant Type (Illustrative) | Average Ethoxylation (n) | CMC (mol/L) | Surface Tension at CMC (mN/m) |
| Nonylphenol Ethoxylate | 9 | ~6.0 x 10⁻⁵ | ~31 |
| Alcohol Ethoxylate (C12-14) | 7 | ~7.5 x 10⁻⁵ | ~29 |
| Alcohol Ethoxylate (C9-11) | 6 | ~1.3 x 10⁻⁴ | ~28 |
Data is illustrative and based on typical values for similar non-ionic surfactants.
Table 2: Wetting and Emulsification Properties of Representative Non-ionic Surfactants
| Surfactant Type (Illustrative) | Wetting Time (seconds) (Draves Wetting Test, 0.1% solution) | Emulsification Index (E24) with Mineral Oil |
| Nonylphenol Ethoxylate (n=9) | ~10 | ~85% |
| Alcohol Ethoxylate (C12-14, n=7) | ~8 | ~90% |
| Alcohol Ethoxylate (C9-11, n=6) | ~6 | ~88% |
Data is illustrative and based on typical values for similar non-ionic surfactants.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize this compound-based surfactants.
Protocol 1: Synthesis of this compound Ethoxylate (Illustrative Lab-Scale)
Objective: To synthesize a this compound ethoxylate with a target degree of ethoxylation.
Materials:
-
This compound
-
Ethylene oxide
-
Potassium hydroxide (catalyst)
-
Nitrogen gas supply
-
Jacketed glass reactor with stirring, heating, and cooling capabilities
-
Pressure-rated addition funnel for ethylene oxide
-
Neutralizing agent (e.g., acetic acid)
Procedure:
-
Charge the reactor with a known amount of this compound and potassium hydroxide catalyst (typically 0.1-0.5% by weight of the this compound).
-
Heat the mixture under a nitrogen blanket to the reaction temperature (typically 120-150°C) with stirring.
-
Once the temperature is stable, slowly add the desired amount of liquid ethylene oxide through the addition funnel. The amount of ethylene oxide will determine the average degree of ethoxylation.
-
Maintain the reaction temperature and pressure throughout the addition. The reaction is exothermic and requires careful temperature control.
-
After the addition is complete, allow the reaction to continue for a specified time (e.g., 1-2 hours) to ensure complete consumption of the ethylene oxide.
-
Cool the reactor and neutralize the catalyst with an equivalent amount of acetic acid.
-
The resulting this compound ethoxylate can be purified if necessary.
Workflow for Surfactant Synthesis and Characterization
Caption: Workflow from synthesis to characterization of this compound ethoxylate surfactants.
Protocol 2: Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement
Objective: To determine the CMC of a this compound ethoxylate surfactant.
Materials:
-
Tensiometer (Du Noüy ring or Wilhelmy plate method)
-
Series of dilutions of the this compound ethoxylate surfactant in deionized water
-
Glass vessel
Procedure:
-
Prepare a stock solution of the surfactant in deionized water.
-
Create a series of dilutions from the stock solution, covering a concentration range expected to bracket the CMC.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of each dilution, starting from the most dilute.
-
Record the surface tension for each concentration.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is the concentration at which the slope of the curve changes, indicating the formation of micelles.
Protocol 3: Evaluation of Emulsification Stability
Objective: To assess the ability of a this compound ethoxylate to stabilize an oil-in-water emulsion.
Materials:
-
This compound ethoxylate surfactant
-
Immiscible oil (e.g., mineral oil)
-
Deionized water
-
Homogenizer or high-speed stirrer
-
Graduated cylinders
Procedure:
-
Prepare an aqueous solution of the surfactant at a specific concentration.
-
Add a known volume of oil to the surfactant solution (e.g., a 1:1 ratio).
-
Homogenize the mixture at high speed for a set period (e.g., 2 minutes) to form an emulsion.
-
Transfer the emulsion to a graduated cylinder and seal.
-
Observe the emulsion at regular intervals (e.g., 1, 4, 8, 24 hours) for signs of instability, such as creaming, coalescence, or phase separation.
-
The Emulsification Index (E24) can be calculated after 24 hours using the formula: E24 (%) = (Height of emulsified layer / Total height of liquid) x 100
Signaling Pathway Interactions
This compound, as an alkylphenol, has been identified as an endocrine-disrupting chemical (EDC). It can interfere with hormonal signaling pathways, primarily the estrogen and androgen pathways. This is a critical consideration for drug development professionals, as unintended hormonal activity can lead to adverse effects.
Estrogen Receptor Signaling Disruption
This compound can act as a xenoestrogen, mimicking the effects of estradiol by binding to estrogen receptors (ERα and ERβ). This binding can lead to the activation of estrogen-responsive genes, potentially causing feminizing effects.
Caption: Hypothesized interaction of this compound with the estrogen receptor signaling pathway.
Androgen Receptor Signaling Disruption
Some studies suggest that alkylphenols can also act as anti-androgens. They may compete with androgens, such as testosterone, for binding to the androgen receptor (AR), thereby inhibiting androgen-mediated gene expression. This can disrupt male reproductive development and function.
Caption: Hypothesized anti-androgenic action of this compound via androgen receptor antagonism.
Conclusion
This compound is a versatile precursor for the synthesis of non-ionic surfactants with a range of potential applications. While these surfactants exhibit useful properties, their formulation and use, particularly in applications related to drug development, must be approached with a thorough understanding of their potential to interact with biological systems, including endocrine signaling pathways. The protocols provided herein offer a framework for the synthesis and characterization of these surfactants, enabling researchers to evaluate their performance and potential biological activity.
References
Application Notes and Protocols for the Analytical Detection of 4-Cumylphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of 4-Cumylphenol (4-CP) in various sample matrices. The protocols described herein are based on established analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a high-production-volume chemical used predominantly as a chain terminator in the production of polycarbonate plastics and in the manufacturing of phenolic resins.[1] Due to its potential presence in the environment and its classification as an endocrine-disrupting chemical, robust and sensitive analytical methods are crucial for its monitoring and risk assessment.
Quantitative Data Summary
The selection of an analytical method is often guided by its quantitative performance. The following tables summarize key performance metrics for the detection of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Performance Metrics for GC-MS based methods for this compound.
| Performance Metric | Reported Value(s) | Sample Matrix | Reference |
|---|---|---|---|
| Linearity (R²) | > 0.994 | Prawn Tissue | [2][3] |
| Limit of Detection (LOD) | 4.55 ng/kg | Prawn Tissue | [2] |
| 0.37 µg/L | Wastewater & Natural Water | [1] | |
| Limit of Quantification (LOQ) | 0.303 µg/L | Prawn Tissue |
| Precision (RSD%) | < 4.8% | Prawn Tissue | |
Table 2: Performance Metrics for LC-MS/MS based methods for phenolic compounds (as a proxy for this compound).
| Performance Metric | Reported Value(s) | Sample Matrix | Reference |
|---|---|---|---|
| Linearity (R²) | > 0.9921 | Not Specified | |
| Limit of Detection (LOD) | 1.9 ng/L - 5.2 ng/L | Not Specified | |
| Precision (RSD%) | < 6.63% (intra-day), < 15.00% (inter-day) | Not Specified |
| Recovery | 70.1% to 115.0% | Not Specified | |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Methods
GC-MS is a widely used technique for the analysis of this compound due to its high selectivity and sensitivity.
Protocol 1: Analysis of this compound in Biological Tissues (e.g., Prawn)
This protocol is adapted from a method for the simultaneous determination of 4-CP, 2,4-bis-(dimethylbenzyl)phenol, and bisphenol A in prawn.
1. Sample Preparation: Ultrasound-Assisted Extraction a. Weigh 2 grams of the homogenized tissue sample. b. Add 2 mL of acetonitrile to denature proteins. c. Add 4 mL of hexane and subject the mixture to ultrasonic extraction. d. Centrifuge the sample to separate the phases. e. Collect the hexane supernatant. f. Repeat the extraction with hexane two more times. g. Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen. h. Reconstitute the residue in a known volume of methanol (e.g., 400 µL) containing an internal standard.
2. GC-MS Instrumental Parameters
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Thermo TR-5ms SQC or equivalent 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1.0 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 min.
-
Ramp to 265°C at 15°C/min.
-
Hold at 265°C for 13 min.
-
-
Transfer Line Temperature: 265°C.
-
Mass Spectrometer:
-
Scan range: m/z 50-450.
-
Protocol 2: Analysis of this compound in Water Samples (USGS Method O-1433-01)
This protocol is a summary of the USGS method for the determination of wastewater compounds in filtered water.
1. Sample Preparation: Solid-Phase Extraction (SPE) a. Filter the water sample through a glass-fiber filter (0.7 µm nominal pore size). b. Use a 1-liter filtered water sample. c. Extract the sample using a polystyrene-divinylbenzene SPE cartridge. d. Dry the SPE cartridge thoroughly with nitrogen gas. e. Elute the sorbed compounds from the cartridge with a mixture of dichloromethane and diethyl ether (4:1). f. Evaporate the eluate to a final volume of 0.4 mL under a gentle stream of nitrogen. g. Transfer the concentrated extract to an autosampler vial.
2. GC-MS Instrumental Analysis
-
The concentrated extract is analyzed by capillary-column GC-MS. Specific instrument parameters should be optimized based on the available instrumentation and target detection limits.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is another powerful technique for the analysis of phenolic compounds, including this compound.
Protocol 3: General Reversed-Phase HPLC for this compound
This protocol provides a general framework for the HPLC analysis of this compound.
1. Sample Preparation
-
For aqueous samples, a solid-phase extraction (SPE) procedure similar to the one described in Protocol 2 can be employed to concentrate the analyte and remove matrix interferences.
-
The final extract should be dissolved in a solvent compatible with the mobile phase.
2. HPLC Instrumental Parameters
-
Column: Newcrom R1 or a similar C18 reversed-phase column.
-
Mobile Phase: A mixture of acetonitrile and water with an acidic modifier.
-
For standard UV detection, phosphoric acid can be used.
-
For Mass Spectrometry (MS) detection, formic acid is recommended to ensure compatibility.
-
-
Detection: UV detector or a Mass Spectrometer.
-
Flow Rate and Gradient: These parameters should be optimized to achieve good separation of this compound from other components in the sample.
Visualizations
Caption: General workflow for this compound analysis by GC-MS.
Caption: General workflow for this compound analysis by HPLC.
Caption: Key factors influencing the choice of analytical method.
References
Application Note: High-Sensitivity Analysis of 4-Cumylphenol using Gas Chromatography-Mass Spectrometry
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 4-Cumylphenol (4-CP) in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a high-production-volume chemical used in the manufacturing of plastics and other consumer products, is an endocrine-disrupting compound of significant environmental and health concern.[1][2] The described protocol provides a reliable analytical procedure for researchers, scientists, and drug development professionals engaged in environmental monitoring, toxicology studies, and quality control of materials. The method employs a straightforward sample preparation technique followed by GC-MS analysis, ensuring high selectivity and sensitivity.
Introduction
This compound (4-CP) is an alkylphenol that, along with compounds like Bisphenol A (BPA), is utilized in the production of polycarbonate resins and surfactants.[3] Due to its potential estrogenic activity and toxicity, which may be greater than that of BPA, there is a critical need for sensitive and accurate analytical methods to determine its presence and concentration in environmental and biological samples.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering excellent chromatographic separation and definitive mass spectral identification. This application note presents a validated GC-MS method for the analysis of this compound, adaptable to various sample types.
Experimental
Instrumentation and Reagents
-
Gas Chromatograph-Mass Spectrometer (GC-MS): A system equipped with a split/splitless injector and a mass selective detector.
-
GC Column: A capillary column such as an EC™-5 (30 m x 0.32 mm i.d., 1.00 µm film thickness) or equivalent 5% phenyl- and 95% dimethyl-polysiloxane column is recommended.
-
Carrier Gas: Helium with a constant linear velocity (e.g., 27 cm/s).
-
Reagents: this compound standard, methanol, acetonitrile, hexane, and an internal standard such as biphenyl are required. All solvents should be of HPLC or analytical grade.
Sample Preparation: Ultrasound-Accelerated Extraction (for solid/tissue samples)
This protocol is adapted from a method for analyzing alkylphenols in prawn tissue and can be modified for other solid matrices.
-
Homogenization: Weigh approximately 2 grams of the sample.
-
Protein Denaturation: Add 2 mL of acetonitrile to the sample to denature proteins.
-
Extraction: Add a suitable volume of hexane and subject the mixture to ultrasonic extraction.
-
Centrifugation: Centrifuge the sample to separate the organic layer.
-
Collection: Carefully collect the hexane supernatant containing the extracted this compound.
-
Concentration: If necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.
Sample Preparation: Liquid-Liquid Extraction (for aqueous samples)
-
pH Adjustment: Adjust the pH of the aqueous sample as needed to ensure this compound is in a non-ionized form.
-
Extraction: Perform a liquid-liquid extraction using a non-polar solvent like hexane.
-
Separation: Allow the phases to separate and collect the organic layer.
-
Drying: Dry the organic extract over anhydrous sodium sulfate.
-
Concentration: Concentrate the extract as described in the solid sample preparation.
GC-MS Parameters
-
Injector: Splitless mode, 2.0 µL injection volume.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 260 °C.
-
Hold: 13 minutes at 265 °C.
-
Total run time: Approximately 30 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI)
-
Scan Range: m/z 40-500 amu
-
Key Ions for this compound (MW: 212.29 g/mol ): The most abundant ion (m/z top peak) is 197, with the molecular ion (m/z 2nd highest) at 212.
-
Quantitative Data Summary
The following table summarizes the quantitative performance of the GC-MS method for this compound analysis based on available data.
| Parameter | Value | Reference |
| Linearity (R²) | > 0.994 | |
| Limit of Detection (LOD) | 4.55 ng/kg | |
| Limit of Quantification (LOQ) | 0.303 µg/L | |
| Precision (RSD%) | < 4.8% | |
| Recovery | Matrix-dependent, generally good |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Logical relationship of the analytical steps.
Conclusion
The described Gas Chromatography-Mass Spectrometry method provides a selective, sensitive, and reliable approach for the determination of this compound in various samples. The sample preparation is straightforward, and the GC-MS parameters are optimized for robust performance. This application note serves as a comprehensive guide for laboratories aiming to implement routine analysis of this compound for research and regulatory purposes.
References
- 1. library.dphen1.com [library.dphen1.com]
- 2. Simultaneous identification and quantification of this compound, 2,4-bis-(dimethylbenzyl)phenol and bisphenol A in prawn Macrobrachium rosenbergii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C15H16O | CID 11742 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Separation of 4-Cumylphenol Isomers
For researchers, scientists, and professionals in drug development and quality control, the accurate separation and quantification of 4-cumylphenol isomers (ortho-, meta-, and para-cumylphenol) is crucial due to their varying physical, chemical, and biological properties. High-Performance Liquid Chromatography (HPLC) is a robust and reliable technique for achieving this separation. This document provides detailed application notes and experimental protocols for both normal-phase and reversed-phase HPLC methods.
Introduction to this compound Isomer Separation
This compound, an alkylphenol, exists as three positional isomers: 2-cumylphenol (ortho-), 3-cumylphenol (meta-), and this compound (para-). The subtle differences in their structures, specifically the position of the cumyl group on the phenol ring, lead to slight variations in polarity and hydrophobicity. These differences are exploited by HPLC to achieve separation. Normal-phase chromatography, which utilizes a polar stationary phase and a non-polar mobile phase, is particularly effective at separating structural isomers.[1] Reversed-phase chromatography, the more common HPLC mode, employs a non-polar stationary phase and a polar mobile phase and can also be optimized for isomer separation.
Method 1: Normal-Phase HPLC Separation of Ortho- and Para-Cumylphenol
This method is ideal for achieving baseline separation of o- and p-cumylphenol isomers and is suitable for routine quality control and research applications.[1]
Quantitative Data
While specific retention times and resolution values are highly dependent on the exact HPLC system, column batch, and laboratory conditions, the following table provides expected performance characteristics for a well-optimized normal-phase method.
| Parameter | Specification |
| Linearity (R²) | > 0.999 (for a concentration range of 1-200 µg/mL)[1] |
| Accuracy (Recovery) | 98% to 102%[1] |
| System Suitability | Tailing factor < 1.5, Theoretical plates > 2000 |
| Expected Elution Order | ortho-Cumylphenol followed by para-Cumylphenol |
Experimental Protocol
Instrumentation:
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).[1]
Chromatographic Conditions:
| Parameter | Value |
| Column | Silica-based Normal-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Hexane / Isopropanol (98:2, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
Reagents and Sample Preparation:
-
Mobile Phase Preparation: Prepare the mobile phase by accurately mixing HPLC-grade hexane and isopropanol in the specified ratio. Degas the mobile phase before use.
-
Standard Stock Solutions (1000 µg/mL): Accurately weigh 100 mg each of o-cumylphenol and p-cumylphenol into separate 100 mL volumetric flasks. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of each stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Preparation: Dissolve the sample containing the cumylphenol isomers in the mobile phase to a final concentration within the calibration range. Filter the sample solution through a 0.45 µm PTFE syringe filter prior to injection.
Method 2: Reversed-Phase HPLC Separation of Ortho-, Meta-, and Para-Cumylphenol
This gradient method provides a starting point for the separation of all three cumylphenol isomers. Further optimization of the gradient slope, organic modifier, and mobile phase pH may be required to achieve baseline resolution depending on the specific column and system used.
Quantitative Data
The following table outlines the expected performance and elution order for the reversed-phase separation of this compound isomers. Actual retention times will vary.
| Parameter | Specification |
| Column Chemistry | Pentafluorophenyl (PFP) recommended for enhanced selectivity |
| System Suitability | Resolution (Rs) > 1.5 between all isomer peaks |
| Expected Elution Order | 2-Cumylphenol, 3-Cumylphenol, this compound (based on increasing hydrophobicity) |
Experimental Protocol
Instrumentation:
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
Chromatographic Conditions:
| Parameter | Value |
| Column | Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient Program | Start at 50% B, linear gradient to 80% B over 15 minutes, hold at 80% B for 2 minutes, then return to 50% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 270 nm |
| Injection Volume | 5 µL |
Reagents and Sample Preparation:
-
Mobile Phase Preparation: Prepare mobile phases A and B using HPLC-grade solvents and additives. Degas both mobile phases before use.
-
Standard Stock Solutions (1000 µg/mL): Prepare individual stock solutions of 2-cumylphenol, 3-cumylphenol, and this compound in methanol.
-
Working Standard Solution (10 µg/mL each): Prepare a mixed standard solution containing all three isomers in a 50:50 mixture of methanol and water.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of methanol and water to a concentration within the expected analytical range. Filter the sample through a 0.45 µm syringe filter before injection.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflows for the HPLC analysis of this compound isomers.
Caption: General workflow for HPLC analysis of this compound isomers.
Caption: Logical relationship for selecting an HPLC method for isomer separation.
References
Application Notes and Protocols for the Mass Spectrometry-Based Analysis of 4-Cumylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cumylphenol, scientifically known as 4-(2-phenylpropan-2-yl)phenol, is an alkylphenol of significant industrial importance. It is primarily utilized as a chain terminator in the production of polycarbonates and in the manufacturing of resins, insecticides, and lubricants.[1] Given its widespread use, environmental presence, and potential biological activities, sensitive and accurate analytical methods are crucial for its detection and quantification in various matrices. Mass spectrometry, coupled with chromatographic techniques such as Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS), offers the high selectivity and sensitivity required for the analysis of this compound.[2][3] These application notes provide a comprehensive guide to the interpretation of mass spectrometry data for this compound, including detailed experimental protocols and data presentation.
Data Presentation
Mass spectrometric analysis of this compound yields valuable quantitative data that can be used for its identification and quantification. The key data points are summarized in the tables below.
Table 1: Physicochemical and Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Chemical Formula | C₁₅H₁₆O | [1] |
| Molecular Weight | 212.29 g/mol | [1] |
| Monoisotopic Mass | 212.120115 Da | |
| Ionization Mode | Electron Ionization (EI) | NIST WebBook |
| Molecular Ion (M⁺•) | m/z 212 | |
| Base Peak | m/z 197 | |
| Key Neutral Loss | 15 Da (•CH₃) | Inferred from data |
Table 2: Quantitative Performance Metrics for this compound Analysis
| Parameter | GC-MS | LC-MS/MS | Reference |
| Linearity (R²) | >0.994 | Not explicitly stated for this compound, but generally >0.99 for similar compounds | |
| Limit of Detection (LOD) | 4.55 ng/kg | 1.9 ng/L - 5.2 ng/L (extrapolated from related isomers) | |
| Limit of Quantitation (LOQ) | 0.303 µg/L | Generally in the low ng/L range | |
| Precision (RSD%) | < 4.8% | < 6.63% (intra-day), < 15.00% (inter-day) (for related isomers) |
Mass Spectral Fragmentation of this compound
The fragmentation of this compound in mass spectrometry is primarily driven by the structure of the cumyl group. Under electron ionization (EI), the molecule readily loses a methyl group to form a stable benzylic carbocation, which is observed as the base peak in the mass spectrum.
Electron Ionization (EI) Fragmentation Pathway
The molecular ion of this compound is observed at m/z 212. The most prominent fragmentation pathway involves the cleavage of a methyl radical (•CH₃) from the tertiary carbon of the cumyl group. This results in the formation of a highly stable resonance-stabilized carbocation at m/z 197, which is the base peak. Further fragmentation can occur, but the M-15 fragment is the most characteristic and abundant ion.
EI Fragmentation of this compound.
Experimental Protocols
The following are detailed protocols for the analysis of this compound using GC-MS and LC-MS/MS.
Protocol 1: GC-MS Analysis of this compound in Biological Matrices
This protocol is adapted from a method for the determination of alkylphenols in prawn tissue.
1. Sample Preparation (Ultrasound-Assisted Extraction)
-
Weigh 2 grams of the homogenized sample into a centrifuge tube.
-
Add 2 mL of acetonitrile to denature proteins and mix thoroughly.
-
Add an appropriate internal standard (e.g., biphenyl).
-
Vortex for 1 minute.
-
Perform ultrasound-assisted extraction for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter through a 0.22 µm syringe filter into a GC vial.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: EC™-5 capillary column (30 m x 0.32 mm i.d., 1.00 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector: Split/splitless injector in splitless mode.
-
Injection Volume: 1 µL.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp to 260 °C at 15 °C/min.
-
Hold at 260 °C for 13 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.
-
SIM Ions: m/z 212 (quantifier), m/z 197 (qualifier).
-
Protocol 2: LC-MS/MS Analysis of this compound
This protocol is a general method suitable for the analysis of this compound in aqueous and biological samples, based on established methods for similar phenolic compounds.
1. Sample Preparation
-
Aqueous Samples (e.g., water):
-
To 100 mL of water sample, add an appropriate internal standard.
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Wash the cartridge with water.
-
Elute the analyte with methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Biological Samples (e.g., urine, plasma):
-
To 1 mL of sample, add an internal standard.
-
For conjugated metabolites, perform enzymatic hydrolysis with β-glucuronidase/sulfatase at 37 °C for 16 hours.
-
Perform protein precipitation with acetonitrile.
-
Centrifuge and collect the supernatant.
-
Evaporate and reconstitute in the mobile phase.
-
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
Start at 10% B.
-
Increase to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Ion Source Parameters:
-
IonSpray Voltage: -4500 V.
-
Temperature: 550 °C.
-
Curtain Gas: 35 psi.
-
Ion Source Gas 1: 55 psi.
-
Ion Source Gas 2: 60 psi.
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: m/z 211 [M-H]⁻.
-
Product Ions: To be determined through method development by infusing a standard solution of this compound. Likely product ions would result from cleavage of the cumyl group.
-
Experimental Workflow
The general workflow for the analysis of this compound by mass spectrometry involves several key stages, from sample collection to data analysis.
General workflow for this compound analysis.
Conclusion
The methodologies and data presented in these application notes provide a robust framework for the successful analysis of this compound by mass spectrometry. The choice between GC-MS and LC-MS/MS will depend on the sample matrix, the required sensitivity, and the available instrumentation. GC-MS is a reliable technique, particularly for less complex matrices, while LC-MS/MS offers high sensitivity and is well-suited for complex biological samples, often with simplified sample preparation. Accurate interpretation of the mass spectral data, particularly the characteristic fragmentation pattern, is key to the confident identification and quantification of this compound in various applications, from environmental monitoring to drug development.
References
Application Notes and Protocols: 4-Cumylphenol as a Biocidal and Antimicrobial Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cumylphenol, a substituted phenolic compound, has been identified for its utility in various industrial applications, including as a chain terminator in polycarbonate production and as a component in the manufacturing of phenolic resins and surfactants.[1] Its use as a fungicide and preservative also points towards its potential as a biocidal and antimicrobial agent.[2][3] Phenolic compounds, as a class, are well-documented for their broad-spectrum antimicrobial properties, acting against a wide range of bacteria and fungi.[4] The lipophilic nature of many phenolic compounds allows them to interfere with microbial cell membranes, leading to a cascade of events that inhibit growth and cause cell death.[4]
This document provides detailed application notes and experimental protocols for researchers interested in evaluating and utilizing this compound as a biocidal and antimicrobial agent. While specific quantitative efficacy data for this compound is not extensively available in public literature, the following sections offer standardized methodologies to determine its antimicrobial spectrum and potency.
Biocidal and Antimicrobial Properties of this compound
Phenolic compounds generally exert their antimicrobial effects through several mechanisms:
-
Disruption of the Cell Membrane: The lipophilic nature of phenols allows them to partition into the lipid bilayer of microbial cell membranes, increasing permeability and leading to the leakage of intracellular components.
-
Enzyme Inhibition: Phenols can interact with microbial proteins, including essential enzymes, denaturing them and inhibiting their function.
-
Interference with Nucleic Acid Synthesis: Some phenolic compounds have been shown to interfere with the synthesis of DNA and RNA.
The bulky cumyl group in this compound likely enhances its lipophilicity, which may contribute significantly to its ability to disrupt microbial membranes.
Data Presentation
Currently, there is a lack of specific publicly available quantitative data (e.g., MIC, IC50) on the antimicrobial activity of this compound against a broad range of microorganisms. The following table is provided as a template for researchers to populate with their own experimental data.
| Microorganism | Type | MIC (µg/mL) | MBC/MFC (µg/mL) | IC50 (µg/mL) | Zone of Inhibition (mm) |
| Staphylococcus aureus | Gram-positive Bacteria | ||||
| Escherichia coli | Gram-negative Bacteria | ||||
| Pseudomonas aeruginosa | Gram-negative Bacteria | ||||
| Candida albicans | Yeast | ||||
| Aspergillus niger | Mold |
Abbreviations:
-
MIC: Minimum Inhibitory Concentration
-
MBC: Minimum Bactericidal Concentration
-
MFC: Minimum Fungicidal Concentration
-
IC50: Half-maximal Inhibitory Concentration
Experimental Protocols
The following are detailed protocols for determining the antimicrobial and biocidal activity of this compound. Given its hydrophobic nature, special considerations for solubilization are included.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is adapted for hydrophobic compounds and follows general guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Materials:
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO) or Ethanol (as a solvent)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains of interest
-
Spectrophotometer
-
Incubator
2. Preparation of this compound Stock Solution: a. Prepare a 10 mg/mL stock solution of this compound in 100% DMSO or ethanol. b. Ensure complete dissolution. This stock solution will be used to prepare working solutions.
3. Inoculum Preparation: a. Culture the microbial strain overnight in the appropriate broth. b. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
4. Broth Microdilution Assay: a. In a 96-well plate, add 100 µL of the appropriate broth to all wells. b. Add 100 µL of the this compound stock solution to the first well and perform serial two-fold dilutions across the plate. c. The final concentration of the organic solvent should not exceed 1% (v/v) in any well to avoid solvent toxicity to the microbes. Include a solvent control. d. Add 100 µL of the prepared microbial inoculum to each well. e. Include a positive control (microbes in broth without this compound) and a negative control (broth only). f. Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 30°C for yeast) for 18-24 hours.
5. Determination of MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol is a continuation of the MIC assay.
1. Materials:
-
Agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile spreaders
2. Procedure: a. Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth. b. Spread the aliquot onto an appropriate agar plate. c. Incubate the plates at the optimal temperature for 24-48 hours.
3. Determination of MBC/MFC: a. The MBC or MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.
Protocol 3: Cell Membrane Integrity Assay
This assay helps to determine if this compound disrupts the microbial cell membrane.
1. Materials:
-
Microbial culture
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) and SYTO 9 fluorescent stains
-
Fluorometer or fluorescence microscope
2. Procedure: a. Prepare a microbial suspension in PBS. b. Treat the suspension with various concentrations of this compound (including a no-treatment control) for a defined period (e.g., 30-60 minutes). c. Add PI and SYTO 9 stains to the suspensions. SYTO 9 stains all cells (live and dead), while PI only enters cells with compromised membranes. d. Incubate in the dark for 15 minutes. e. Measure the fluorescence at the appropriate excitation and emission wavelengths for both dyes.
3. Interpretation: a. An increase in PI fluorescence in the treated cells compared to the control indicates damage to the cell membrane.
Visualization of Putative Mechanisms and Workflows
Diagram 1: General Antimicrobial Workflow
Caption: Workflow for evaluating the antimicrobial activity of this compound.
Diagram 2: Putative Antimicrobial Mechanism of Action
Caption: Putative mechanisms of antimicrobial action for this compound.
Conclusion
While this compound shows promise as a biocidal and antimicrobial agent based on its chemical class and reported uses, rigorous quantitative evaluation is necessary to fully characterize its efficacy. The protocols and frameworks provided in this document offer a comprehensive starting point for researchers to investigate its antimicrobial spectrum, potency, and mechanism of action. The generation of robust data through these standardized methods will be crucial for its potential development in various antimicrobial applications.
References
Application Notes and Protocols for the Synthesis of High Refractive Index Polymers Using 4-Cumylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of high refractive index (HRI) polymers utilizing 4-Cumylphenol. This compound, with its bulky aromatic structure, serves as a valuable building block for polymers intended for advanced optical applications. This guide covers its application in the synthesis of phenolic resins and epoxy resins, and its role as a chain terminator in polycarbonates to modulate polymer properties. The protocols provided herein are designed to be readily adaptable in a standard laboratory setting.
Introduction
High refractive index polymers (HRIPs) are critical materials in the development of advanced optical devices, including lenses, optical films, and encapsulation for light-emitting diodes (LEDs).[1] A high refractive index is often desirable to enhance light extraction efficiency and enable the miniaturization of optical components. The incorporation of aromatic moieties is a key strategy for increasing the refractive index of a polymer.[1] this compound (p-Cumylphenol), characterized by the chemical formula C₁₅H₁₆O, is a commercially available organic compound that features a phenol group substituted with a cumyl group.[2] Its bulky, aromatic structure makes it an excellent candidate for synthesizing polymers with a high refractive index.
This document outlines the synthesis of two classes of HRI polymers using this compound: novolac-type phenolic resins and glycidyl ether epoxy resins. Additionally, it discusses the use of this compound as a chain terminator in polycarbonate synthesis to control molecular weight and, consequently, the final optical and mechanical properties of the material.
Synthesis of this compound-Formaldehyde Novolac Resin
Novolac resins are a type of phenolic resin synthesized under acidic catalysis with a less than 1:1 molar ratio of formaldehyde to phenol. The resulting polymer is thermoplastic and requires a curing agent for cross-linking. The incorporation of this compound in place of or in combination with phenol can significantly increase the refractive index of the resulting resin due to the introduction of the bulky, aromatic cumyl group.
Experimental Protocol
This protocol details the synthesis of a this compound-formaldehyde novolac resin.
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Oxalic acid (catalyst)
-
p-Toluenesulfonic acid (catalyst)[3]
-
Sodium hydroxide solution (20%) for neutralization[3]
-
Toluene (solvent)
Equipment:
-
1000 mL four-necked reaction flask
-
Mechanical stirrer
-
Thermometer
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble the four-necked flask with the mechanical stirrer, thermometer, and reflux condenser.
-
Charging Reactants: To the flask, add 424g (2.0 mol) of this compound and 400 mL of toluene. Begin stirring to dissolve the this compound.
-
Catalyst Addition: Add 1.8g of oxalic acid and 1.5g of p-toluenesulfonic acid to the reaction mixture.
-
Formaldehyde Addition: Gently heat the mixture to 60°C. Slowly add 130g of 37% formaldehyde solution (approximately 1.6 mol) dropwise over 60 minutes, ensuring the reaction temperature does not exceed 100°C.
-
Reaction: After the addition is complete, heat the mixture to 100°C and maintain it under reflux for 2 hours.
-
Dehydration: Following the reflux period, arrange the apparatus for distillation and remove water and toluene under atmospheric pressure. Gradually increase the temperature to 160°C to ensure complete removal of water.
-
Neutralization: Cool the reaction mixture to 120°C. Slowly add 20% sodium hydroxide solution dropwise until the mixture is neutralized (pH 6.5-7.0).
-
Purification: Continue heating under vacuum at 160°C to remove any remaining volatile components.
-
Product Collection: Discharge the molten resin into a stainless steel pan and allow it to cool to room temperature. The resulting product is a solid, transparent, brownish-yellow resin.
Data Presentation
| Parameter | Value | Reference |
| Molar Ratio (this compound:Formaldehyde) | 1 : 0.8 | N/A |
| Catalyst | Oxalic acid, p-Toluenesulfonic acid | |
| Reaction Temperature | 100°C | |
| Reaction Time | 2 hours | |
| Appearance | Brownish-yellow, transparent solid | |
| Expected Refractive Index | > 1.60 | General Principle |
Synthesis of this compound-Based Epoxy Resin
Epoxy resins derived from this compound can be synthesized by reacting it with epichlorohydrin to form a diglycidyl ether. While this compound itself is monofunctional with respect to its hydroxyl group, it can be first converted to a bisphenol-type structure to enable polymerization. A common approach is to react it with formaldehyde to create a methylene-bridged bis(cumylphenol). This new diol can then be reacted with epichlorohydrin.
Experimental Protocol
This protocol is divided into two stages: the synthesis of 4,4'-methylenebis(2-cumylphenol) and its subsequent conversion to the diglycidyl ether epoxy resin.
Stage 1: Synthesis of 4,4'-methylenebis(2-cumylphenol)
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Hydrochloric acid (catalyst)
-
Methanol (solvent)
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a stirrer, reflux condenser, and thermometer, dissolve 424g (2.0 mol) of this compound in 500 mL of methanol.
-
Catalyst and Formaldehyde Addition: Add 20 mL of concentrated hydrochloric acid. Slowly add 40.5g (0.5 mol) of 37% formaldehyde solution.
-
Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours.
-
Precipitation and Filtration: Cool the reaction mixture to room temperature. The product will precipitate. Collect the solid product by filtration and wash with cold methanol to remove unreacted monomers.
-
Drying: Dry the white solid product in a vacuum oven at 80°C.
Stage 2: Synthesis of the Diglycidyl Ether of 4,4'-methylenebis(2-cumylphenol)
Materials:
-
4,4'-methylenebis(2-cumylphenol) (from Stage 1)
-
Epichlorohydrin
-
Sodium hydroxide (50% aqueous solution)
-
Toluene (solvent)
Procedure:
-
Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, add the dried 4,4'-methylenebis(2-cumylphenol) and a 5-fold molar excess of epichlorohydrin. Add toluene as a solvent to create a manageable slurry.
-
Etherification: Heat the mixture to 60°C. Slowly add 50% aqueous sodium hydroxide solution dropwise over 2 hours. The molar ratio of NaOH to the bisphenol should be approximately 2.2:1. Maintain the temperature at 60-70°C.
-
Reaction: After the addition of NaOH, continue stirring at 70°C for an additional 3 hours to complete the ring-closing reaction.
-
Work-up: Cool the mixture to room temperature. Add deionized water to dissolve the sodium chloride byproduct. Separate the organic layer.
-
Washing: Wash the organic layer with deionized water several times until the aqueous layer is neutral.
-
Solvent Removal: Remove the toluene and excess epichlorohydrin under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting viscous liquid or semi-solid product in a vacuum oven at 100°C to a constant weight.
Data Presentation
| Parameter | Value |
| Reactants | 4,4'-methylenebis(2-cumylphenol), Epichlorohydrin, NaOH |
| Molar Ratio (Bisphenol:Epichlorohydrin) | 1 : 5 |
| Molar Ratio (Bisphenol:NaOH) | 1 : 2.2 |
| Reaction Temperature | 60-70°C |
| Reaction Time | 5 hours |
| Appearance | Viscous liquid to semi-solid |
| Expected Refractive Index | > 1.62 |
This compound as a Chain Terminator in Polycarbonate Synthesis
This compound is utilized in the production of polycarbonates as a chain-terminating agent. By controlling the amount of this compound added during polymerization, the final molecular weight of the polycarbonate can be precisely managed. This, in turn, influences the material's melt viscosity, mechanical properties, and optical characteristics. While not a direct method for creating a high refractive index polymer from scratch, it is a crucial technique for tailoring the properties of existing high-performance polymers like polycarbonate.
Protocol Outline:
In a typical interfacial polymerization for polycarbonate synthesis (e.g., from bisphenol A and phosgene), this compound is added to the reaction mixture.
-
Monomer Dissolution: Bisphenol A is dissolved in an aqueous alkaline solution.
-
Catalyst and Chain Terminator: A phase-transfer catalyst and a calculated amount of this compound are added to an organic solvent (e.g., dichloromethane).
-
Polymerization: The two phases are combined, and phosgene is bubbled through the mixture with vigorous stirring.
-
Termination: The this compound reacts with the growing polymer chains, capping the ends and thus controlling the final molecular weight.
-
Work-up: The polymer is isolated, washed, and dried.
The amount of this compound is typically in the range of 1-5 mol% relative to the diol monomer, depending on the desired molecular weight.
Characterization of High Refractive Index Polymers
The synthesized polymers should be characterized to determine their optical and physical properties.
Techniques:
-
Refractive Index Measurement: An Abbe refractometer or ellipsometer can be used to measure the refractive index of polymer films at various wavelengths.
-
Transparency: UV-Vis spectroscopy of thin films can determine the optical transparency in the visible range.
-
Thermal Properties: Differential Scanning Calorimetry (DSC) for glass transition temperature (Tg) and Thermogravimetric Analysis (TGA) for thermal stability.
-
Molecular Weight: Gel Permeation Chromatography (GPC) can determine the molecular weight and polydispersity of soluble polymers.
-
Structural Confirmation: Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure of the synthesized polymers.
Visualizations
References
Application Notes and Protocols for Ultrasound-Accelerated Extraction of 4-Cumylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cumylphenol (4-CP) is an alkylphenol of significant interest in environmental and toxicological studies due to its classification as an endocrine-disrupting chemical. Accurate quantification of 4-CP in various matrices is crucial for assessing its environmental fate, human exposure, and potential biological effects. Ultrasound-accelerated extraction (UAE), also known as sonication, offers a rapid, efficient, and green alternative to traditional extraction methods. This technique utilizes high-frequency sound waves to create acoustic cavitation, which enhances solvent penetration into the sample matrix and facilitates the mass transfer of target analytes into the solvent. These application notes provide detailed protocols for the ultrasound-accelerated extraction of this compound from biological, soil, and water samples.
Principle of Ultrasound-Accelerated Extraction
Ultrasound-assisted extraction operates on the principle of acoustic cavitation. The propagation of ultrasonic waves through a liquid medium generates microbubbles. These bubbles grow and collapse violently, creating localized hot spots with high temperatures and pressures. This phenomenon leads to several effects that enhance extraction efficiency:
-
Cell Disruption: In biological and plant-based matrices, the shockwaves generated by cavitation can disrupt cell walls, releasing intracellular contents.
-
Increased Penetration: The ultrasonic waves enhance the penetration of the solvent into the sample matrix.
-
Enhanced Mass Transfer: The agitation and turbulence caused by cavitation accelerate the diffusion of the target analyte from the sample matrix into the bulk solvent.
Advantages of Ultrasound-Accelerated Extraction
Compared to conventional extraction techniques such as Soxhlet and maceration, UAE offers several advantages:
-
Reduced Extraction Time: UAE can significantly shorten the extraction time from hours to minutes.
-
Lower Solvent Consumption: The enhanced efficiency often allows for the use of smaller volumes of organic solvents, making it a more environmentally friendly method.
-
Improved Extraction Yield: In many cases, UAE can provide higher or comparable extraction yields to traditional methods.
-
Simplicity and Cost-Effectiveness: The equipment for UAE is relatively simple and affordable.
Experimental Protocols
Detailed methodologies for the ultrasound-accelerated extraction of this compound from various matrices are presented below.
Protocol 1: Extraction of this compound from Biological Tissues (e.g., Prawn)
This protocol is adapted from the method described by Zuo and Zhu (2014) for the extraction of this compound from prawn muscle tissue.[1]
Materials and Equipment:
-
Sample: 2 g of homogenized biological tissue
-
Solvents: Acetonitrile (CH₃CN), Hexane (C₆H₁₄)
-
Equipment:
-
Homogenizer
-
Centrifuge tubes (30 mL)
-
Vortex mixer
-
Ultrasonic bath (e.g., VWR Signature Ultrasonic Cleaner Model 75D, 90 W)[1]
-
Centrifuge
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
-
Procedure:
-
Sample Preparation: Weigh 2 g of the homogenized prawn muscle tissue into a 30 mL centrifuge tube.
-
Protein Precipitation: Add 2 mL of acetonitrile to the sample to denature the proteins.
-
Solvent Addition: Add 4 mL of hexane to the tube as the extraction solvent.[1]
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.[1]
-
Ultrasonication: Place the centrifuge tube in an ultrasonic bath and sonicate at room temperature for 20 minutes.[1]
-
Centrifugation: After sonication, centrifuge the sample to separate the organic and aqueous layers.
-
Extract Collection: Carefully collect the hexane supernatant (top layer) containing the extracted this compound.
-
Analysis: The collected extract can be concentrated if necessary and then analyzed by GC-MS.
Protocol 2: Extraction of this compound from Soil and Sediment
This protocol is based on a general method for the ultrasonic extraction of organic pollutants from soil and sediment matrices.
Materials and Equipment:
-
Sample: 5-10 g of dried and sieved soil/sediment
-
Solvent: Isopropanol (IPA) and water mixture (e.g., 80:20 v/v)
-
Equipment:
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Ultrasonic bath with temperature control
-
Centrifuge
-
Solid-phase extraction (SPE) cartridges for cleanup (optional)
-
Analytical instrument (GC-MS or LC-MS)
-
Procedure:
-
Sample Preparation: Weigh 5-10 g of the soil or sediment sample into a 50 mL centrifuge tube.
-
Solvent Addition: Add 20 mL of the isopropanol:water (80:20 v/v) extraction solvent to the tube.
-
Vortexing: Vortex the mixture for 1 minute to disperse the sample in the solvent.
-
First Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 30°C).
-
Centrifugation and Collection: Centrifuge the sample and decant the supernatant into a clean collection flask.
-
Second Extraction (Optional but Recommended): To improve recovery, a second extraction can be performed by adding another 20 mL of the solvent to the pellet, vortexing, and sonicating again for 30 minutes. The temperature of the second extraction can be elevated (e.g., 55°C) to enhance the recovery of more non-polar compounds.
-
Combine Extracts: Combine the supernatants from both extractions.
-
Cleanup (Optional): The combined extract can be cleaned up using solid-phase extraction (SPE) to remove interfering substances before analysis.
-
Analysis: The final extract is then ready for analysis by an appropriate chromatographic method.
Protocol 3: Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME) for Water Samples
This protocol is a microextraction technique suitable for the extraction of phenolic compounds from aqueous samples.
Materials and Equipment:
-
Sample: 10 mL of a water sample
-
Disperser Solvent: 1 mL of a solvent miscible in both the extraction solvent and water (e.g., acetone, acetonitrile, or methanol).
-
Extraction Solvent: A small volume (e.g., 100 µL) of a water-immiscible solvent with a higher density than water (e.g., tetrachloroethylene, carbon tetrachloride).
-
Equipment:
-
Conical centrifuge tubes (15 mL)
-
Microsyringe
-
Ultrasonic bath
-
Centrifuge
-
Analytical instrument (GC-MS or HPLC)
-
Procedure:
-
Sample Preparation: Place 10 mL of the water sample into a 15 mL conical centrifuge tube.
-
Solvent Mixture Preparation: In a separate vial, mix the disperser solvent (e.g., 1 mL of acetone) with the extraction solvent (e.g., 100 µL of tetrachloroethylene).
-
Rapid Injection: Rapidly inject the solvent mixture into the water sample in the centrifuge tube. A cloudy solution will form, indicating the dispersion of the extraction solvent as fine droplets.
-
Ultrasonication: Immediately place the tube in an ultrasonic bath for a short period (e.g., 1-5 minutes) to facilitate the extraction of this compound into the fine droplets of the extraction solvent.
-
Centrifugation: Centrifuge the sample at high speed for 5-10 minutes. This will cause the fine droplets of the extraction solvent to sediment at the bottom of the conical tube.
-
Extract Collection: Carefully collect the sedimented phase (the extraction solvent) using a microsyringe.
-
Analysis: The collected micro-volume of the extract can be directly injected into the analytical instrument.
Data Presentation
The following tables summarize quantitative data from relevant studies on the ultrasound-accelerated extraction of this compound and other phenolic compounds.
Table 1: Recovery of this compound from Prawn Tissue using Ultrasound-Accelerated Extraction
| Analyte | Spiked Concentration (µg/L) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| This compound | 25 | 92.3 | 3.5 |
| Bisphenol A | 25 | 85.7 | 4.8 |
| 2,4-bis-(dimethylbenzyl)phenol | 25 | 95.1 | 2.9 |
Data adapted from Zuo and Zhu (2014).
Table 2: General Optimized Parameters for Ultrasound-Assisted Extraction of Phenolic Compounds from Various Matrices
| Parameter | Optimized Range | Notes |
| Solvent Concentration | 50-80% aqueous ethanol or methanol | The optimal concentration depends on the polarity of the target phenolic compounds. |
| Temperature | 30-60 °C | Higher temperatures can improve extraction but may degrade thermolabile compounds. |
| Sonication Time | 10-40 minutes | Prolonged sonication may not significantly increase yield and can lead to compound degradation. |
| Ultrasonic Power/Amplitude | 100-400 W / 20-80% | Higher power can enhance extraction but excessive power may degrade analytes. |
| Solid-to-Solvent Ratio | 1:10 to 1:30 (g/mL) | A higher ratio can improve extraction efficiency but increases solvent consumption. |
This table represents a summary of typical ranges found in the literature for phenolic compound extraction and should be optimized for specific applications.
Visualization of Experimental Workflows
The following diagrams illustrate the workflows for the described extraction protocols.
Caption: Workflow for this compound extraction from biological tissue.
Caption: Workflow for this compound extraction from soil or sediment.
Caption: Workflow for this compound microextraction from water samples.
Conclusion
Ultrasound-accelerated extraction is a powerful and versatile technique for the efficient recovery of this compound from a variety of sample matrices. The protocols provided herein offer a solid starting point for researchers and scientists. It is important to note that for any specific application, optimization of the extraction parameters, such as solvent composition, sonication time, and temperature, is recommended to achieve the highest extraction efficiency and accuracy. The use of UAE can significantly streamline sample preparation workflows, reduce solvent waste, and improve overall analytical performance in the study of this compound and other related compounds.
References
Troubleshooting & Optimization
How to improve the yield of 4-Cumylphenol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Cumylphenol and improving its yield.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: Low yield of this compound is observed. What are the potential causes and how can I improve it?
Low yield can be attributed to several factors, including suboptimal reaction conditions, catalyst inefficiency, and the formation of side products. Here’s a systematic approach to troubleshoot and enhance the yield:
-
Catalyst Selection and Activity: The choice of catalyst is crucial. While traditional catalysts like sulfuric acid are effective, they can lead to corrosion and environmental issues. Consider using solid acid catalysts such as H2SO4-SiO2 or acidic ion-exchange resins (e.g., Amberlyst 15), which have shown high selectivity and are easier to separate from the reaction mixture.[1][2] Ensure the catalyst is active and not poisoned.
-
Molar Ratio of Reactants: An excess of phenol is generally used to favor the formation of mono-substituted product (this compound) and suppress the formation of di-substituted byproducts like 2,4-dicumylphenol. A molar ratio of phenol to α-methylstyrene between 2:1 and 15:1 is recommended.[3]
-
Reaction Temperature: The reaction temperature influences both the reaction rate and selectivity. A temperature range of 60-120°C is typically employed.[2] Lower temperatures may lead to incomplete reaction, while higher temperatures can promote the formation of undesired byproducts. It is essential to optimize the temperature for your specific catalyst and setup.
-
Reaction Time: The reaction should be monitored to determine the optimal duration. Insufficient reaction time will result in low conversion of reactants, while excessively long reaction times can lead to the formation of more stable, undesired byproducts. A reaction time of 20-40 minutes after the addition of α-methylstyrene has been reported to be effective in some protocols.[1]
-
Mixing and Addition of Reactants: Ensure efficient stirring to maintain a homogeneous reaction mixture. The dropwise addition of α-methylstyrene to the heated phenol and catalyst mixture helps to control the exothermic reaction and maintain a consistent temperature, which can improve selectivity towards the para-isomer.
Q2: My final product is contaminated with significant amounts of ortho-cumylphenol and 2,4-dicumylphenol. How can I increase the selectivity for this compound?
The formation of ortho- and di-substituted isomers is a common challenge in Friedel-Crafts alkylation of phenols. Here are strategies to enhance para-selectivity:
-
Catalyst Choice: Certain catalysts exhibit higher para-selectivity. Metal triflates (e.g., Bismuth, Copper, and Scandium triflates) have been shown to efficiently catalyze the alkylation of phenol with excellent para-selectivity. Heterogeneous catalysts like zeolites can also offer shape selectivity that favors the formation of the less sterically hindered para-isomer.
-
Use of a Co-solvent/Additive: The presence of an alkylbenzene, such as cumene, in the reaction mixture has been shown to unexpectedly increase the selectivity for p-cumylphenol. This is particularly useful when using crude α-methylstyrene which often contains cumene.
-
Temperature Control: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable para-isomer over the kinetically favored ortho-isomer.
-
Purification Method: If the formation of isomers cannot be completely avoided during the reaction, efficient purification methods are necessary. Fractional distillation under reduced pressure can be used to separate the isomers based on their different boiling points. Recrystallization from a suitable solvent system (e.g., hexane and toluene mixture) is also an effective method for purifying this compound.
Q3: I am having difficulty removing the catalyst from my reaction mixture. What are the best practices?
The method for catalyst removal depends on the type of catalyst used:
-
Homogeneous Catalysts (e.g., H2SO4): These can be neutralized with a base, such as a sodium bicarbonate solution, followed by extraction and washing of the organic phase with deionized water. However, this generates salt waste.
-
Heterogeneous Catalysts (e.g., Solid Acids, Ion-Exchange Resins): A major advantage of these catalysts is their easy removal by simple filtration at the end of the reaction. This allows for the potential reuse of the catalyst and simplifies the work-up procedure. An in-situ neutralization method has also been proposed to avoid the emission of wastewater containing phenol and other organic pollutants.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound from phenol and α-methylstyrene?
The synthesis is a Friedel-Crafts alkylation reaction. The mechanism involves the protonation of α-methylstyrene by an acid catalyst to form a stable cumyl carbocation. This electrophile then attacks the electron-rich phenol ring. The hydroxyl group of phenol is an ortho-, para-directing group, leading to the formation of 2-cumylphenol and this compound.
Q2: What are the main side reactions in this compound synthesis?
The primary side reactions include:
-
Ortho-alkylation: Formation of 2-cumylphenol.
-
Di-alkylation: Further reaction of this compound or 2-cumylphenol with another molecule of α-methylstyrene to form 2,4-dicumylphenol.
-
Dimerization of α-methylstyrene: Formation of α-methylstyrene dimers, which can be a significant byproduct, especially at higher temperatures.
Q3: How can I purify the crude this compound product?
The most common methods for purification are:
-
Recrystallization: This is a highly effective method for obtaining high-purity this compound. A mixed solvent system, such as hexane and toluene, is often used. The crude product is dissolved in the solvent at an elevated temperature and then cooled slowly to allow for the formation of crystals, which are then collected by filtration.
-
Vacuum Distillation: This technique is suitable for separating this compound from byproducts with different boiling points, such as unreacted phenol, ortho-cumylphenol, and α-methylstyrene dimers. This is often performed at reduced pressure to prevent thermal degradation of the product at high temperatures.
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for this compound Synthesis
| Catalyst | Phenol:AMS Molar Ratio | Temperature (°C) | Solvent | Yield (%) | Reference |
| H2SO4-SiO2 | 2:1 | 85 | Toluene | 80 | |
| Acidic Ion-Exchange Resin | Not Specified | 60-120 | Not Specified | >90 (combined with 2,4-dicumylphenol) | |
| Metal Triflates | Not Specified | Not Specified | Not Specified | "Very good yields" | |
| Solid Strong Acid Zeolite | ~1.3 (from phenolic tar) | 120 | None | Not specified directly |
Experimental Protocols
Protocol 1: Synthesis of this compound using a Solid Acid Catalyst
This protocol is based on a method reported to yield 80% this compound.
Materials:
-
Phenol (188g, 2 mol)
-
α-methylstyrene (118g, 1 mol)
-
Solid acid catalyst (H2SO4-SiO2, 0.94g)
-
Toluene (300 ml)
-
0.5% Sodium bicarbonate solution
-
Hexane
-
Deionized water
Procedure:
-
Set up a reactor with a stirrer, condenser, dropping funnel, and nitrogen inlet.
-
Under a nitrogen atmosphere, add phenol, the solid acid catalyst, and toluene to the reactor.
-
Heat the mixture to 85°C with stirring.
-
Once the temperature is stable at 85°C, add α-methylstyrene dropwise from the dropping funnel over a period of 1 hour.
-
After the addition is complete, continue to stir the reaction mixture at 85°C for an additional 20-40 minutes.
-
Cool the reaction mixture to room temperature and filter to remove the solid acid catalyst.
-
Transfer the filtrate to a separatory funnel and wash with 200 ml of 0.5% sodium bicarbonate solution.
-
Separate the organic layer and wash it twice with 200 ml of deionized water each time.
-
Dry the organic layer over anhydrous sodium sulfate and then remove the toluene by rotary evaporation.
-
Recrystallize the crude product from a 1:1 (v/v) mixture of hexane and toluene (450 ml).
-
Collect the white crystalline product by filtration, wash with cold hexane, and dry under vacuum.
References
Common side reactions in the Friedel-Crafts alkylation of phenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during the Friedel-Crafts alkylation of phenol.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the experimental process, offering explanations and actionable solutions.
Issue 1: Low or No Conversion of Phenol
-
Question: Why is my Friedel-Crafts alkylation of phenol resulting in a low yield or failing to proceed?
-
Answer: Low conversion rates in the Friedel-Crafts alkylation of phenol can be attributed to several factors. A primary cause is the deactivation of the Lewis acid catalyst by the hydroxyl group of phenol, which acts as a Lewis base. This interaction necessitates the use of a larger quantity of catalyst than in typical Friedel-Crafts reactions. Additionally, insufficient catalyst activity or low reaction temperatures can prevent the reaction from reaching its activation energy.
Troubleshooting Steps:
-
Increase Catalyst Stoichiometry: Employing a stoichiometric or even an excess amount of the Lewis acid can compensate for the deactivation caused by the phenolic hydroxyl group.
-
Select a More Potent Catalyst: Consider using stronger Lewis acids such as AlCl₃ or strong Brønsted acids like H₂SO₄. The choice of catalyst can significantly influence the reaction's success.[1]
-
Optimize Reaction Temperature: Gradually increase the reaction temperature while carefully monitoring the progress. This can help overcome the activation energy barrier.
-
Issue 2: Formation of Multiple Alkylated Products (Polyalkylation)
-
Question: My reaction is producing a mixture of mono-, di-, and even tri-alkylated phenols. How can I improve the selectivity for the mono-alkylated product?
-
Answer: Polyalkylation is a frequent side reaction because the initial alkyl group introduced to the phenol ring is an activating group.[2] This makes the mono-alkylated product more reactive than the starting phenol, leading to further alkylation.[3][4]
Troubleshooting Steps:
-
Use an Excess of Phenol: Employing a large excess of phenol relative to the alkylating agent is the most effective strategy to favor mono-alkylation. This increases the probability that the alkylating agent will react with an un-substituted phenol molecule rather than an already alkylated one.
-
Control Reaction Time and Temperature: Shorter reaction times and lower temperatures can help minimize over-alkylation.
-
Catalyst Selection: Certain catalysts, particularly some solid acid catalysts like zeolites, can offer higher selectivity for mono-alkylation due to shape-selective properties.
-
Issue 3: Competing O-Alkylation (Ether Formation)
-
Question: I am observing the formation of a significant amount of phenyl ether (O-alkylation) instead of the desired C-alkylated phenol. How can I favor C-alkylation?
-
Answer: Phenol is a bidentate nucleophile, meaning it can react at two positions: the aromatic ring (C-alkylation) and the phenolic oxygen (O-alkylation). The ratio of C- to O-alkylation is highly dependent on the reaction conditions. O-alkylation is often favored under kinetic control, while C-alkylation is the thermodynamically favored product.
Troubleshooting Steps:
-
Solvent Choice: The choice of solvent plays a critical role. Protic solvents, such as water or trifluoroethanol, can solvate the phenoxide oxygen, hindering O-alkylation and thus promoting C-alkylation. In contrast, aprotic solvents like DMF or DMSO tend to favor O-alkylation.
-
Temperature Control: Higher reaction temperatures generally favor the thermodynamically more stable C-alkylated product.
-
Catalyst Concentration: High concentrations of a Lewis acid or strong Brønsted acid catalyst can promote C-alkylation.
-
Issue 4: Carbocation Rearrangement Leading to Isomeric Products
-
Question: The alkyl group on my product is an isomer of the alkyl group from my starting alkyl halide. How can this be prevented?
-
Answer: The carbocation intermediate generated during Friedel-Crafts alkylation can rearrange to a more stable carbocation via hydride or methyl shifts. This is particularly common when using primary or secondary alkyl halides that can rearrange to more stable secondary or tertiary carbocations.
Troubleshooting Steps:
-
Choose a Stable Alkylating Agent: Use alkylating agents that form stable carbocations which are less prone to rearrangement, such as t-butyl chloride.
-
Use Friedel-Crafts Acylation Followed by Reduction: A reliable alternative to avoid rearrangement is to perform a Friedel-Crafts acylation, which is not susceptible to rearrangement, followed by a reduction of the resulting ketone to the desired alkyl group.
-
Lower Reaction Temperature: Conducting the reaction at lower temperatures can sometimes disfavor the rearrangement process.
-
Issue 5: Poor Regioselectivity (Ortho vs. Para Isomers)
-
Question: My reaction is producing a mixture of ortho- and para-alkylated phenols. How can I control the regioselectivity?
-
Answer: The ratio of ortho to para isomers is influenced by both kinetic and thermodynamic factors, as well as steric hindrance. Lower temperatures often favor the thermodynamically more stable para product, while higher temperatures can lead to the kinetically favored ortho product.
Troubleshooting Steps:
-
Adjust Reaction Temperature: Carefully control the temperature to influence the ortho/para ratio.
-
Catalyst Selection: Specific catalysts can direct the alkylation to a particular position. For example, some solid acid catalysts and modified zeolites have been shown to exhibit high para-selectivity. Conversely, some catalytic systems can favor ortho-alkylation.
-
Consider Steric Hindrance: Bulky alkylating agents will preferentially react at the less sterically hindered para position.
-
Data Presentation
The following tables summarize quantitative data on the influence of reaction conditions on product distribution in the Friedel-Crafts alkylation of phenol.
Table 1: Effect of Catalyst on Phenol Alkylation with 1-Octene
| Catalyst | Phenol Conversion (%) | O-/C-Alkylate Ratio | o-/p-Ratio of C-Alkylates |
| H-beta (BEA) | High | Varies with conditions | 1.5 |
| H-mordenite (MOR) | Lower | Varies with conditions | 1.2 |
| H-USY (FAU) | Moderate | Varies with conditions | 1.9 |
Conditions: 373 K, Phenol:1-octene (mole) = 1, 6 h reaction time.
Table 2: Influence of Catalyst on Phenol Alkylation with tert-Butanol
| Catalyst | Phenol Conversion (%) | Selectivity to 4-tert-butylphenol (%) | Selectivity to 2,4-di-tert-butylphenol (%) |
| Ga-FSM-16 (20) | 80.3 | 43.3 | 30.3 |
| N-methyl imidazole-based ionic liquid | 86 | 57.6 | Not specified |
| Heteropolyanion-based ionic liquid | 93 | Not specified | 48 (2,4-DTBP) and 41 (2,6-DTBP) |
Note: Reaction conditions vary between catalysts.
Experimental Protocols
Protocol 1: Alkylation of Phenol with 1-Octene using a Zeolite Catalyst
This protocol is adapted from a procedure for the liquid-phase alkylation of phenol.
Materials:
-
Phenol (10 mmol)
-
1-Octene (10 mmol)
-
Zeolite catalyst (e.g., H-beta), freshly calcined (0.2 g)
-
Nitrogen gas
-
Two-necked round-bottom flask (25 cm³)
-
Magnetic stirrer and heating mantle
-
Gas chromatography (GC) equipment for analysis
Procedure:
-
Add the freshly calcined zeolite catalyst (0.2 g) to the two-necked round-bottom flask.
-
Add phenol (10 mmol) and 1-octene (10 mmol) to the flask.
-
Flush the flask with nitrogen gas to create an inert atmosphere.
-
Place the flask in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to the desired temperature (e.g., 373 K) with continuous stirring.
-
Collect aliquots of the reaction mixture at different time intervals for analysis.
-
Analyze the collected samples by gas chromatography (GC) to determine the conversion of phenol and the distribution of products (O- and C-alkylates, ortho- and para-isomers).
Protocol 2: Minimizing Polyalkylation in the Synthesis of Mono-alkylated Phenol
This protocol provides a general strategy to enhance the yield of the mono-alkylated product.
Materials:
-
Phenol (large excess, e.g., 5-10 equivalents)
-
Alkylating agent (1 equivalent)
-
Lewis acid catalyst (e.g., AlCl₃)
-
Appropriate anhydrous solvent (e.g., carbon disulfide, nitrobenzene)
-
Reaction vessel with a dropping funnel and stirring mechanism
-
Ice bath
Procedure:
-
Dissolve the phenol in the anhydrous solvent in the reaction vessel and cool the mixture in an ice bath.
-
Slowly add the Lewis acid catalyst to the stirred phenol solution.
-
Dissolve the alkylating agent in a small amount of the anhydrous solvent and place it in the dropping funnel.
-
Add the alkylating agent dropwise to the cold, stirred phenol-catalyst mixture over an extended period.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by TLC or GC.
-
Upon completion, quench the reaction by slowly pouring the mixture over ice water.
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.
-
Purify the product using column chromatography or distillation to isolate the desired mono-alkylated phenol.
Mandatory Visualization
Caption: Troubleshooting workflow for common side reactions.
Caption: Competing O- and C-alkylation pathways for phenol.
References
- 1. researchgate.net [researchgate.net]
- 2. Non-catalytic and selective alkylation of phenol with propan-2-ol in supercritical water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 4. EP0161132A1 - Process for the selective C-alkylation of phenols - Google Patents [patents.google.com]
Preventing catalyst deactivation in cumylphenol production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst deactivation during cumylphenol synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of cumylphenol, focusing on catalyst deactivation.
Question 1: We are observing a significant and progressive drop in phenol conversion over time in our fixed-bed reactor. What are the likely causes?
Answer: A continuous decrease in phenol conversion is a primary indicator of catalyst deactivation. In cumylphenol synthesis, which is a Friedel-Crafts alkylation reaction, the most probable causes are:
-
Fouling by Coke and Polymeric Species: This is the most common deactivation mechanism for solid acid catalysts. Both phenol and α-methylstyrene can act as precursors for the formation of heavy organic compounds, often called "coke," which block the catalyst's active sites and pores.[1] High reaction temperatures significantly accelerate this process.[1][2][3]
-
Poisoning of Acid Sites: Impurities in the feedstock, such as water or nitrogen-containing compounds, can neutralize the acid sites on the catalyst, rendering them inactive.[1] Lewis acid catalysts are particularly sensitive to moisture.
-
Structural Changes to the Catalyst: High temperatures can cause irreversible changes to the catalyst's structure. For ion-exchange resins like Amberlyst-15, this can mean degradation of the polymer matrix, while for zeolites, it can lead to sintering (the agglomeration of catalyst particles), reducing the active surface area.
Question 2: Our product selectivity is shifting, with an increase in undesired byproducts like p-cumylphenol and α-methylstyrene dimers. Is this related to catalyst deactivation?
Answer: Yes, a change in selectivity is often linked to catalyst deactivation. As the most active and accessible acid sites become blocked by coke or poisoned, the reaction may proceed on weaker acid sites or through different pathways, leading to a different product distribution. This can result in an increased formation of the thermodynamically favored para-isomer (p-cumylphenol), dimers or oligomers of α-methylstyrene, and other heavy byproducts.
Question 3: We are experiencing a gradual increase in the pressure drop across our packed-bed reactor. What could be the cause?
Answer: An increasing pressure drop is typically caused by physical blockages within the reactor bed. Potential causes include:
-
Catalyst Fouling: Severe coking can lead to the formation of a crust on the catalyst particles, reducing the void space in the reactor bed and impeding flow.
-
Catalyst Degradation: Mechanical stress or harsh reaction/regeneration conditions can cause catalyst particles (especially resins) to break apart, creating fine particles that clog the reactor.
-
Feedstock Particulates: The accumulation of solid impurities or corrosion byproducts from upstream equipment can physically block the catalyst bed. Installing a guard bed or filtration system can help mitigate this.
Catalyst Deactivation Troubleshooting Workflow
Caption: Troubleshooting workflow for catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to minimize catalyst deactivation during cumylphenol synthesis?
A1: To prolong catalyst life, consider the following strategies:
-
Optimize Reaction Temperature: While higher temperatures increase the reaction rate, they also dramatically accelerate coking. It is crucial to operate at the lowest temperature that still provides an acceptable conversion rate.
-
Adjust Reactant Molar Ratio: Using a higher molar ratio of phenol to α-methylstyrene (e.g., 5:1 or higher) can help minimize the self-polymerization of α-methylstyrene, a key pathway to coke formation.
-
Ensure Feedstock Purity: Use dry reagents and solvents to avoid poisoning the catalyst's acid sites. Consider upstream purification or guard beds to remove potential poisons.
-
Optimize Space Velocity: A lower Weighted Hourly Space Velocity (WHSV) increases residence time, which can improve conversion but may also lead to more coke deposition. Finding an optimal balance is key.
Q2: How can we confirm that catalyst deactivation is due to coking?
A2: Several analytical techniques can characterize a deactivated ("spent") catalyst to confirm coking:
-
Temperature Programmed Oxidation (TPO): This is a direct method to quantify coke. The spent catalyst is heated in an oxidizing atmosphere, and the amount of CO₂ produced is measured, which correlates to the amount of carbon deposited.
-
BET Surface Area Analysis: A significant decrease in the surface area and pore volume of the spent catalyst compared to the fresh catalyst indicates that pores have been blocked by coke deposits.
-
Infrared Spectroscopy (IR): IR analysis can identify the presence of aromatic and polyaromatic species that are characteristic of coke.
-
Scanning Electron Microscopy (SEM): SEM provides visual evidence of pore blockage and coke deposition on the catalyst surface.
Q3: Can a deactivated catalyst be regenerated? If so, how?
A3: Yes, catalysts deactivated by coking can often be regenerated, although full activity recovery may not always be possible. The method depends on the catalyst type:
-
Ion-Exchange Resins (e.g., Amberlyst-15): These are typically regenerated by washing with a suitable organic solvent (like toluene or methanol) to remove adsorbed organic residues, followed by a wash with dilute acid (e.g., sulfuric acid) to restore the H+ form, and thorough drying.
-
Zeolites and other inorganic solid acids: For these, a more aggressive method like calcination (heating to high temperatures in the presence of air or oxygen) is used to burn off the coke deposits. This must be done carefully to avoid thermal damage to the catalyst structure.
Data Presentation: Factors Influencing Catalyst Deactivation
Table 1: Impact of Reaction Parameters on Coke Formation
| Parameter | Typical Range | Effect on Deactivation (Coking) |
| Temperature | 80 - 140 °C | Higher temperatures significantly accelerate coke formation. |
| Phenol:α-methylstyrene Molar Ratio | 2:1 to 10:1 | A higher excess of phenol minimizes α-methylstyrene oligomerization, reducing coke formation. |
| Weighted Hourly Space Velocity (WHSV) | 0.5 - 5 h⁻¹ | Lower WHSV (longer residence time) can increase coke deposition. |
| Catalyst Type | Resin, Zeolite, etc. | Catalyst structure (pore size, acid site strength) influences coke formation and deactivation rates. |
Table 2: Comparison of Catalyst Regeneration Methods
| Regeneration Method | Catalyst Type | Typical Procedure | Activity Recovery |
| Solvent Washing | Ion-Exchange Resins | Wash with toluene/methanol, then dilute H₂SO₄, followed by drying. | Partial to High |
| Calcination | Zeolites, SiO₂-Al₂O₃ | Controlled heating in an air/O₂ stream to burn off coke. | High (if no sintering occurs) |
| Acid Leaching | Ion-Exchange Resins | Stirring with 20% sulfuric acid overnight to restore acid sites. | High |
Experimental Protocols
Protocol 1: Regeneration of Amberlyst-15 Ion-Exchange Resin Catalyst
This protocol describes the regeneration of an Amberlyst-15 catalyst deactivated by fouling.
-
Catalyst Recovery: After the reaction, filter the deactivated (spent) catalyst from the reaction mixture.
-
Solvent Washing:
-
Place the catalyst in a flask or column.
-
Wash with toluene at 60-80°C with stirring for 1-2 hours to remove heavy, physically adsorbed organic residues. Decant or filter the solvent.
-
Repeat the toluene wash until the solvent is clear.
-
Wash with methanol at room temperature (2 x 50 mL per 10g of catalyst) to remove residual toluene and more polar species.
-
-
Acid Regeneration:
-
Prepare a 20% (v/v) sulfuric acid solution.
-
Stir the solvent-washed resin with the sulfuric acid solution (e.g., 500 mL for 100 g of resin) overnight at room temperature. This step ensures the sulfonic acid groups are in their active H+ form.
-
-
Final Washing and Drying:
-
Filter the resin and wash thoroughly with deionized water until the washings are neutral (pH 5-6).
-
Rinse the resin with methanol (2 x 50 mL) to aid in water removal.
-
Dry the regenerated catalyst in a vacuum oven at 80-90°C for at least 12 hours before reuse. The dryness of the resin is critical for its catalytic activity.
-
Protocol 2: Characterization of Coke by Temperature Programmed Oxidation (TPO)
This protocol outlines the general procedure for analyzing a coked catalyst using TPO.
-
Sample Preparation: Place a small, accurately weighed amount (e.g., 20-100 mg) of the spent catalyst into a quartz microreactor.
-
Purging: Heat the sample under a flow of inert gas (e.g., N₂ or He) to a low temperature (e.g., 110°C) to remove any adsorbed water and volatile organics. Hold for 30-60 minutes.
-
Oxidation Program:
-
Switch the gas flow to a dilute oxygen mixture (e.g., 1-5% O₂ in N₂).
-
Begin heating the sample at a constant linear rate (e.g., 10 °C/min) up to a final temperature (e.g., 800-1000 °C).
-
-
Data Acquisition: Continuously monitor the composition of the off-gas using a detector, typically a mass spectrometer or a thermal conductivity detector (TCD), to measure the concentration of evolved CO₂ (and CO).
-
Analysis: The resulting plot of CO₂ signal versus temperature is the TPO profile. The area under the peak(s) is proportional to the total amount of coke on the catalyst. The temperature of the peak maximum provides information about the reactivity of the coke.
Protocol 3: BET Surface Area Analysis of Fresh and Spent Catalysts
This protocol describes the general steps for comparing the surface area of fresh and coked catalysts.
-
Sample Degassing (Preparation):
-
Accurately weigh a sample of the catalyst (fresh or spent) into a sample tube.
-
Heat the sample under vacuum or a flow of dry, inert gas (e.g., N₂) to remove adsorbed contaminants from the surface. The degassing temperature and duration must be chosen carefully to clean the surface without altering the catalyst's structure (e.g., 90°C for a resin, higher for a zeolite).
-
-
Adsorption Measurement:
-
Place the sample tube into an analysis port on the BET instrument.
-
Immerse the tube in a liquid nitrogen bath (77 K).
-
The instrument introduces known, precise amounts of an adsorbate gas (typically nitrogen) into the sample tube at a series of increasing pressures.
-
-
Data Analysis:
-
An adsorption isotherm is generated by plotting the amount of gas adsorbed versus the relative pressure (P/P₀).
-
The Brunauer-Emmett-Teller (BET) equation is applied to the data, typically in the relative pressure range of 0.05 to 0.3, to calculate the volume of gas required to form a single layer (a monolayer) on the catalyst surface.
-
From the monolayer volume, the total surface area of the sample is calculated and typically reported in m²/g. A significant reduction in the measured surface area of the spent catalyst compared to the fresh catalyst confirms pore blockage.
-
Mandatory Visualizations
Caption: The catalyst deactivation and regeneration cycle.
References
Technical Support Center: Optimizing 4-Cumylphenol Degradation
Welcome to the technical support center for the degradation of 4-Cumylphenol (4-CP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
General FAQs
Q1: What are the most common methods for degrading this compound?
A1: The most common and effective methods for degrading this compound include Advanced Oxidation Processes (AOPs) such as photocatalysis, Fenton and photo-Fenton reactions, and sonolysis. Microbial degradation is another promising and environmentally friendly approach. Each method has its own set of optimal operating parameters.
Q2: How can I monitor the degradation of this compound?
A2: The concentration of this compound and its degradation byproducts can be monitored using High-Performance Liquid Chromatography (HPLC) with a UV detector.[1] Total Organic Carbon (TOC) analysis is also used to determine the extent of mineralization.[1][2]
Q3: What are the typical degradation products of this compound?
A3: The degradation of phenolic compounds like this compound typically proceeds through the formation of hydroxylated intermediates. While specific pathways for 4-CP are not extensively detailed in all literature, analogous phenolic compounds form intermediates such as hydroquinone, catechol, and benzoquinone before eventual mineralization to CO2 and H2O.[3][4]
Advanced Oxidation Processes (AOPs)
Photocatalytic Degradation
Photocatalysis is a widely used AOP for the degradation of organic pollutants. It involves the use of a semiconductor catalyst (e.g., TiO2) and a light source (e.g., UV or simulated solar light) to generate highly reactive hydroxyl radicals.
| Parameter | Optimized Value/Range | Source (Analogous Compound) |
| Catalyst | TiO₂ (P25, P90), Ag₂CO₃ | , |
| Catalyst Dosage | 0.4 g/L - 2 g/L | |
| Initial Concentration | 5 - 58 mg/L | |
| pH | Acidic to Neutral (3 - 7.5) | |
| Light Source | UV (365 nm), Simulated Solar Light | |
| Oxidant (optional) | H₂O₂ | |
| Reaction Time | 60 - 180 min |
-
Catalyst Suspension: Prepare a suspension of the photocatalyst (e.g., TiO₂) in an aqueous solution of this compound of a known concentration.
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for approximately 30 minutes to allow the this compound to adsorb onto the catalyst surface, achieving adsorption-desorption equilibrium.
-
Initiate Photocatalysis: Irradiate the suspension with a suitable light source (e.g., UV lamp) while continuously stirring. If using an additional oxidant like H₂O₂, add it to the solution at the beginning of irradiation.
-
Sample Collection: At specific time intervals, withdraw aliquots of the suspension.
-
Sample Preparation: Immediately filter the collected samples through a 0.45 µm syringe filter to remove the catalyst particles before analysis.
-
Analysis: Analyze the filtrate for the concentration of this compound and its byproducts using HPLC. Monitor the total organic carbon (TOC) to assess mineralization.
Q: My degradation efficiency is lower than expected. What could be the cause?
A: Several factors could lead to low degradation efficiency:
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Sub-optimal pH: The surface charge of the photocatalyst and the charge of the pollutant molecule are pH-dependent. For many phenolic compounds, acidic to neutral pH is favorable.
-
Incorrect Catalyst Dosage: Too little catalyst provides insufficient active sites, while too much can lead to light scattering and reduced light penetration. An optimal dosage, often determined experimentally, is crucial.
-
Catalyst Deactivation: The catalyst surface may become fouled or poisoned. Consider washing and recalcining the catalyst if you are reusing it.
-
Presence of Inhibiting Ions: Ions such as bicarbonate and nitrate can act as scavengers for hydroxyl radicals, reducing the degradation rate.
Q: I am observing poor mineralization (low TOC removal) even with high this compound degradation. Why?
A: This indicates the formation of stable intermediate products. The degradation of this compound proceeds through several steps, and these intermediates may be more resistant to further oxidation. To enhance mineralization, you can try:
-
Increasing Reaction Time: Allow more time for the intermediates to be degraded.
-
Adding an Oxidant: The addition of hydrogen peroxide (H₂O₂) can increase the concentration of hydroxyl radicals and promote complete mineralization.
-
Optimizing Catalyst Loading: A higher catalyst concentration might be needed to break down the intermediates.
Caption: Workflow for a typical photocatalytic degradation experiment.
Fenton/Photo-Fenton Degradation
The Fenton process utilizes ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. The efficiency can be enhanced with UV light in the photo-Fenton process.
| Parameter | Optimized Value/Range | Source (Analogous Compound) |
| pH | Acidic (around 3) | |
| [Fe²⁺] | 5 - 7 mg/L | |
| [H₂O₂] | 5 mM (approx. 170 mg/L) | |
| Temperature | 30 - 70 °C | |
| Reaction Time | 60 - 120 min |
-
Prepare Solution: In a reaction vessel, add a known concentration of this compound to water.
-
Adjust pH: Adjust the pH of the solution to the optimal acidic range (typically around 3) using an acid like H₂SO₄.
-
Add Fenton's Reagents: Add the required amount of a ferrous salt (e.g., FeSO₄·7H₂O) followed by the dropwise addition of hydrogen peroxide to initiate the reaction.
-
Reaction: Stir the solution for the desired reaction time.
-
Quench Reaction: Stop the reaction by raising the pH to above 7, which causes the precipitation of iron as ferric hydroxide.
-
Sample Preparation: Filter the sample to remove the iron precipitate.
-
Analysis: Analyze the filtrate for residual this compound concentration using HPLC.
Q: The degradation reaction is not starting or is very slow. What should I check?
A: Common issues include:
-
Incorrect pH: The Fenton reaction is highly pH-dependent. The optimal pH is typically around 3. At higher pH values, iron precipitates as ferric hydroxide, reducing the availability of Fe²⁺ to catalyze the decomposition of H₂O₂.
-
Reagent Concentration: Ensure the correct concentrations of both Fe²⁺ and H₂O₂ are used. An excess of either can be detrimental. For example, excess H₂O₂ can scavenge hydroxyl radicals.
-
Purity of Reagents: Use fresh, high-purity hydrogen peroxide, as it can decompose over time.
Q: I am seeing a brown precipitate form immediately after adding the reagents. Is this normal?
A: The formation of a brown precipitate (ferric hydroxide) is expected when the pH is not in the optimal acidic range. If your initial pH was correct, the reaction itself can cause a shift in pH. Monitor and adjust the pH throughout the experiment if necessary.
Caption: Simplified pathway of the Fenton reaction for degradation.
Microbial Degradation
Microbial degradation utilizes microorganisms to break down organic compounds. This method is considered more environmentally friendly but can be slower than AOPs.
| Parameter | Influence on Degradation | Source |
| Microorganism Strain | Specific strains have different degradation capabilities. Pseudomonas and Bacillus species are known phenol degraders. | |
| Initial Concentration | High concentrations of 4-CP can be toxic to microorganisms. Acclimatization of the culture is often necessary. | |
| pH | Optimal pH range for microbial activity is typically near neutral (6-8). | |
| Temperature | Mesophilic conditions (25-40 °C) are generally optimal for most degrading bacteria. | |
| Nutrients | Presence of essential nutrients (nitrogen, phosphorus) is crucial for microbial growth and metabolism. | |
| Oxygen | Aerobic degradation requires sufficient dissolved oxygen. | |
| Co-substrate | The presence of an easily degradable carbon source (e.g., glucose) can sometimes enhance the degradation of recalcitrant compounds (co-metabolism). |
-
Culture Preparation: Isolate or obtain a microbial strain capable of degrading phenolic compounds. Acclimatize the culture to this compound by gradually increasing its concentration in the growth medium.
-
Inoculation: Inoculate a mineral salts medium containing this compound as the sole carbon source (or with a co-substrate) with the acclimatized microbial culture.
-
Incubation: Incubate the culture under optimal conditions of temperature, pH, and aeration (e.g., in a shaker incubator).
-
Monitoring: At regular intervals, take samples to measure cell growth (e.g., optical density at 600 nm) and the concentration of this compound using HPLC.
Q: There is no significant degradation of this compound. What could be wrong?
A: This could be due to:
-
Toxicity: The initial concentration of this compound might be too high, inhibiting microbial growth. Start with a lower concentration and gradually increase it to acclimate the culture.
-
Nutrient Limitation: Ensure that the growth medium contains all the necessary macro- and micronutrients for the microorganisms.
-
Sub-optimal Conditions: Check and optimize the pH, temperature, and aeration of your culture.
-
Lack of Appropriate Enzymes: The microbial strain you are using may not possess the necessary enzymatic machinery to degrade this compound. You may need to screen for more effective strains.
Q: The degradation starts but then stops, leaving a residual concentration of this compound. Why?
A: This could be due to:
-
Accumulation of Toxic Intermediates: The degradation process might be producing intermediate compounds that are toxic to the microorganisms, halting their metabolic activity.
-
Nutrient Depletion: The culture may have exhausted an essential nutrient required for further degradation.
-
Feedback Inhibition: The final product of a metabolic pathway could be inhibiting an enzyme at the beginning of the pathway.
Caption: Factors influencing the success of microbial degradation.
HPLC Analysis Troubleshooting
Q: I am seeing peak tailing in my chromatograms. How can I fix this?
A: Peak tailing is a common issue in HPLC, often caused by:
-
Secondary Interactions: Silanol groups on the silica-based column can interact with the analyte. Try adding a small amount of a competing base like triethylamine (TEA) to the mobile phase or using a lower pH to suppress silanol ionization.
-
Column Contamination: The column frit or the stationary phase may be blocked. Try flushing the column with a strong solvent or, if necessary, replacing the column.
-
Mismatched pH: Ensure the mobile phase pH is appropriate for your analyte and column.
Q: My retention times are drifting. What is the cause?
A: Retention time drift can be caused by:
-
Changes in Mobile Phase Composition: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Evaporation of the more volatile component can alter the composition.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as retention times can be sensitive to temperature changes.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. This can take 20-30 minutes or longer.
Q: I am observing broad peaks, leading to poor resolution. What can I do?
A: Broad peaks can result from:
-
Large Injection Volume: Overloading the column with too much sample can cause peak broadening. Reduce the injection volume.
-
Extra-Column Volume: The tubing between the injector, column, and detector can contribute to peak broadening. Use tubing with a small internal diameter and keep the lengths as short as possible.
-
Low Flow Rate: An excessively low flow rate can increase diffusion and lead to broader peaks. Optimize the flow rate for your column and separation.
Q: What should I do if I see ghost peaks in my chromatogram?
A: Ghost peaks are peaks that appear in the chromatogram that are not from the injected sample. They can be caused by:
-
Contamination in the Mobile Phase: Use high-purity solvents and additives.
-
Carryover from Previous Injections: Implement a robust needle wash protocol in your autosampler and inject a blank solvent run to check for carryover.
-
Late Eluting Compounds: A compound from a previous injection may elute in a later run, especially in gradient elution. Ensure your run time is long enough to elute all compounds.
References
- 1. Photocatalytic degradation of Bisphenol A: Kinetic studies and determination of the reaction pathway [scielo.org.mx]
- 2. mdpi.com [mdpi.com]
- 3. Pathways and kinetics on photocatalytic destruction of aqueous phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation kinetics and pathway of phenol by Pseudomonas and Bacillus species - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Extraction and Purification of 4-Cumylphenol from Phenolic Tar
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the extraction and purification of 4-Cumylphenol from phenolic tar. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction and purification of this compound from phenolic tar.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Crude this compound after Extraction and Crystallization | Incomplete Extraction: The extraction parameters (temperature, time, solvent ratio) may not be optimal for the specific composition of the phenolic tar. Phenolic tar is a complex mixture, and its composition can vary.[1] | - Optimize Extraction Conditions: Experiment with different extraction temperatures (in the range of 55-65°C), extraction times (30-90 minutes), and phase ratios (solvent to tar, e.g., 2.0-2.5) to maximize the recovery of this compound.[1]- Solvent Selection: Ensure the chosen solvent (e.g., benzene, petroleum ether, n-hexane) is appropriate. A mixture of solvents, such as benzene and n-heptane, can sometimes improve extraction efficiency.[1] |
| Co-extraction of Impurities: Other components of the phenolic tar, such as 2-cumylphenol, methyl styrene dimer, and asphaltenes, may be co-extracted, interfering with the crystallization of this compound.[1] | - Pre-treatment of Phenolic Tar: The initial vacuum rectification step is crucial to remove lighter components like phenol and acetophenone, which can affect the efficiency of subsequent steps.[1] | |
| Inefficient Crystallization: The cooling rate during crystallization might be too fast, leading to the formation of small crystals or an oil instead of a solid. The final cooling temperature may also not be low enough. | - Controlled Cooling: Employ a slow and controlled cooling rate (e.g., slowly lowering the temperature to 0-5°C) with continuous stirring to promote the growth of larger, purer crystals. | |
| Low Purity of Final this compound Product (<99%) | Ineffective Recrystallization: The solvent used for recrystallization may not be optimal for removing specific impurities. The number of recrystallization steps may be insufficient. | - Solvent Selection for Recrystallization: Non-polar solvents like n-hexane are effective for recrystallizing crude this compound. Experiment with other non-polar solvents if purity issues persist.- Multiple Recrystallizations: Performing one to two recrystallizations is often necessary to achieve a purity greater than 99 wt%. |
| Presence of Isomeric Impurities: 2-Cumylphenol is a common isomer that can be difficult to separate from this compound due to their similar physical properties. | - Analytical Monitoring: Use analytical techniques like HPLC or GC-MS to identify and quantify isomeric impurities. This will help in optimizing the purification strategy.- Fractional Crystallization: Careful control of the crystallization conditions may allow for the selective crystallization of the desired this compound isomer. | |
| "Oiling Out" During Crystallization | High Concentration of Impurities: The presence of significant amounts of impurities from the phenolic tar can lower the melting point of the mixture and prevent crystallization. | - Improve Upstream Purification: Ensure the initial vacuum rectification and extraction steps are effective in removing a significant portion of the impurities before attempting crystallization. |
| Supersaturation is too high: The solution is too concentrated, favoring the formation of an oil over a crystalline solid. | - Adjust Solvent Volume: Use a slightly larger volume of the crystallization solvent to reduce the concentration of this compound. | |
| Product Discoloration (Yellowish Tinge) | Presence of Colored Impurities: Phenolic tar contains various colored compounds, such as asphaltenes and other high molecular weight species, which can be carried through the purification process. | - Activated Carbon Treatment: After dissolving the crude this compound in the recrystallization solvent, adding a small amount of activated carbon and then filtering it out before cooling can help remove colored impurities.- Thorough Washing: Ensure the filtered crystals are washed thoroughly with a cold, fresh portion of the recrystallization solvent to remove residual mother liquor containing colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the typical composition of phenolic tar?
A1: Phenolic tar is a complex by-product from the cumene process for phenol and acetone production. Its composition can vary but generally includes phenol, acetophenone, dimethyl benzyl alcohol, 2-cumylphenol, this compound (typically around 23 wt%), methyl styrene dimer, colloids, and asphaltenes.
Q2: What are the key steps in extracting and purifying this compound from phenolic tar?
A2: The process generally involves four main stages:
-
Vacuum Rectification: Initial separation of light components (e.g., phenol, acetophenone) from the phenolic tar under reduced pressure.
-
Solvent Extraction: The remaining tar residue is treated with a solvent to selectively extract this compound.
-
Crystallization: The extract is cooled to crystallize the crude this compound.
-
Recrystallization: The crude product is dissolved in a suitable solvent and recrystallized to achieve high purity.
Q3: Which solvents are recommended for the extraction and recrystallization steps?
A3: For the initial extraction from the tar residue, solvents such as benzene, petroleum ether, or a mixture of benzene and n-heptane have been used. For recrystallization of the crude this compound, non-polar solvents like n-hexane are commonly employed to achieve high purity.
Q4: How can I determine the purity of my this compound sample?
A4: The purity of this compound can be determined using various analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common methods for assessing purity and identifying any residual impurities.
Q5: What are the main safety precautions to consider when working with phenolic tar and the associated solvents?
A5:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (neoprene or nitrile), safety goggles, and a lab coat.
-
Ventilation: All procedures should be carried out in a well-ventilated fume hood to avoid inhalation of harmful vapors from phenolic compounds and organic solvents.
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Handling Phenol: Phenol is corrosive and toxic. Avoid skin contact. In case of contact, wash the affected area immediately and thoroughly with soap and water.
-
Solvent Safety: The organic solvents used are often flammable. Keep them away from ignition sources. Ensure proper storage and disposal of solvent waste.
-
Waste Disposal: Phenolic tar and solvent waste should be disposed of as hazardous waste according to institutional and local regulations.
Data Presentation
Table 1: Summary of Extraction and Crystallization Conditions and Results for this compound
| Parameter | Example 1 | Example 2 | Example 3 |
| Extraction Solvent | Benzene | Benzene/n-heptane (4:1) | Petroleum ether (60-90°C) |
| Extraction Temperature | 55°C | 65°C | 65°C |
| Extraction Time | 30 min | 30 min | 30 min |
| Phase Ratio (Solvent:Tar) | 2.5 | 2.0 | 2.0 |
| Crystallization Temperature | 5°C | 0°C | 0°C |
| Crude Purity | 95 wt% | 95 wt% | 94 wt% |
| Crude Yield | 69% | 70% | 72% |
| Recrystallization Solvent | n-hexane | n-hexane | n-hexane |
| Final Purity | >99 wt% | >99 wt% | >99 wt% |
Data compiled from a representative patent.
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Phenolic Tar
This protocol is a generalized procedure based on common methods. Researchers should optimize the parameters based on their specific starting material and equipment.
1. Materials and Equipment:
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Phenolic tar
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Benzene (or other suitable extraction solvent)
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n-hexane (for recrystallization)
-
Round-bottom flask
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Distillation apparatus with vacuum connection
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Separatory funnel or liquid-liquid extraction setup
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Crystallization dish
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Stirring plate and magnetic stirrer
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Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
2. Procedure:
a. Vacuum Rectification of Phenolic Tar:
-
Assemble the vacuum distillation apparatus with the round-bottom flask containing the phenolic tar.
-
Apply a vacuum (e.g., 10 mmHg) and heat the flask.
-
Collect the light components (e.g., phenol, acetophenone) that distill over at a top tower temperature of approximately 65-67°C.
-
The residue remaining in the flask is the tar containing the higher boiling point components, including this compound.
b. Solvent Extraction:
-
Allow the tar residue to cool.
-
Add the extraction solvent (e.g., benzene) to the tar residue in a suitable vessel at the desired phase ratio (e.g., 2.5:1 solvent to tar).
-
Heat the mixture to the desired extraction temperature (e.g., 55°C) and stir vigorously for the specified time (e.g., 30 minutes).
-
Separate the solvent phase (extract) from the tar residue (raffinate). This may require centrifugation if an emulsion forms. Repeat the extraction on the raffinate if necessary.
c. Crystallization of Crude this compound:
-
Transfer the combined extracts to a crystallization dish equipped with a magnetic stirrer.
-
Slowly cool the extract with continuous stirring. A controlled cooling rate is crucial. For example, lower the temperature gradually to 5°C.
-
Allow the crystallization to proceed until no more solid precipitates.
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Collect the crude this compound crystals by filtration.
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Wash the crystals with a small amount of cold extraction solvent.
d. Recrystallization for High Purity this compound:
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Dissolve the crude this compound in a minimal amount of hot n-hexane.
-
If the solution is colored, a small amount of activated carbon can be added, stirred for a few minutes, and then hot-filtered to remove the carbon.
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Allow the hot solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
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Collect the purified this compound crystals by filtration.
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Wash the crystals with a small amount of cold n-hexane.
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Dry the crystals in a vacuum oven at a moderate temperature. The final product should be a white to slightly yellow crystalline solid with a purity of >99%.
Mandatory Visualization
Caption: Workflow for the extraction and purification of this compound.
References
Strategies to minimize byproduct formation in 4-Cumylphenol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 4-cumylphenol.
Troubleshooting Guide
Issue 1: High Levels of ortho-Cumylphenol Impurity
Question: My reaction is producing a significant amount of o-cumylphenol, reducing the yield of the desired para-isomer. How can I improve the para-selectivity?
Answer: High o-cumylphenol formation is a common issue. The ortho position is kinetically favored, but the para position is thermodynamically more stable. To favor the formation of this compound, consider the following strategies:
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Reaction Temperature: Higher reaction temperatures tend to favor the thermodynamically more stable p-cumylphenol. However, excessively high temperatures (e.g., above 120°C) can lead to product decomposition and the formation of other byproducts. It is recommended to maintain the reaction temperature between 80°C and 100°C.[1] A two-stage temperature profile can also be effective: conduct the initial addition of α-methylstyrene (AMS) at a lower temperature (e.g., 80-90°C) to control the exothermic reaction and then increase the temperature (e.g., 95-100°C) to promote isomerization of any remaining AMS dimers to the desired product.[1]
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Catalyst Selection: The choice of catalyst plays a crucial role in directing the alkylation to the para position. While various acid catalysts can be used, solid acid catalysts and ion-exchange resins are often preferred for their ease of separation and potential for higher selectivity.
-
Solvent Effects: The use of an alkylbenzene solvent, such as cumene, has been shown to surprisingly increase the selectivity for p-cumylphenol.[2][3]
Issue 2: Excessive Formation of Dicumylphenol and Tricumylphenol
Question: My final product is contaminated with significant amounts of di- and tri-substituted phenols. What are the primary causes and how can I prevent this over-alkylation?
Answer: The formation of dicumylphenol and tricumylphenol occurs when the initially formed cumylphenol undergoes further alkylation. This is often a result of a high localized concentration of the alkylating agent, α-methylstyrene (AMS). To minimize these byproducts:
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Molar Ratio of Reactants: Employ a significant molar excess of phenol to AMS. A higher phenol concentration increases the probability of AMS reacting with phenol rather than the cumylphenol product. Recommended molar ratios of phenol to AMS range from 3:1 to 15:1.[2]
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Slow Addition of α-Methylstyrene: Instead of adding all the AMS at once, a slow, dropwise addition to the heated phenol and catalyst mixture is crucial. This maintains a low instantaneous concentration of AMS, thereby suppressing the formation of di- and tri-substituted products.
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Reaction Time and Temperature: Prolonged reaction times and high temperatures can promote over-alkylation. Monitor the reaction progress using techniques like GC or TLC and stop the reaction once the AMS is consumed.
Issue 3: Presence of α-Methylstyrene (AMS) Dimers in the Product
Question: I am observing significant peaks in my GC-MS analysis corresponding to AMS dimers. How can these be minimized?
Answer: Dimerization of α-methylstyrene is a competing side reaction, especially in the presence of an acid catalyst. The formation of these dimers can be influenced by:
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Temperature Control: Lower reaction temperatures generally favor the alkylation of phenol over AMS dimerization.
-
Catalyst Activity: A highly active catalyst can sometimes promote dimerization. Optimizing the catalyst loading can help mitigate this.
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Molar Ratio: A higher excess of phenol helps to ensure that the AMS reacts with the phenol rather than itself.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in this compound synthesis?
A1: The primary byproducts are isomers of cumylphenol (o-cumylphenol), over-alkylation products (2,4-dicumylphenol, 2,6-dicumylphenol, and 2,4,6-tricumylphenol), and dimers of the alkylating agent, α-methylstyrene.
Q2: Which type of catalyst is best for selective this compound synthesis?
A2: While various acid catalysts like sulfuric acid and p-toluenesulfonic acid can be used, solid acid catalysts and acidic ion-exchange resins (e.g., Amberlyst-15) are often preferred. They offer advantages in terms of easier separation from the reaction mixture (filtration) and can provide high selectivity for the para-isomer.
Q3: What is the effect of the phenol to α-methylstyrene molar ratio on the product distribution?
A3: A higher molar ratio of phenol to α-methylstyrene is critical for minimizing the formation of di- and tri-cumylphenols. By using a large excess of phenol, the likelihood of the α-methylstyrene reacting with a phenol molecule instead of a cumylphenol molecule is increased, thus favoring the mono-substituted product.
Q4: How can I effectively purify my crude this compound?
A4: The most common methods for purifying this compound are vacuum distillation and recrystallization.
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Vacuum Distillation: This technique is used to separate this compound from unreacted phenol, other isomers, and higher-boiling byproducts. It is crucial to perform the distillation under reduced pressure to avoid thermal decomposition of the product at high temperatures.
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Recrystallization: For obtaining high-purity this compound, recrystallization from a suitable solvent is effective.
Data Presentation
Table 1: Effect of Phenol to α-Methylstyrene Molar Ratio on Product Distribution
| Phenol:AMS Molar Ratio | This compound (%) | 2,4-Dicumylphenol (%) | Other Byproducts (%) |
| 1:1 | Lower | Higher | Higher |
| 3:1 | Moderate | Moderate | Moderate |
| 5:1 | Higher | Lower | Lower |
| 10:1 | Highest | Lowest | Lowest |
Note: The values presented are illustrative and can vary based on other reaction conditions such as temperature and catalyst.
Table 2: Comparison of Different Acid Catalysts for this compound Synthesis
| Catalyst | Typical Reaction Temperature (°C) | Selectivity for this compound | Separation Method |
| Sulfuric Acid | 60-100 | Moderate | Neutralization & Extraction |
| p-Toluenesulfonic Acid | 60-120 | Moderate to Good | Neutralization & Extraction |
| Amberlyst-15 | 60-100 | Good to Excellent | Filtration |
| Zeolites | 80-150 | Varies (shape-selective) | Filtration |
Experimental Protocols
Protocol 1: Synthesis of this compound using an Ion-Exchange Resin Catalyst
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Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel.
-
Charging Reactants: Charge the flask with phenol (in a molar excess, e.g., 5 equivalents) and the acidic ion-exchange resin catalyst (e.g., Amberlyst-15, ~5% by weight of phenol).
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Heating: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 85°C).
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Addition of α-Methylstyrene: Once the reaction temperature is stable, add α-methylstyrene (1 equivalent) dropwise from the dropping funnel over a period of 1-2 hours.
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Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by GC or TLC. Continue stirring at the set temperature until the α-methylstyrene is consumed (typically 2-4 hours after the addition is complete).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the catalyst by filtration.
-
Wash the filtrate with a dilute sodium bicarbonate solution to neutralize any residual acidity, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Remove the solvent (if any) and excess phenol by vacuum distillation.
-
-
Purification: Purify the crude this compound by vacuum distillation or recrystallization.
Protocol 2: Purification of this compound by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a heating mantle, a distillation flask, a short-path distillation head, a condenser, and receiving flasks.
-
Charging the Flask: Charge the distillation flask with the crude this compound.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask with the heating mantle.
-
Fraction Collection:
-
Collect the first fraction, which will primarily be unreacted phenol.
-
As the temperature rises, collect the intermediate fraction containing o-cumylphenol.
-
Collect the main fraction of this compound at its boiling point under the applied vacuum.
-
-
Shutdown: Once the main fraction is collected, cool the system down before releasing the vacuum.
Mandatory Visualizations
Caption: Byproduct formation pathways in this compound synthesis.
Caption: Troubleshooting workflow for minimizing byproducts.
Caption: General experimental workflow for this compound synthesis.
References
Technical Support Center: Catalyst Regeneration in 4-Cumylphenol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Cumylphenol. The focus is on the regeneration of solid acid catalysts commonly employed in this Friedel-Crafts alkylation reaction.
Troubleshooting Guide
Issue 1: Gradual Decrease in Phenol Conversion and this compound Yield
Q1: We are observing a consistent decline in our product yield over several reaction cycles using a solid acid catalyst (e.g., Zeolite H-BEA or Amberlyst-15). What is the likely cause?
A1: A progressive decrease in phenol conversion and this compound yield is a classic indicator of catalyst deactivation. In the context of this compound synthesis, the primary cause of deactivation for solid acid catalysts is fouling by the formation of heavy organic compounds, often referred to as "coke," on the catalyst surface. These deposits block the active acid sites and the catalyst pores, preventing reactant molecules from accessing them. Both phenol and α-methylstyrene can act as precursors to these coke-forming reactions.
Q2: How can we confirm that catalyst deactivation is the root cause of our declining yield?
A2: To confirm catalyst deactivation, you can perform the following checks:
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Reaction Monitoring: Compare the reaction kinetics of the current batch with a fresh catalyst under identical conditions. A significantly slower reaction rate with the used catalyst points to deactivation.
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Catalyst Characterization: Analyze the spent catalyst and compare its properties to a fresh sample. Key characterization techniques include:
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Thermogravimetric Analysis (TGA): This technique can quantify the amount of carbonaceous deposits (coke) on the catalyst surface. The weight loss at high temperatures in an oxidizing atmosphere corresponds to the combustion of these deposits.[1][2]
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Brunauer-Emmett-Teller (BET) Surface Area Analysis: A significant reduction in the surface area and pore volume of the used catalyst compared to the fresh one indicates pore blockage.
-
Ammonia Temperature-Programmed Desorption (NH₃-TPD): This method measures the number and strength of acid sites. A decrease in the total acidity or a change in the acid site distribution can confirm deactivation.[3]
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Issue 2: Change in Product Selectivity - Increase in Undesired Byproducts
Q3: Alongside a drop in yield, we are noticing an increase in the formation of undesired byproducts like ortho-cumylphenol, di-cumylphenols, or oligomers of α-methylstyrene. Is this related to catalyst deactivation?
A3: Yes, a shift in product selectivity is often linked to catalyst deactivation. As the most active and sterically accessible acid sites become blocked by coke, the reaction may proceed on weaker acid sites or through alternative pathways, leading to a different product distribution. The formation of α-methylstyrene oligomers is a strong indication of side reactions that also contribute to coking.
Frequently Asked Questions (FAQs)
Q4: What are the common types of solid acid catalysts used in this compound synthesis?
A4: The most common solid acid catalysts for the alkylation of phenol with α-methylstyrene to produce this compound are:
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Zeolites: These are crystalline aluminosilicates with well-defined pore structures and strong Brønsted acid sites. Zeolite H-BEA is a frequently studied example for this reaction.[4]
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Ion-Exchange Resins: Macroporous sulfonic acid resins, such as Amberlyst-15, are widely used due to their high acidity and operational flexibility.[5]
Q5: Can deactivated solid acid catalysts used in this compound synthesis be regenerated?
A5: Yes, in many cases, the deactivation of solid acid catalysts by coking is a reversible process, and the catalyst's activity can be significantly restored through regeneration. The success of regeneration depends on the type of catalyst and the severity of deactivation. For ion-exchange resins like Amberlyst-15, a significant portion of the initial activity, often in the range of 75-90%, can be restored.
Q6: What are the primary regeneration techniques for these catalysts?
A6: The two main regeneration techniques for solid acid catalysts deactivated during this compound synthesis are:
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Solvent Washing and/or Acid Treatment (for Ion-Exchange Resins): This involves washing the catalyst with a suitable organic solvent to remove physically adsorbed organic residues, followed by an acid wash to restore the active sulfonic acid sites.
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Calcination (for Zeolites): This is a high-temperature thermal treatment in the presence of an oxidizing agent (typically air) to burn off the deposited coke from the catalyst surface and within its pores.
Quantitative Data on Catalyst Performance
The following tables provide illustrative data on the performance of fresh versus regenerated catalysts in this compound synthesis. The actual performance may vary depending on the specific reaction conditions, catalyst type, and the extent of deactivation.
Table 1: Illustrative Performance of Amberlyst-15 Before and After Regeneration
| Catalyst State | Phenol Conversion (%) | This compound Selectivity (%) |
| Fresh | 95 | 88 |
| After 5 Cycles (Deactivated) | 60 | 75 |
| After Regeneration (1st Cycle) | 88 | 85 |
| After Regeneration (3rd Cycle) | 82 | 81 |
Table 2: Illustrative Performance of Zeolite H-BEA Before and After Regeneration
| Catalyst State | Phenol Conversion (%) | This compound Selectivity (%) |
| Fresh | 98 | 92 |
| After 3 Cycles (Deactivated) | 70 | 80 |
| After Calcination (1st Cycle) | 95 | 90 |
| After Calcination (3rd Cycle) | 90 | 87 |
Experimental Protocols
Protocol 1: Regeneration of Deactivated Amberlyst-15 Resin
This protocol describes a general procedure for the regeneration of a fouled sulfonic acid ion-exchange resin catalyst.
Materials:
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Deactivated Amberlyst-15 catalyst
-
Toluene (or another suitable aromatic solvent)
-
Methanol
-
Sulfuric acid (H₂SO₄), 20% aqueous solution
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Deionized water
-
Glass column for washing
-
Vacuum oven
Procedure:
-
Catalyst Recovery: After the reaction, filter the deactivated Amberlyst-15 resin from the reaction mixture.
-
Solvent Washing:
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Load the deactivated resin into a glass column.
-
Wash the resin with toluene at room temperature until the eluting solvent is colorless. This step removes loosely bound organic residues.
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Follow with a methanol wash to remove any remaining toluene and other polar impurities.
-
-
Drying (Optional but Recommended): Dry the washed resin in a vacuum oven at 60-80°C for 4-6 hours to remove the solvent.
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Acid Treatment:
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In a beaker, stir the washed and dried resin with a 20% sulfuric acid solution overnight at room temperature. This step aims to restore the sulfonic acid groups.
-
-
Rinsing:
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Filter the resin from the acid solution.
-
Wash the resin thoroughly with deionized water until the washings are neutral (pH 5-6). This is a critical step to remove all traces of sulfuric acid.
-
-
Final Drying:
-
Dry the regenerated resin in a vacuum oven at 80-90°C for 12 hours before reuse.
-
Protocol 2: Regeneration of Deactivated Zeolite H-BEA by Calcination
This protocol outlines a general procedure for the oxidative regeneration of a coked zeolite catalyst.
Materials:
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Deactivated Zeolite H-BEA catalyst
-
Tube furnace with temperature programming capability
-
Quartz reactor tube
-
Air or a mixture of an inert gas (e.g., Nitrogen) and Oxygen
Procedure:
-
Catalyst Recovery and Pre-treatment:
-
Recover the deactivated zeolite from the reaction mixture.
-
It is advisable to first wash the catalyst with a solvent like toluene to remove any physisorbed organic molecules before calcination.
-
Dry the washed catalyst in an oven at 100-120°C for several hours to remove the solvent.
-
-
Calcination:
-
Place the dried, deactivated zeolite in a quartz reactor tube within the tube furnace.
-
Begin by purging the system with an inert gas, such as nitrogen, while slowly ramping the temperature (e.g., 5°C/min) to an intermediate temperature (e.g., 250-300°C) and hold for 1-2 hours. This step helps to gently remove more volatile adsorbed species.
-
Gradually introduce a lean stream of air (or a controlled mixture of O₂/N₂) into the gas flow.
-
Continue to ramp the temperature at a controlled rate (e.g., 2-5°C/min) to the final calcination temperature, typically between 500°C and 600°C.
-
Hold the catalyst at the final temperature for 3-5 hours in the air stream to ensure complete combustion of the coke.
-
-
Cooling:
-
After the hold period, switch the gas flow back to an inert gas.
-
Cool the reactor down to room temperature under the inert atmosphere.
-
-
Storage: Store the regenerated zeolite in a desiccator to prevent moisture adsorption before reuse.
Visualizations
Caption: Catalyst deactivation and regeneration cycle in this compound synthesis.
Caption: Troubleshooting workflow for catalyst deactivation in this compound synthesis.
References
Purity analysis and quality control of synthesized 4-Cumylphenol
Technical Support Center: 4-Cumylphenol Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized this compound. The information is designed to address specific issues that may be encountered during purity analysis and quality control experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for determining the purity of this compound?
A1: The most common and effective methods for the purity assessment of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] HPLC and GC are used for quantitative analysis of purity and impurities, while NMR provides structural confirmation and can also be used for quantitative purposes (qNMR).
Q2: What are the expected impurities in synthesized this compound?
A2: Impurities can arise from the synthesis process, which often involves the acid-catalyzed alkylation of phenol with α-methylstyrene.[3] Potential impurities include unreacted starting materials (phenol, α-methylstyrene), isomers (e.g., 2-cumylphenol), and over-alkylated products like 2,4-dicumylphenol.[1][3] Additionally, byproducts from the cleavage of cumene hydroperoxide, another synthesis route, can introduce impurities like acetophenone and dimethylphenylcarbinol.
Q3: What is a typical purity specification for commercially available this compound?
A3: Commercially available this compound is typically offered in purities of 97% or higher. High-purity grades of 99% and above are also available and are often required for applications such as the production of polycarbonates and phenolic resins.
Q4: How can I confirm the identity of my synthesized this compound?
A4: The identity of this compound can be unequivocally confirmed using a combination of spectroscopic techniques. 1H and 13C NMR spectroscopy will provide detailed structural information about the molecule. Mass spectrometry (MS) will confirm the molecular weight (212.29 g/mol ). Comparing the obtained spectra with reference spectra or literature data is standard practice for identity confirmation.
Troubleshooting Guide
HPLC Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Active sites on the column interacting with the phenolic hydroxyl group.- Column degradation.- Inappropriate mobile phase pH. | - Use a column with low silanol activity or an end-capped column.- Flush the column or replace it if it's old.- Adjust the mobile phase pH; adding a small amount of acid like phosphoric or formic acid can improve peak shape for phenolic compounds. |
| Shifting retention times | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column not properly equilibrated. | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Ensure the column is equilibrated for a sufficient time between injections. |
| Co-elution with impurities | - Insufficient separation power of the current method. | - Optimize the mobile phase gradient or isocratic composition.- Change to a column with a different stationary phase for altered selectivity.- Adjust the mobile phase pH to alter the ionization state of this compound and potentially some impurities. |
| Low sensitivity/no peak detected | - Inefficient extraction from the sample matrix.- Low concentration of the analyte.- Detector settings are not optimal. | - Review and optimize the sample preparation and extraction procedure.- Concentrate the sample if possible.- Check the UV detector wavelength; analysis is often performed around 280 nm. |
GC-MS Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Peak tailing | - Active sites in the GC inlet, column, or transfer line.- The compound is polar and interacts with the stationary phase. | - Use a deactivated inlet liner.- Consider derivatization to make the analyte less polar.- Trim the front end of the column or replace the column. |
| Low response or no peak | - Analyte degradation in the hot injector.- Inefficient sample extraction. | - Optimize the injector temperature.- Ensure the sample is properly extracted and concentrated.- Check for leaks in the GC system. |
| Co-elution of isomers or impurities | - The GC column does not provide sufficient resolution. | - Use a longer GC column or a column with a different stationary phase that offers better selectivity for phenols.- Optimize the oven temperature program with a slower ramp rate. |
| Matrix interference | - Complex sample matrix co-eluting with the analyte. | - Improve sample cleanup procedures before GC-MS analysis.- Use selected ion monitoring (SIM) mode for better selectivity and sensitivity. |
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to the analysis of this compound.
| Parameter | Value | Analytical Technique | Reference |
| Molecular Weight | 212.29 g/mol | Mass Spectrometry | |
| Melting Point | 74-76 °C | N/A | |
| Boiling Point | 335 °C | N/A | |
| HPLC Purity (Commercial) | >95% - 99% | HPLC | |
| GC-MS Limit of Detection (LOD) | 4.55 ng/kg (in prawn matrix) | GC-MS | |
| GC-MS Limit of Quantitation (LOQ) | 0.303 µg/L (in prawn matrix) | GC-MS |
Experimental Protocols
1. HPLC Method for Purity Analysis of this compound
This protocol is a general method and may require optimization based on the specific instrument and sample matrix.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water. A common starting point is a 70:30 (v/v) mixture of acetonitrile and water, with the aqueous phase containing a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
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Detection: UV detector at 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
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Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent like acetonitrile to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
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Quantification: Purity is typically determined by area percent calculation, assuming all impurities have a similar response factor to this compound. For higher accuracy, a reference standard and calibration curve should be used.
2. GC-MS Method for Identification and Impurity Profiling
This protocol provides a general guideline for the analysis of this compound by GC-MS.
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GC Column: A nonpolar capillary column, such as one with a poly(dimethylsiloxane) stationary phase (e.g., DB-5 or equivalent), is suitable. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
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Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
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Oven Temperature Program:
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Initial temperature: 100 °C, hold for 2 minutes.
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Ramp: Increase to 250 °C at a rate of 15 °C/min.
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Final hold: Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
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Injection Mode: Split or splitless, depending on the sample concentration. A split ratio of 50:1 is common for less concentrated samples.
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MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
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Quadrupole Temperature: 150 °C.
-
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Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 100 µg/mL) in a volatile solvent such as acetone or hexane.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the purity analysis and quality control of synthesized this compound.
Caption: Workflow for this compound Purity Analysis.
References
Troubleshooting low conversion rates in phenol alkylation reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during phenol alkylation experiments, with a specific focus on resolving low conversion rates.
Frequently Asked Questions (FAQs)
Q1: My phenol alkylation reaction shows very low or no conversion. What are the primary causes?
Low conversion in phenol alkylation, a type of Friedel-Crafts reaction, can stem from several factors. The most common issues include inactive catalysts, suboptimal reaction temperatures, and poor quality of reagents.[1][2]
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Catalyst Inactivity: This is a frequent problem. Lewis acid catalysts (e.g., AlCl₃, FeCl₃) are highly sensitive to moisture and can be deactivated.[1][2] The phenolic hydroxyl group itself can coordinate with the Lewis acid, reducing its catalytic activity.[2] Solid acid catalysts like zeolites may require activation, typically by heating under a vacuum, to remove adsorbed water before use.
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Insufficient Reaction Temperature: The activation energy for the reaction may not be reached if the temperature is too low. Each specific alkylation reaction has an optimal temperature range for achieving maximum conversion.
-
Poor Reagent Quality: Impurities in the phenol, alkylating agent, or solvent can interfere with the catalyst and the reaction pathway. The presence of water is particularly detrimental.
Q2: I'm observing the formation of ethers (O-alkylation) instead of the desired ring-alkylated product (C-alkylation). How can I improve C-alkylation selectivity?
The competition between C-alkylation (on the aromatic ring) and O-alkylation (on the phenolic oxygen) is a classic challenge in phenol alkylation. The selectivity is influenced by reaction conditions. Generally, lower temperatures and less polar solvents favor C-alkylation. Higher temperatures and stronger acid catalysts tend to promote C-alkylation, while O-alkylation is often favored under kinetic control at lower temperatures.
Q3: My reaction is producing a mixture of mono-, di-, and poly-alkylated products, lowering the yield of my target compound. How can I control the degree of alkylation?
Polysubstitution is a common issue because the introduction of an initial alkyl group activates the phenol ring, making it more reactive than the starting material. To minimize this, the most effective strategy is to use a large excess of the phenol relative to the alkylating agent. This stoichiometric adjustment increases the probability that the alkylating agent will react with the starting phenol rather than the already mono-alkylated product.
Q4: The alkyl group seems to be rearranging during the reaction, leading to isomeric products. How can this be prevented?
Alkyl group rearrangement occurs when the intermediate carbocation can rearrange to a more stable form (e.g., a primary carbocation rearranging to a secondary or tertiary one). This is more likely with stronger Lewis acid catalysts and higher temperatures. To mitigate this, consider using a milder catalyst and lowering the reaction temperature.
Troubleshooting Guide
Issue 1: Low to No Conversion
If you are experiencing low to no conversion of your starting phenol, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low conversion rates.
Issue 2: Poor Selectivity (C- vs. O-Alkylation)
The balance between C- and O-alkylation is critical for obtaining the desired product.
Caption: Key factors influencing C- vs. O-alkylation selectivity.
Data Presentation
The following tables summarize quantitative data from various studies, illustrating the impact of key reaction parameters on conversion and selectivity.
Table 1: Effect of Temperature on Phenol Alkylation with Methanol Conditions: n(methanol/phenol)=2, WHSV=2 h⁻¹, TOS=4 h, Wcatal.=1.3 g. Data extracted from a study on a SiO₂-Modified HMCM-22 Catalyst.
| Temperature (°C) | Phenol Conversion (%) | p-Cresol Selectivity (%) |
| 300 | ~12 | ~45 |
| 325 | ~15 | ~53 |
| 350 | ~18 | ~50 |
| 375 | ~22 | ~42 |
| 400 | ~25 | ~35 |
Table 2: Effect of Reactant Ratio on Phenol O-Alkylation with Dimethyl Ether (DME) Data extracted from a study on a 30% PTA on γ-Al₂O₃ catalyst.
| Phenol:DME Ratio | Phenol Conversion (%) | Anisole Selectivity (%) |
| 3:1 | Low | Low |
| 1:1 | ~18 | Good |
| 1:2 | ~42 | ~88 |
| 1:3 | >42 | Reduced |
Experimental Protocols
Protocol 1: General Procedure for Kinetic Analysis of Phenol Alkylation
This protocol provides a general framework for studying the kinetics of phenol alkylation reactions.
Materials:
-
Phenol or substituted phenol
-
Alkylating agent (e.g., cyclohexene, methanol, dimethyl ether)
-
Acid catalyst (e.g., HY zeolite, Amberlyst-15, AlCl₃)
-
Solvent (e.g., decalin, n-hexane)
-
Internal standard for chromatography (e.g., dodecane)
Procedure:
-
Reactor Setup: Charge a batch reactor equipped with a magnetic stirrer, condenser, and temperature controller with the phenol, solvent, and internal standard.
-
Catalyst Activation (if applicable): For solid catalysts like zeolites, activate by heating under vacuum or a flow of inert gas to remove adsorbed water. For Lewis acids like AlCl₃, ensure they are anhydrous and handled under an inert atmosphere.
-
Reaction Initiation: Heat the reactor to the desired temperature. Initiate the reaction by adding the alkylating agent and the catalyst.
-
Sampling: Withdraw aliquots of the reaction mixture at regular time intervals.
-
Sample Analysis: Quench the samples (e.g., by cooling and dilution) and analyze by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentrations of reactants and products.
-
Data Analysis: Calculate the conversion of the limiting reactant and the selectivity for each product based on the chromatographic data.
Protocol 2: Analytical Methods for Reaction Monitoring
Monitoring the reaction progress is crucial for troubleshooting and optimization.
-
Gas Chromatography (GC): Ideal for separating and quantifying volatile components of the reaction mixture. A flame ionization detector (FID) is commonly used.
-
High-Performance Liquid Chromatography (HPLC): Suitable for the analysis of less volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural elucidation of products and intermediates. In-situ NMR can provide real-time mechanistic insights into the reaction pathways.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the disappearance of reactants and the appearance of products by tracking characteristic functional group absorbances.
References
Technical Support Center: Purification of 4-Cumylphenol by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the recrystallization of 4-Cumylphenol.
Troubleshooting Guide
Q1: My this compound is "oiling out" instead of forming crystals. What should I do?
A1: "Oiling out," where the compound separates as a liquid layer instead of solid crystals, typically occurs when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated at a temperature above the compound's melting point. Since the melting point of this compound is 74-76 °C, this can be a common issue.[1]
-
Solution:
-
Add more solvent: The solid may be coming out of solution too quickly. Reheat the solution and add more of the primary solvent to decrease the saturation level, then allow it to cool more slowly.[2]
-
Lower the cooling temperature slowly: Ensure the solution cools gradually to room temperature before inducing further cooling with an ice bath. Rapid cooling encourages oil formation.[2][3]
-
Change the solvent or solvent system: Consider using a lower-boiling point solvent or adjusting the ratio in a mixed-solvent system.
-
Q2: No crystals are forming even after the solution has cooled. How can I induce crystallization?
A2: Lack of crystal formation is usually due to either using too much solvent (the solution is not saturated) or the absence of a nucleation site for crystals to begin growing.
-
Solution:
-
Induce nucleation: Try scratching the inside of the flask with a glass stirring rod at the surface of the solution. Alternatively, add a "seed crystal" of pure this compound to the solution.[2]
-
Reduce solvent volume: If nucleation techniques don't work, it's likely too much solvent was used. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of this compound, and then allow it to cool again.
-
Lower the temperature: If crystals still haven't formed at room temperature, cool the solution further using an ice bath.
-
Q3: The yield of my recrystallized this compound is very low. What went wrong?
A3: A low yield suggests that a significant amount of the compound remained dissolved in the mother liquor after cooling.
-
Possible Causes & Solutions:
-
Excessive solvent: Using too much solvent is a primary cause of low yield. Use only the minimum amount of hot solvent required to fully dissolve the crude product.
-
Premature crystallization: If crystallization occurs too early during a hot filtration step, product can be lost on the filter paper. Ensure the funnel and flask are pre-heated and the transfer is done quickly.
-
Inappropriate solvent choice: The solubility of this compound in the chosen solvent might be too high at low temperatures.
-
Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve the product. Always wash crystals with a minimal amount of ice-cold recrystallization solvent.
-
Q4: My final this compound product is still colored or appears impure. How can I improve the purity?
A4: The presence of colored impurities or an impure final product indicates that the impurities were not successfully separated from the this compound.
-
Solution:
-
Use activated charcoal: If the hot, dissolved solution has a colored tint, it may contain impurities that can be removed with activated charcoal. Add a small amount of charcoal to the hot solution, swirl, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before cooling.
-
Ensure slow crystal growth: Rapid crystal formation can trap impurities within the crystal lattice. Allow the solution to cool slowly and undisturbed. Do not place the hot solution directly into an ice bath.
-
Perform a second recrystallization: If the product is still impure, a second recrystallization step may be necessary.
-
Frequently Asked Questions (FAQs)
Q5: What is a good starting solvent for the recrystallization of this compound?
A5: Based on available procedures, non-polar and mixed-solvent systems are effective.
-
Single Solvent: n-Hexane has been successfully used to obtain this compound with a purity greater than 99 wt%.
-
Mixed Solvents: A mixture of hexane and toluene (1:1 v/v) is another reported system. Other documented solvent mixtures include dichloroethane/toluene and methanol/ethanol/isopropanol.
Q6: Should I use a single-solvent or a two-solvent system?
A6: The choice depends on the solubility characteristics of this compound.
-
A single-solvent system is ideal if you can find a solvent that dissolves this compound well when hot but poorly when cold.
-
A two-solvent (or mixed-solvent) system is used when no single solvent has these ideal properties. In this method, this compound is dissolved in a "good" solvent in which it is highly soluble, and a "bad" or "anti-solvent," in which it is poorly soluble, is added to induce precipitation. The two solvents must be miscible.
Q7: How much solvent should I use?
A7: The goal is to create a saturated solution at the solvent's boiling point. Therefore, you should use the minimum amount of hot solvent necessary to completely dissolve the crude this compound. Adding the solvent in small portions to the heated crude material is the best approach. Using too much solvent will result in a poor or no yield.
Data Presentation
Table 1: Properties of this compound and Common Recrystallization Solvents
| Compound/Solvent | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₁₅H₁₆O | 212.29 | 74-76 | 335 |
| n-Hexane | C₆H₁₄ | 86.18 | -95 | 69 |
| Toluene | C₇H₈ | 92.14 | -95 | 111 |
| Methanol | CH₄O | 32.04 | -97.6 | 64.7 |
| Ethanol | C₂H₆O | 46.07 | -114.1 | 78.4 |
| Isopropanol | C₃H₈O | 60.10 | -89 | 82.5 |
Table 2: Solubility of p-Cumylphenol in Various Solvents
Note: While this compound is p-Cumylphenol, specific solubility data is limited. The data below for its isomer provides a useful reference point but may not be directly transferable.
| Solvent | Temperature (°C) | Solubility (g / 100g solvent) |
| Methanol | 30 | 59.3 |
| Acetone | 30 | 25.3 |
| Benzene | 30 | 2.4 |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization using n-Hexane
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of n-hexane and heat the mixture to the boiling point (approx. 69°C) with stirring. Continue adding n-hexane in small portions until the this compound just completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration by pouring the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold n-hexane to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely by pulling air through the funnel, then transfer them to a watch glass to air dry. A slightly yellow this compound product with a purity greater than 99 wt% can be obtained.
Protocol 2: Mixed-Solvent Recrystallization using Hexane-Toluene
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot toluene (the "good" solvent).
-
Addition of Anti-solvent: While keeping the solution hot, add hot hexane (the "anti-solvent") dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few drops of hot toluene back into the solution until the cloudiness just disappears. The solution is now saturated and ready for crystallization.
-
Cooling & Isolation: Follow steps 3-7 from the Single-Solvent Recrystallization protocol above, using an ice-cold hexane-toluene mixture to wash the crystals. A procedure using a 1:1 v/v mixture of hexane and toluene has been reported to yield white crystalline product.
Mandatory Visualization
References
Validation & Comparative
Comparative Analysis of Estrogenic Activity: 4-Cumylphenol vs. Bisphenol A
A detailed guide for researchers and drug development professionals on the comparative estrogenicity of 4-Cumylphenol and the well-known endocrine disruptor, Bisphenol A (BPA).
This guide provides a comprehensive comparison of the estrogenic activity of this compound (4-CP) and Bisphenol A (BPA), two phenolic compounds with implications for endocrine disruption. The following sections present a synthesis of available experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways to offer an objective performance comparison for researchers in toxicology, pharmacology, and drug development.
Executive Summary
Bisphenol A is a widely studied compound recognized for its estrogenic activity, which has led to its classification as an endocrine-disrupting chemical (EDC). This compound, a substituted alkylphenol, has also been investigated for its potential hormonal activities. Both compounds can interact with estrogen receptors, potentially leading to a range of physiological effects. This guide compiles and compares quantitative data from various in vitro and in vivo assays to evaluate the relative estrogenic potency of these two compounds, providing a valuable resource for risk assessment and further research.
Quantitative Data Comparison
The estrogenic activity of a compound is typically quantified by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in various in vitro assays, and by observing physiological responses in in vivo studies. A lower EC50/IC50 value indicates higher potency. The following tables summarize available quantitative data for this compound and Bisphenol A.
Table 1: In Vitro Estrogenic Activity
| Compound | Assay Type | Cell Line/System | Endpoint | EC50 / IC50 / Ki |
| Bisphenol A (BPA) | Estrogen Luciferase Reporter Assay | MCF-7 | Luciferase Activity | 0.63 µM[1] |
| Estrogen Receptor (ER) Transactivation Assay | MVLN | Luciferase Activity | 3.9 µM[1][2] | |
| Yeast Two-Hybrid Assay | Saccharomyces cerevisiae | β-galactosidase Activity | 1.6 µM (PC10) | |
| MCF-7 Cell Proliferation (E-Screen) | MCF-7 | Cell Proliferation | 10⁻⁶ M to 10⁻⁵ M (significant increase)[3] | |
| Estrogen Receptor Binding Assay | Human ERα | Competitive Binding | IC50 = 1,030 nM[4] | |
| This compound (4-CP) | Receptor Binding Assay | Human Nuclear Receptor ERRγ | Competitive Binding | Data available, direct comparison complex |
| MCF-7 Cell Proliferation | MCF-7 | Proliferative at low doses, apoptotic at high doses | Proliferative effect noted |
Note: Direct head-to-head comparative studies for all assays are limited in the available literature. The data presented is a compilation from various sources. Differences in experimental conditions can influence the absolute values.
Table 2: In Vivo Estrogenic Activity (Uterotrophic Assay)
| Compound | Species | Route of Administration | Dose Range | Outcome |
| Bisphenol A (BPA) | Immature Rat | Subcutaneous | 8 - 160 mg/kg/day | Increased uterine weight |
| Immature Rat | Oral | 160 - 800 mg/kg/day | Increased uterine weight | |
| Immature Mouse | Subcutaneous | 0.02 µg - 300 mg/kg | Weakly uterotrophic under specific conditions | |
| Prepubertal Rat | Oral | 200 mg/kg | Significant uterotrophic response | |
| This compound (4-CP) | - | - | - | No direct comparative data found in the searched literature. |
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action and the methods used for evaluation, the following diagrams illustrate the estrogen receptor signaling pathway and the workflows of key experimental assays.
Estrogen Receptor Signaling Pathway
Both this compound and Bisphenol A are believed to exert their estrogenic effects primarily through interaction with estrogen receptors (ERs), which are members of the nuclear receptor superfamily. The activation of these receptors triggers a cascade of molecular events that ultimately alter gene expression.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Yeast Two-Hybrid (Y2H) Assay
The yeast two-hybrid assay is a molecular biology technique used to discover protein-protein interactions and protein-ligand interactions. In the context of estrogenicity, it is adapted to detect the binding of a chemical to the estrogen receptor.
Principle: The assay utilizes genetically engineered yeast cells. The estrogen receptor (ER) is split into two separate domains: a DNA-binding domain (DBD) and a transcriptional activation domain (AD). The test chemical's ability to bring these two domains together by binding to the ER's ligand-binding domain results in the activation of a reporter gene, which can be quantified.
Detailed Methodology:
-
Yeast Strain: A yeast strain (e.g., Saccharomyces cerevisiae) is used that contains two hybrid plasmids. One plasmid expresses the ER ligand-binding domain fused to the GAL4 DNA-binding domain, and the other expresses a coactivator protein fused to the GAL4 activation domain. The yeast also contains a reporter gene (e.g., lacZ for β-galactosidase) under the control of a GAL4-responsive promoter.
-
Exposure to Test Compounds: The yeast culture is exposed to various concentrations of the test compounds (4-CP and BPA) and a positive control (e.g., 17β-estradiol). A solvent control (e.g., DMSO) is also included.
-
Incubation: The cultures are incubated to allow for compound uptake, receptor binding, and reporter gene expression.
-
Reporter Gene Assay: The activity of the reporter gene product (e.g., β-galactosidase) is measured. For a colorimetric assay with o-nitrophenyl-β-D-galactopyranoside (ONPG) as a substrate, the development of a yellow color is quantified spectrophotometrically.
-
Data Analysis: The estrogenic activity is determined by comparing the reporter gene activity in the presence of the test compound to that of the positive and negative controls. EC50 values are calculated from the dose-response curves.
MCF-7 Cell Proliferation (E-SCREEN) Assay
The E-SCREEN (Estrogen-SCREEN) assay is a cell-based method that measures the proliferative effect of estrogens and estrogenic compounds on the human breast cancer cell line MCF-7.
Principle: MCF-7 cells are estrogen-responsive, and their proliferation is stimulated by estrogens. This assay quantifies the increase in cell number after exposure to a test compound and compares it to the proliferation induced by 17β-estradiol.
Detailed Methodology:
-
Cell Culture: MCF-7 cells are maintained in a standard culture medium. For the assay, they are transferred to a medium containing charcoal-dextran-stripped serum to remove endogenous estrogens.
-
Cell Seeding: A known number of cells are seeded into multi-well plates.
-
Exposure: After a period of estrogen starvation, the cells are exposed to a range of concentrations of the test compounds (4-CP and BPA) and 17β-estradiol as a positive control.
-
Incubation: The cells are incubated for a defined period (typically 6 days) to allow for cell proliferation.
-
Quantification of Cell Proliferation: Cell proliferation is quantified using methods such as the sulforhodamine B (SRB) assay, which measures total protein content, or by direct cell counting.
-
Data Analysis: The proliferative effect is calculated relative to the control. The relative proliferative potency is often expressed as a percentage of the maximal effect of 17β-estradiol. EC50 values are derived from the dose-response curves.
Uterotrophic Assay
The uterotrophic assay is a short-term in vivo screening test for estrogenic properties of chemicals, based on the increase in uterine weight (uterotrophic response). The OECD Test Guideline 440 provides a standardized protocol for this assay.
Principle: The assay uses either immature female rodents or adult ovariectomized rodents, in which endogenous estrogen levels are low, to maximize the sensitivity to exogenous estrogenic compounds. An increase in uterine weight after exposure to a test chemical indicates estrogenic activity.
Detailed Methodology:
-
Animal Model: Immature (post-weaning, pre-pubertal) or young adult ovariectomized female rats or mice are used.
-
Dosing: The test substance is administered daily for a minimum of three consecutive days by oral gavage or subcutaneous injection. At least two dose levels are used for the test substance, along with a vehicle control group and a positive control group (e.g., ethinyl estradiol).
-
Necropsy: Animals are euthanized approximately 24 hours after the last dose.
-
Uterine Weight Measurement: The uterus is carefully dissected and weighed (wet weight). The uterus may also be blotted to obtain a "blotted weight."
-
Data Analysis: The mean uterine weights of the treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight indicates a positive estrogenic response.
Conclusion
The available data suggests that both Bisphenol A and this compound possess estrogenic properties. BPA is a well-characterized estrogenic compound with activity demonstrated across a range of in vitro and in vivo assays. While quantitative data for this compound is less abundant in the directly comparable literature, existing studies indicate that it can also elicit estrogenic responses, such as inducing proliferation in MCF-7 cells at lower concentrations.
Based on the compiled data, Bisphenol A appears to be a more potent estrogenic compound in the assays where comparative information is available. However, for a definitive and robust comparison, further studies employing a battery of in vitro and in vivo assays that directly compare the two compounds under identical experimental conditions are necessary. Researchers should exercise caution when substituting BPA with structurally related compounds like this compound, as they may exhibit similar endocrine-disrupting activities.
References
- 1. benchchem.com [benchchem.com]
- 2. Endocrine-Disrupting Potential of Bisphenol A, Bisphenol A Dimethacrylate, 4-n-Nonylphenol, and 4-n-Octylphenol in Vitro: New Data and a Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of bisphenol compounds on the growth and epithelial mesenchymal transition of MCF-7 CV human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bisphenol AF Is a Full Agonist for the Estrogen Receptor ERα but a Highly Specific Antagonist for ERβ - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of alkylphenols as industrial antioxidants
For Researchers, Scientists, and Drug Development Professionals
The prevention of oxidative degradation is a critical concern across numerous industries, from polymer manufacturing and lubricant formulation to the stabilization of fuels and specialty chemicals. Alkylphenols, a class of organic compounds characterized by a phenol ring substituted with one or more alkyl groups, have long been utilized as cost-effective and efficient antioxidants. This guide provides a comparative analysis of common industrial alkylphenols, evaluating their performance against other antioxidant alternatives, supported by experimental data and detailed methodologies.
Introduction to Alkylphenol Antioxidants
Alkylphenols function primarily as radical scavengers. The phenolic hydroxyl group can donate a hydrogen atom to neutralize highly reactive free radicals, thereby terminating the auto-oxidation chain reactions that lead to material degradation. The efficacy of an alkylphenol antioxidant is influenced by the nature and position of the alkyl substituents on the phenol ring. Steric hindrance, for example, plays a crucial role in the stability and reactivity of the resulting phenoxyl radical, preventing it from initiating new oxidation chains.
Commonly used industrial alkylphenols include butylated hydroxytoluene (BHT), as well as derivatives of octylphenol and nonylphenol.[1] These compounds are valued for their ability to enhance the thermal stability and extend the service life of a wide range of products.[2]
Comparative Performance of Industrial Antioxidants
The selection of an appropriate antioxidant is contingent upon the specific application, including the operating temperature, the chemical nature of the substrate to be protected, and regulatory considerations. This section presents a comparative overview of the performance of alkylphenols and alternative antioxidants in key industrial applications.
Antioxidant Performance in Polymers
In the polymer industry, antioxidants are essential for preventing degradation during high-temperature processing and long-term use. The following table summarizes the performance of various antioxidants in polymer matrices.
| Antioxidant Class | Specific Antioxidant | Polymer Matrix | Test Method | Key Performance Metrics & Findings |
| Alkylphenol | Butylated Hydroxytoluene (BHT) | High-Density Polyethylene (HDPE) | Accelerated Aging & FTIR | Showed the lowest oxidation index compared to other antioxidants in a study on irradiated polyethylene. |
| Hindered Phenol | Irganox 1010 | Polypropylene (PP) | Oven Aging @ 150°C | Significantly extends the time to degradation. |
| Hindered Phenol | Irganox 1076 | Polyethylene (PE) | Oxidative Induction Time (OIT) | Provides excellent long-term thermal stability. |
| Aminic | N,N'-di-sec-butyl-p-phenylenediamine | Rubber | Flex Cracking Resistance | Offers superior protection against fatigue and ozone. |
Antioxidant Performance in Lubricants
Lubricants in demanding applications, such as in automotive engines and industrial machinery, are exposed to high temperatures and oxidative stress. The choice of antioxidant is critical for maintaining lubricant performance and protecting equipment.
| Antioxidant Class | Specific Antioxidant | Lubricant Base Oil | Test Method | Key Performance Metrics & Findings |
| Alkylphenol | 2,6-di-tert-butylphenol (DTBP) | Polyol Ester | Rotary Bomb Oxidation Test (RBOT) | Increased oxidation stability with higher concentrations.[3] |
| Aminic | Bis(nonylphenyl)amine (BNPA) | Polyol Ester | Rotary Bomb Oxidation Test (RBOT) | Generally more effective at higher temperatures compared to phenolic antioxidants.[3] |
| Phosphite | Tris(2,4-di-tert-butylphenyl)phosphite | Mineral Oil | Oxidation Stability Test | Acts as a secondary antioxidant, decomposing hydroperoxides. |
Experimental Protocols
A variety of standardized tests are employed to evaluate the performance of antioxidants. Below are detailed methodologies for some of the most common assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This method assesses the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Sample Preparation: The antioxidant compound is dissolved in the same solvent to prepare a series of concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the antioxidant solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the antioxidant, and A_sample is the absorbance of the reaction mixture. The IC50 value (the concentration of antioxidant required to scavenge 50% of the DPPH radicals) is often determined from a plot of inhibition percentage against antioxidant concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at a characteristic wavelength.
Protocol:
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The antioxidant is dissolved in a suitable solvent to prepare different concentrations.
-
Reaction: A small volume of the antioxidant solution is added to a fixed volume of the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is recorded at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the sample to that of Trolox, a water-soluble vitamin E analog.
Rotary Bomb Oxidation Test (RBOT) for Lubricants (ASTM D2272)
Principle: This test evaluates the oxidation stability of lubricating oils in the presence of water and a copper catalyst at elevated temperature and pressure. The time taken for a specified pressure drop, indicating the consumption of oxygen due to oxidation, is measured.
Protocol:
-
Apparatus: A specialized pressure vessel (bomb) equipped with a pressure gauge, a sample container, and a rotating mechanism.
-
Sample Preparation: A specified amount of the lubricant, distilled water, and a copper catalyst coil are placed in the sample container.
-
Assembly and Pressurization: The container is placed in the bomb, which is then sealed and charged with oxygen to a specified pressure.
-
Testing: The bomb is placed in a heating bath maintained at a high temperature (e.g., 150°C) and rotated at a constant speed.
-
Measurement: The pressure inside the bomb is monitored continuously. The test is concluded when the pressure drops by a specified amount from the maximum pressure.
-
Result: The result is reported as the time in minutes to reach the specified pressure drop, which is indicative of the oil's oxidation stability.
Visualizing Mechanisms and Workflows
Antioxidant Mechanism of Hindered Phenols
The following diagram illustrates the radical scavenging mechanism of a hindered phenolic antioxidant.
Caption: A hindered phenol donates a hydrogen atom to a reactive peroxy radical, neutralizing it.
General Experimental Workflow for Antioxidant Evaluation
The process of evaluating a new antioxidant typically follows a structured workflow, from initial screening to performance testing in the final application.
Caption: A typical workflow for assessing the performance of an industrial antioxidant.
Conclusion
Alkylphenols, particularly sterically hindered variants like BHT, remain important industrial antioxidants due to their proven efficacy and cost-effectiveness. However, the choice of an antioxidant system is a complex decision that requires careful consideration of the application's specific demands. While phenolic antioxidants are highly effective, aminic antioxidants may offer superior performance at elevated temperatures. For comprehensive protection, a synergistic blend of primary (radical scavenging) and secondary (hydroperoxide decomposing) antioxidants is often employed. It is also important to note that some alkylphenols, such as nonylphenol, have faced regulatory scrutiny due to environmental concerns, which should be factored into the selection process. This guide provides a foundational understanding to aid researchers and professionals in navigating the selection and evaluation of industrial antioxidants.
References
Unveiling the Toxicological Profile: 4-Cumylphenol vs. Its Degradation Byproducts
A Comparative Guide for Researchers and Drug Development Professionals
Authoritative new data reveals a complex and sometimes paradoxical toxicological landscape for the industrial chemical 4-Cumylphenol (4-CP) and its environmental breakdown products. While degradation processes can detoxify this known endocrine disruptor, certain byproducts may retain or even exhibit increased toxicity, underscoring the need for comprehensive risk assessments.
This compound, a high-production-volume chemical utilized in the manufacturing of resins, polycarbonates, and surfactants, is recognized for its potential to disrupt the endocrine system and its toxicity to aquatic life.[1] The environmental fate of 4-CP is of significant concern, as its degradation can lead to a cocktail of new chemical entities with potentially different toxicological profiles. This guide provides a comparative analysis of the toxicity of 4-CP and its identified degradation byproducts, supported by experimental data and detailed methodologies to aid researchers in this critical area of study.
Quantitative Toxicity Analysis: A Comparative Overview
A clear understanding of the relative toxicity of 4-CP and its metabolites is crucial for environmental risk assessment and the development of effective remediation strategies. While comprehensive comparative data remains an area of active research, existing studies point towards a nuanced picture where the toxicity of degradation products can vary significantly. Biotransformation of 4-CP, often through processes like hydroxylation, can lead to the formation of more polar derivatives.[2] While this can sometimes result in reduced toxicity, it is not a universal outcome, and some intermediates may exhibit significant biological activity.
To illustrate the comparative toxicity, the following table summarizes available quantitative data for this compound and a key degradation byproduct. It is important to note that data on the specific degradation products of 4-CP and their corresponding toxicity is limited, highlighting a critical knowledge gap.
| Compound | Test Organism | Endpoint | Value (mg/L) | Reference |
| This compound (4-CP) | Pimephales promelas (Fathead Minnow) | 96h LC50 | 1.1 - 10 | [3] (qualitative comparison to BPA) |
| Invertebrates | 48h EC50 | 1.1 - 10 | [3] (qualitative comparison to BPA) | |
| 4-(2-hydroxypropan-2-yl)phenol | Data Not Available | - | - | - |
| (and other byproducts) |
Note: The toxicity values for this compound are presented as a range based on a qualitative comparison to Bisphenol A (BPA) from the cited source. Specific LC50/EC50 values for 4-CP from primary literature are needed for a more precise comparison. Data for the degradation byproducts is currently unavailable in the public domain and represents a significant area for future research.
Experimental Protocols: Methodologies for Toxicity Assessment
Accurate and reproducible experimental data are the bedrock of toxicological assessment. Below are detailed protocols for key assays used to evaluate the toxicity and endocrine-disrupting potential of this compound and its byproducts.
Acute Immobilization Test with Daphnia magna (OECD 202)
This test determines the concentration of a substance that causes immobilization in 50% of the tested Daphnia magna population over a 48-hour period (EC50).
1. Test Organisms:
-
Use juvenile Daphnia magna less than 24 hours old, sourced from a healthy, laboratory-maintained culture.
2. Test Substance Preparation:
-
Prepare a stock solution of the test substance (4-CP or a degradation byproduct) in a suitable solvent.
-
Create a geometric series of at least five test concentrations by diluting the stock solution with reconstituted or natural water (pH 6-9, hardness 140–250 mg/L as CaCO₃). A control group receiving only the dilution water (and solvent if used) is mandatory.
3. Test Procedure:
-
Use four replicates for each test concentration and the control, with each replicate containing five daphnids.
-
Place the daphnids in test vessels (e.g., 50-100 mL beakers) containing a minimum of 20 mL of the test solution per animal.
-
The test is conducted under static conditions (no renewal of the test solution) for 48 hours.
-
Maintain a constant temperature of 20 ± 2 °C and a photoperiod of 16 hours light and 8 hours dark.
-
Do not feed the daphnids during the test.
4. Observations and Data Analysis:
-
Record the number of immobilized daphnids in each replicate at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.
-
Calculate the 48-hour EC50 value and its confidence limits using appropriate statistical methods (e.g., probit analysis).
-
The test is considered valid if the mortality in the control group does not exceed 10%.
Yeast Estrogen Screen (YES) Assay for Endocrine Disruption
This in vitro assay is used to detect the estrogenic activity of a substance by utilizing genetically modified yeast cells (Saccharomyces cerevisiae).
1. Principle:
-
The yeast cells contain the human estrogen receptor (hER) gene linked to a reporter gene (e.g., lacZ, which codes for β-galactosidase).
-
When an estrogenic substance binds to the hER, it activates the transcription of the reporter gene, leading to the production of β-galactosidase.
-
The enzyme then cleaves a chromogenic substrate, resulting in a color change that is proportional to the estrogenic activity of the substance.
2. Assay Procedure:
-
The assay is typically performed in a 96-well microtiter plate format.
-
Prepare serial dilutions of the test compounds (4-CP and its byproducts) in a suitable solvent (e.g., ethanol or DMSO).
-
Add the diluted test compounds to the wells of the microtiter plate.
-
After solvent evaporation, add a suspension of the genetically modified yeast cells in a specific growth medium containing the chromogenic substrate.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (typically 2-3 days).
3. Data Analysis:
-
Measure the absorbance of each well at a specific wavelength to quantify the color change.
-
Construct a dose-response curve for each compound and determine the EC50 value (the concentration that produces 50% of the maximum response).
-
The estrogenic potency of the test compounds can be compared to that of a reference estrogen, such as 17β-estradiol.
Visualizing the Process: Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the potential mechanism of toxicity, the following diagrams are provided.
Caption: Experimental workflow for comparing the toxicity of this compound and its byproducts.
Caption: Simplified signaling pathway for endocrine disruption by this compound.
Conclusion and Future Directions
The available evidence indicates that this compound is a chemical of concern due to its endocrine-disrupting properties and aquatic toxicity. While its degradation can lead to detoxification, the potential for the formation of equally or more toxic byproducts cannot be overlooked. A significant research gap exists in the comprehensive toxicological profiling of 4-CP's degradation intermediates. Future studies should focus on the identification and quantification of these byproducts in various environmental matrices and, crucially, on determining their specific toxicological endpoints. This will enable a more accurate and holistic assessment of the environmental risks posed by this compound contamination. The protocols and information presented in this guide provide a framework for researchers to contribute to this vital area of environmental science and public health.
References
Performance Showdown: 4-Cumylphenol versus Alternative Chain Terminators in Polycarbonate Synthesis
For researchers, scientists, and professionals in drug development, the precise control of polymer molecular weight is paramount. In the synthesis of polycarbonates, a widely used class of engineering thermoplastics with applications ranging from medical devices to electronics, this control is achieved through the use of chain terminators. Among these, 4-Cumylphenol (4-CP) is a prominent choice. This guide provides an objective comparison of the performance of this compound against other common chain terminators, supported by experimental data and detailed protocols to aid in the selection of the most suitable agent for specific applications.
Chain terminators, also known as end-capping agents, are crucial in polymerization processes for regulating the final molecular weight and, consequently, the material properties of the resulting polymer.[1] In polycarbonate production, monofunctional phenols are introduced to terminate the growing polymer chains. The choice of chain terminator can significantly influence the polymer's processability, mechanical strength, and thermal stability. This guide focuses on a comparative evaluation of this compound against other frequently used alternatives such as p-tert-butylphenol (PTBP), phenol, and 4-tert-octylphenol.
Comparative Performance Data
The efficacy of a chain terminator is primarily assessed by its ability to control the molecular weight (Number Average Molecular Weight, Mn, and Weight Average Molecular Weight, Mw) and the molecular weight distribution, or Polydispersity Index (PDI = Mw/Mn), of the final polymer. The following tables summarize the performance of this compound in comparison to its alternatives.
| Chain Terminator | Concentration (mol%) | Number Average Molecular Weight (Mn) ( g/mol ) | Weight Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| This compound | 2.5 | 28,500 | 58,400 | 2.05 |
| 3.0 | 25,200 | 52,900 | 2.10 | |
| 3.5 | 22,100 | 47,500 | 2.15 | |
| p-tert-butylphenol | 2.5 | 29,100 | 60,000 | 2.06 |
| 3.0 | 26,000 | 54,600 | 2.10 | |
| 3.5 | 23,500 | 49,300 | 2.10 | |
| Phenol | 2.5 | 30,500 | 64,000 | 2.10 |
| 3.0 | 27,800 | 58,400 | 2.10 | |
| 3.5 | 24,900 | 53,300 | 2.14 |
Table 1: Effect of Chain Terminator Concentration on Polycarbonate Molecular Weight. This table illustrates the inverse relationship between chain terminator concentration and the resulting molecular weight of the polycarbonate. All three tested phenols demonstrate effective molecular weight control.
| Chain Terminator | Melt Flow Index (g/10 min) | Notched Izod Impact Strength (J/m) | Glass Transition Temperature (Tg) (°C) |
| This compound | 5.8 | 850 | 148 |
| p-tert-butylphenol | 6.2 | 820 | 147 |
| Phenol | 7.1 | 780 | 145 |
| 4-tert-octylphenol | 5.5 | 880 | 149 |
Table 2: Physical and Mechanical Properties of Polycarbonates Synthesized with Different Chain Terminators. This table highlights the influence of the chain terminator on key material properties. Notably, polycarbonates terminated with bulkier alkylphenols like this compound and 4-tert-octylphenol exhibit higher impact strength.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.
Interfacial Polymerization of Polycarbonate
Objective: To synthesize polycarbonate using different chain terminators to evaluate their effect on molecular weight and polymer properties.
Materials:
-
Bisphenol A (BPA)
-
Phosgene (or a phosgene substitute like triphosgene)
-
Dichloromethane (DCM)
-
Sodium Hydroxide (NaOH)
-
Triethylamine (catalyst)
-
Chain Terminator (this compound, p-tert-butylphenol, or Phenol)
-
Hydrochloric Acid (HCl)
-
Methanol
Procedure:
-
A solution of Bisphenol A and the selected chain terminator in dichloromethane is prepared.
-
An aqueous solution of sodium hydroxide is added to the organic phase with vigorous stirring to create an interface.
-
Phosgene gas is bubbled through the rapidly stirred biphasic mixture at a controlled rate, or a solution of triphosgene in DCM is added dropwise. The temperature is maintained at 20-30°C.
-
A tertiary amine catalyst, such as triethylamine, is added to the reaction mixture.
-
The polymerization is allowed to proceed for 1-2 hours.
-
The organic layer is separated, washed successively with dilute hydrochloric acid and deionized water until neutral.
-
The polycarbonate is precipitated by pouring the dichloromethane solution into an excess of a non-solvent like methanol.
-
The precipitated polymer is filtered, washed with methanol, and dried in a vacuum oven at 110-120°C.
Characterization of Polycarbonate
Objective: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polycarbonate.
Instrument: A standard GPC system equipped with a refractive index (RI) detector. Columns: A set of Styragel columns suitable for polycarbonate analysis. Mobile Phase: Tetrahydrofuran (THF) at a flow rate of 1.0 mL/min. Calibration: The system is calibrated using polystyrene standards of known molecular weights. Sample Preparation: A dilute solution of the polycarbonate sample (approximately 1 mg/mL) is prepared in THF and filtered through a 0.45 µm filter before injection.
Objective: To confirm the structure of the polycarbonate and to quantify the incorporation of the chain terminator by analyzing the end-groups.[2]
Instrument: A 400 MHz (or higher) NMR spectrometer. Solvent: Deuterated chloroform (CDCl₃). Procedure:
-
A small amount of the dried polycarbonate sample is dissolved in CDCl₃.
-
¹H NMR and ¹³C NMR spectra are recorded.
-
The characteristic signals of the polycarbonate backbone and the specific signals corresponding to the aromatic protons of the incorporated chain terminator are identified and integrated. The ratio of the integrals of the end-group protons to the protons of the repeating monomer unit allows for the calculation of the number-average molecular weight (Mn).[2]
-
Melt Flow Index (MFI): Measured according to ASTM D1238 standard procedure at 300°C with a 1.2 kg load.
-
Notched Izod Impact Strength: Determined following the ASTM D256 standard on molded specimens.
-
Glass Transition Temperature (Tg): Measured by Differential Scanning Calorimetry (DSC) with a heating rate of 10°C/min under a nitrogen atmosphere.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the experimental and characterization processes, the following diagrams are provided.
Caption: Workflow for polycarbonate synthesis and characterization.
References
Validation of analytical methods for 4-Cumylphenol quantification in samples
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 4-Cumylphenol (4-CP), a chemical intermediate used in the production of resins, insecticides, and as a chain terminator for polycarbonates, is crucial for environmental monitoring, toxicological studies, and quality control in industrial processes.[1] This guide provides a comparative overview of validated analytical methods for the quantification of this compound in various samples, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Quantitative Performance Comparison
The selection of an analytical method is heavily influenced by its quantitative performance. Both GC-MS and HPLC are powerful techniques for the analysis of this compound, each offering distinct advantages in terms of sensitivity, selectivity, and applicability to different sample matrices. The following table summarizes key performance metrics for these methods based on available experimental data.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Linearity (R²) | > 0.994[2][3] | Not explicitly stated for 4-CP, but generally >0.99 for similar compounds. |
| Limit of Detection (LOD) | 0.37 µg/L (water samples)[1], 4.55 ng/kg (biological tissue)[2] | Method dependent, typically in the low ng/mL to µg/mL range. |
| Limit of Quantification (LOQ) | 0.303 µg/L for 4-CP | Not explicitly stated for 4-CP in the provided results. |
| Precision (%RSD) | < 4.8% | Typically < 15% for intra- and inter-day precision in validated methods. |
| Accuracy/Recovery (%) | Matrix-dependent, generally good with appropriate sample preparation. | 83.1% to 108.4% in various matrices. |
| Sample Matrix | Wastewater, natural water, biological tissues. | Aqueous samples, compatible with various liquid matrices. |
| Derivatization | May be required to improve volatility and thermal stability. | Generally not required for phenolic compounds. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of experimental protocols for GC-MS and HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Biological Samples
This method was developed for the simultaneous determination of this compound, bisphenol A, and 2,4-bis-(dimethylbenzyl)phenol in prawn tissue.
-
Sample Preparation:
-
Homogenize 2 grams of the prawn sample.
-
Add 2 mL of acetonitrile to denature proteins.
-
Perform ultrasound-accelerated extraction.
-
Centrifuge and collect the supernatant.
-
The extract is then concentrated and reconstituted in a suitable solvent for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: EC™-5 capillary column (30 m x 0.32 mm i.d., 1.00 µm film thickness) with a stationary phase of 5% phenyl- and 95% dimethyl-polysiloxane mixture.
-
Carrier Gas: Helium at a linear velocity of 27 cm/s.
-
Injector: Split/splitless injector in splitless mode with an injection volume of 2.0 µL.
-
Temperature Program: Initial temperature of 40°C for 2 minutes, ramped at 15°C/min to 260°C, then held at 265°C for 13 minutes. The total run time is 30 minutes.
-
Detection: Mass spectrometry is used for detection and quantification, confirming peak identity.
-
High-Performance Liquid Chromatography (HPLC) for General Samples
This reverse-phase HPLC method is suitable for the analysis of this compound.
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent compatible with the mobile phase.
-
Filter the sample through a 0.45 µm filter to remove particulate matter.
-
-
HPLC Conditions:
-
Column: Newcrom R1 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.
-
Detection: UV or Mass Spectrometry (MS) detector.
-
Note: This method is scalable and can be adapted for preparative separation to isolate impurities.
-
Method Validation and Workflow
The validation of an analytical method is essential to ensure its reliability and suitability for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for this compound quantification.
Caption: General workflow for analytical method validation.
Both GC-MS and HPLC are suitable and robust methods for the quantification of this compound. The choice between the two techniques will depend on the specific requirements of the analysis, including the sample matrix, the required sensitivity and selectivity, and the availability of instrumentation. For complex biological matrices requiring high sensitivity, the described GC-MS method is well-validated. For more straightforward liquid samples, HPLC offers a reliable alternative that may not require derivatization. Proper method validation is paramount to ensure the accuracy and reliability of the generated data in any research or quality control setting.
References
- 1. This compound | C15H16O | CID 11742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. library.dphen1.com [library.dphen1.com]
- 3. Simultaneous identification and quantification of this compound, 2,4-bis-(dimethylbenzyl)phenol and bisphenol A in prawn Macrobrachium rosenbergii - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Environmental Impact Assessment: 4-Cumylphenol vs. Nonylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the environmental impacts of 4-Cumylphenol and nonylphenol, focusing on key ecotoxicological endpoints: persistence, bioaccumulation, and aquatic toxicity. The information presented is intended to support researchers and professionals in making informed decisions regarding the use and potential substitution of these substances. While extensive data is available for nonylphenol, a widely studied environmental contaminant, there is a notable scarcity of publicly available experimental data for this compound, necessitating a reliance on a combination of limited experimental results and estimations.
Executive Summary
Nonylphenol is a well-documented persistent, bioaccumulative, and toxic (PBT) substance with known endocrine-disrupting properties. In contrast, the environmental profile of this compound is less defined due to a lack of comprehensive studies. Available data suggests that this compound is not readily biodegradable and has a high potential for bioaccumulation. While a specific acute toxicity value for fish has been identified, a complete aquatic toxicity profile is not available. Both compounds are recognized as endocrine disruptors, though the comparative potency and mechanisms require further investigation. This guide highlights the significant data gaps for this compound, underscoring the need for further research to enable a complete and objective comparison.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and nonylphenol, facilitating a direct comparison of their environmental properties.
Table 1: Comparison of Persistence and Bioaccumulation Potential
| Parameter | This compound | Nonylphenol | Test Guideline |
| Ready Biodegradability | 0% biodegradation in 4 weeks (activated sludge)[1] | Not readily biodegradable.[2] | OECD 301F / MITI Test |
| Bioconcentration Factor (BCF) | Estimated BCF of 240 (high potential).[1] Low bioconcentration reported in catfish.[1] | BCF values in fish range from 74 to 26,000 L/kg, indicating high bioaccumulation potential.[3] | OECD 305 |
Table 2: Comparison of Acute Aquatic Toxicity
| Organism | Endpoint | This compound | Nonylphenol | Test Guideline |
| Fish (Oncorhynchus mykiss - Rainbow Trout) | 96h LC50 | 0.9 mg/L | 0.128 - 0.37 mg/L | OECD 203 |
| Invertebrate (Daphnia magna) | 48h EC50 | Data not available | 0.19 mg/L | OECD 202 |
| Algae (Selenastrum capricornutum) | 72h EC50 | Data not available | 0.979 mg/L | OECD 201 |
Experimental Protocols
Detailed methodologies for the key Organisation for Economic Co-operation and Development (OECD) guidelines cited in this comparison are provided below. These protocols represent the international standard for assessing the environmental fate and effects of chemicals.
OECD 301F: Ready Biodegradability - Manometric Respirometry Test
This test evaluates the ready biodegradability of a chemical substance by microorganisms in an aerobic aqueous medium.
Methodology:
-
A known volume of a mineral medium containing the test substance at a concentration of 100 mg/L (providing at least 50-100 mg Theoretical Oxygen Demand (ThOD)/L) is inoculated with a small amount of activated sludge from a domestic wastewater treatment plant.
-
The mixture is stirred in a closed flask at a constant temperature (typically 20-24°C) in the dark for up to 28 days.
-
The consumption of oxygen is measured over time using a manometer, which detects the pressure changes resulting from oxygen uptake by the microorganisms. Carbon dioxide produced is absorbed by a potassium hydroxide solution.
-
The amount of oxygen consumed by the microbial population during the biodegradation of the test substance is expressed as a percentage of the ThOD.
-
A substance is considered "readily biodegradable" if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.
OECD 305: Bioaccumulation in Fish
This guideline describes procedures for characterizing the bioconcentration potential of chemicals in fish.
Methodology:
-
The test consists of two phases: an uptake (exposure) phase and a depuration (post-exposure) phase.
-
Uptake Phase: A group of fish of a single species (e.g., Rainbow Trout, Zebrafish) is exposed to the test substance at a constant, sublethal concentration in the surrounding water under flow-through conditions for a period of up to 28 days.
-
Fish and water samples are taken at regular intervals throughout the uptake phase to measure the concentration of the test substance.
-
Depuration Phase: After the uptake phase, the remaining fish are transferred to a medium free of the test substance for a further period to measure the rate of elimination.
-
The Bioconcentration Factor (BCF) is calculated as the ratio of the concentration of the test substance in the fish to its concentration in the water at steady-state.
OECD 203: Fish, Acute Toxicity Test
This test is designed to determine the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.
Methodology:
-
Fish of a recommended species (e.g., Rainbow Trout, Zebrafish) are exposed to the test substance in a series of at least five concentrations, typically in a geometric progression.
-
The exposure is preferably conducted for a period of 96 hours under static, semi-static, or flow-through conditions.
-
Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
The LC50 value and its 95% confidence limits are calculated for each observation period by plotting the percentage of mortality against concentration on logarithmic-probability paper or by using appropriate statistical methods.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the environmental impact assessment of this compound and nonylphenol.
Caption: Estrogen Receptor Signaling Pathway Disruption.
Caption: Androgen Receptor Antagonism Pathway.
References
Unveiling the Anti-Androgenic Potential of 4-Cumylphenol: A Comparative Analysis
While direct experimental evidence confirming the anti-androgenic properties of 4-cumylphenol remains limited, this guide provides a comprehensive comparative analysis based on available data for its structural analogs. By examining compounds with similar chemical structures, such as ortho-cumylphenol (o-cumylphenol), bisphenol A (BPA), and 4-tert-octylphenol, alongside the established anti-androgen hydroxyflutamide, we can infer the potential endocrine-disrupting activity of this compound.
This report is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the current understanding of the anti-androgenic effects of related phenolic compounds. It includes a summary of quantitative data, detailed experimental methodologies, and visualizations of key biological pathways and experimental workflows to support further investigation into the endocrine-disrupting potential of this compound.
Quantitative Comparison of Anti-Androgenic Activity
The anti-androgenic activity of a compound is typically determined by its ability to inhibit the binding of androgens to the androgen receptor (AR) or to antagonize androgen-induced cellular responses. The following tables summarize the available quantitative data for compounds structurally related to this compound.
| Compound | Assay Type | Endpoint | Value |
| o-Cumylphenol | Androgen Receptor (AR) Antagonist Assay | IC50 | Data not readily available, but suggested to possess anti-androgenic properties. |
| Bisphenol A (BPA) | Reporter Gene Assay | IC50 | ~5 µM[1] |
| Whole Cell Binding Assay | Ki | ~10 µM[1] | |
| 4-tert-Octylphenol | Reporter Gene Assay | IC50 | ~5 µM[1] |
| Hydroxyflutamide (Active Metabolite of Flutamide) | Whole Cell Binding Assay | Ki | ~0.4 µM[1] |
Note: A lower IC50 or Ki value indicates a higher potency of the compound as an inhibitor or competitor.
Experimental Protocols
Understanding the methodologies behind the data is crucial for interpretation and future research. The following are detailed protocols for key experiments used to assess anti-androgenic activity.
Androgen Receptor (AR) Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Objective: To measure the binding affinity of a test compound to the androgen receptor.
Materials:
-
Recombinant androgen receptor protein
-
Radiolabeled androgen (e.g., [³H]R1881)
-
Test compound (e.g., this compound, BPA)
-
Assay buffer
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
A solution containing a known concentration of the androgen receptor is prepared.
-
The radiolabeled androgen is added to the solution.
-
Varying concentrations of the test compound are then added to the mixture.
-
The mixture is incubated to allow for competitive binding to the androgen receptor.
-
The amount of radiolabeled androgen bound to the receptor is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the binding of the radiolabeled androgen (IC50) is calculated.
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to inhibit the transcriptional activity of the androgen receptor in response to an androgen.
Objective: To determine if a test compound can act as an antagonist to the androgen receptor.
Materials:
-
Mammalian cell line (e.g., PC3, HeLa) engineered to express the androgen receptor and a luciferase reporter gene under the control of an androgen-responsive promoter.
-
Cell culture medium
-
Androgen (e.g., dihydrotestosterone - DHT)
-
Test compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cells are seeded in a multi-well plate and allowed to attach.
-
The cells are then treated with a constant concentration of an androgen (e.g., DHT) to induce the expression of the luciferase reporter gene.
-
Simultaneously, the cells are treated with varying concentrations of the test compound.
-
After an incubation period, the cells are lysed, and the luciferase assay reagent is added.
-
The luminescence, which is proportional to the amount of luciferase produced, is measured using a luminometer.
-
A decrease in luminescence in the presence of the test compound indicates anti-androgenic activity. The concentration that causes a 50% reduction in luciferase activity (IC50) is determined.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams were generated using the DOT language.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for 4-Cumylphenol
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides essential, immediate safety and logistical information for the proper disposal of 4-Cumylphenol, a compound commonly used as a chain terminator in polycarbonates and in the manufacturing of phenolic resins and surfactants.[1][2][3] Adherence to these procedural guidelines will help mitigate risks and ensure responsible waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for handling this compound.
| Operation | Eye Protection | Skin Protection | Respiratory Protection |
| Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) | Safety glasses with side shields | Nitrile or Butyl rubber gloves (double-gloving recommended) | Not generally required if handled in a certified chemical fume hood |
| High-Volume Handling or Potential for Aerosolization | Chemical safety goggles | Nitrile or Butyl rubber gloves (double-gloving recommended), Chemical-resistant apron over a lab coat | Air-purifying respirator with an organic vapor cartridge. A P95 or N95 particulate filter may be added if there is a risk of aerosol generation. |
| Emergency (e.g., Spill Cleanup) | Chemical safety goggles and a face shield | Heavy-duty Nitrile or Butyl rubber gloves | Self-contained breathing apparatus (SCBA) or a supplied-air respirator |
Note: The information provided is based on best practices for handling similar chemical compounds.
Step-by-Step Disposal Protocol
The ultimate disposal of this compound must take into account its potential impact on air quality, soil, and water, as well as effects on animal and plant life.[1] Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste and must consult local, regional, and national hazardous waste regulations for complete and accurate classification.[4]
1. Waste Segregation:
-
Solid Waste: Collect unused or waste this compound, along with any materials used for spill cleanup (such as absorbent pads), in a clearly labeled, sealed container designated for solid hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for liquid hazardous waste. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated PPE: Disposable gloves, aprons, and other contaminated items should be placed in a designated, sealed bag or container for solid hazardous waste.
2. Container Management:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Keep waste containers tightly closed except when adding waste.
-
Store waste containers in a designated and well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidants, acid anhydrides, and acid chlorides.
3. Accidental Release Measures:
-
In the event of a spill, immediately evacuate the area.
-
Ensure adequate ventilation.
-
Wearing the appropriate PPE, sweep up or absorb the material and place it into a suitable, clean, dry, closed container for disposal. Avoid generating dust.
4. Final Disposal:
-
Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Logical Workflow for this compound Waste Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Logical flow for the disposal of this compound waste.
It is important to note that while this compound is not currently listed under RCRA P-Series or U-Series, waste generators must still perform a hazardous waste determination. The toxicological properties of this substance have not been fully investigated, warranting a cautious approach to its handling and disposal. By following these guidelines, laboratory personnel can maintain a safe working environment and ensure the responsible management of chemical waste.
References
Essential Safety and Logistics for Handling 4-Cumylphenol
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals like 4-Cumylphenol is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to foster a secure laboratory environment.
Physical and Chemical Properties
Understanding the basic properties of this compound is the first step in safe handling.
| Property | Value |
| Appearance | White to off-white crystals[1] |
| Molecular Formula | C₁₅H₁₆O |
| CAS Number | 599-64-4[2] |
| Melting Point | 72 - 75 °C / 161.6 - 167 °F[2][3] |
| Boiling Point | 335 °C / 635 °F[2] |
| Flash Point | 160 °C / 320 °F |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure risk. The following table outlines the recommended PPE for handling this compound.
| Body Part | Required PPE |
| Eyes/Face | Chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn when there is a risk of splashing. |
| Skin | Appropriate protective gloves to prevent skin exposure. While specific breakthrough times for this compound are not readily available, butyl rubber or neoprene gloves are recommended for handling phenolic compounds. A lab coat or chemical-resistant apron should be worn. |
| Respiratory | A NIOSH/MSHA approved respirator should be used if airborne concentrations are high or if irritation is experienced. Work should be conducted in a well-ventilated area or a chemical fume hood to keep airborne concentrations low. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial for minimizing the risk of exposure and ensuring a safe laboratory environment.
-
Preparation :
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible within a 10-second travel distance.
-
Assemble all necessary materials, including this compound, solvents, and labware, inside the fume hood.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling :
-
Conduct all manipulations of this compound within the chemical fume hood to minimize inhalation exposure.
-
Avoid generating dust.
-
Use spark-proof tools and equipment to prevent ignition sources.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling :
-
Wipe down the work area with an appropriate solvent.
-
Properly remove and dispose of contaminated PPE.
-
Wash hands and forearms thoroughly with soap and water.
-
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. For phenolic compounds, it is recommended to wipe the affected area with polyethylene glycol (PEG 300 or 400) if available. Seek medical attention. Wash clothing before reuse. |
| Inhalation | Move the exposed person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Solid Waste : Collect unused or waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, clearly labeled, and sealed container for solid hazardous waste.
-
Liquid Waste : Collect solutions containing this compound in a separate, labeled container for liquid hazardous waste. Do not mix with other waste streams.
-
-
Container Management :
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound".
-
Keep waste containers tightly closed except when adding waste.
-
Store waste containers in a designated and properly ventilated satellite accumulation area.
-
-
Final Disposal :
-
Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office.
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult state and local hazardous waste regulations to ensure complete and accurate classification.
-
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
